Intermediate of Clarithromycin
Beschreibung
Eigenschaften
CAS-Nummer |
119665-62-2 |
|---|---|
Molekularformel |
C49H96N2O14Si2 |
Molekulargewicht |
993.5 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38-/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1 |
InChI-Schlüssel |
SFTHBPKNOPSKEE-SQLLKOPDSA-N |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Guide to the Semi-Synthesis of Clarithromycin from Erythromycin A: A Technical Whitepaper
Abstract
Clarithromycin, a second-generation macrolide antibiotic, represents a significant advancement over its precursor, Erythromycin A, offering enhanced acid stability, improved pharmacokinetic properties, and a favorable side-effect profile.[1][2][3] This technical guide provides an in-depth exploration of the semi-synthetic conversion of Erythromycin A to Clarithromycin (6-O-methylerythromycin A).[4] We will dissect the strategic chemical modifications required for this transformation, focusing on the causality behind each synthetic step, from initial protection chemistries to the critical regioselective methylation and final deprotection sequences. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the complexities of this important pharmaceutical synthesis.
Introduction: The Rationale for a Successor to Erythromycin A
Erythromycin A, a natural product of the bacterium Saccharopolyspora erythraea, has been a cornerstone of antibacterial therapy for decades.[5] However, its clinical utility is hampered by its instability in the acidic environment of the stomach. This instability arises from an intramolecular acid-catalyzed ketalization reaction involving the hydroxyl group at the C-6 position, the ketone at C-9, and the hydroxyl at C-12, which leads to the formation of an inactive 8,9-anhydro-6,9-hemiketal spiroketal intermediate.[1][6] This degradation not only reduces the drug's oral bioavailability but is also associated with gastrointestinal side effects.[1]
Clarithromycin overcomes this fundamental limitation through a simple but elegant structural modification: the methylation of the C-6 hydroxyl group.[1][4] This chemical change sterically hinders the intramolecular reaction, rendering the molecule stable in acidic conditions and leading to markedly improved oral bioavailability and reduced gastrointestinal distress.[1][7]
Table 1: Comparative Properties of Erythromycin A and Clarithromycin
| Property | Erythromycin A | Clarithromycin | Rationale for Improvement |
| Acid Stability | Low (degrades in stomach acid) | High | C-6 methoxy group prevents intramolecular ketalization.[1][6] |
| Oral Bioavailability | Variable and lower | Significantly higher | Increased stability leads to better absorption.[2][3] |
| GI Side Effects | Common (e.g., cramping) | Reduced | Attributed to the prevention of the formation of degradation products.[1] |
| Antibacterial Spectrum | Broad | Similar to Erythromycin A, with enhanced activity against certain pathogens | The core pharmacophore responsible for antibacterial action is retained.[3] |
| Half-life | Shorter | Longer | Allows for less frequent dosing.[8] |
The Synthetic Challenge: Achieving Regioselective Methylation
The core challenge in converting Erythromycin A to Clarithromycin lies in the selective methylation of the C-6 hydroxyl group. Erythromycin A possesses five hydroxyl groups, and their indiscriminate methylation would lead to a mixture of inactive by-products, posing significant purification challenges.[9][10] Therefore, a robust synthetic strategy must employ a series of protection and deprotection steps to mask other reactive sites, directing the methylation exclusively to the desired C-6 position.
The overall synthetic pathway can be visualized as a multi-stage process, each designed to address a specific chemical challenge.
Caption: Stage 1: Oximation of Erythromycin A's C-9 ketone.
Experimental Protocol: Synthesis of Erythromycin A 9-Oxime
-
Dissolution: Dissolve Erythromycin A in a suitable alcoholic solvent, such as methanol or ethanol.
-
Reagent Addition: Add an excess of hydroxylamine hydrochloride followed by a base (e.g., triethylamine) to neutralize the HCl and liberate free hydroxylamine. [10]3. Reaction: Heat the mixture to reflux for approximately 20-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [10][11]4. Isolation: Cool the reaction mixture to induce crystallization of the oxime product.
-
Purification: Filter the resulting solid and wash with cold solvent to remove unreacted starting material and reagents. The product can be further purified by recrystallization if necessary.
Stage 2: Protection of the 2'- and 4''-Hydroxyl Groups
Causality: With the C-9 position secured, the next challenge is to differentiate the C-6 hydroxyl from the other four (C-11, C-12, C-2', and C-4''). The hydroxyl groups on the desosamine (C-2') and cladinose (C-4'') sugars are significantly more reactive and nucleophilic than the sterically hindered tertiary hydroxyls on the macrolide ring (C-6 and C-12). [12]To prevent their methylation in the next step, they are temporarily protected. Silylation, typically using reagents like trimethylchlorosilane (TMSCl) or hexamethyldisilazane (HMDS), is the method of choice. [13][14]Silyl ethers are ideal protecting groups as they are easily formed, stable to the basic conditions of the subsequent methylation step, and can be readily cleaved under mild acidic conditions.
Some synthetic routes also protect the 9-oxime hydroxyl at this stage using an etherifying agent like 2-methoxypropene or 1-ethoxycyclohexene to enhance solubility and stability. [11][14]
Stage 3: Regioselective 6-O-Methylation
Causality: This is the pivotal step where Clarithromycin is formed from its protected precursor. The fully protected Erythromycin A derivative is treated with a methylating agent in the presence of a strong base. The choice of solvent and base is critical for achieving high regioselectivity. [9]
-
Methylating Agents: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly used. [15]* Bases: A strong base is required to deprotonate the C-6 hydroxyl, forming a more nucleophilic alkoxide. Potassium hydroxide (KOH) or sodium hydride (NaH) are frequently employed. [15][16]* Solvents: The reaction is performed in polar aprotic solvents such as a mixture of Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF). These solvents effectively solvate the cation of the base, enhancing the reactivity of the alkoxide anion, thereby facilitating the SN2 reaction. [15][16] The steric hindrance around the C-11 and C-12 hydroxyls, combined with the protection of the C-2' and C-4'' hydroxyls, ensures that methylation occurs preferentially at the C-6 position, often with selectivity exceeding 90%. [9][17]
Table 2: Typical Reagents for 6-O-Methylation
| Reagent Type | Examples | Role in Reaction |
| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate | Provides the methyl group for electrophilic attack. |
| Base | Potassium Hydroxide (KOH), Sodium Hydride (NaH) | Deprotonates the C-6 hydroxyl to form a reactive alkoxide. |
| Solvent | DMSO/THF, DMF/THF | Polar aprotic medium to facilitate the SN2 reaction. [16] |
Stage 4: Deprotection to Yield Clarithromycin
Causality: The final stage involves the sequential removal of all protecting groups to unveil the Clarithromycin molecule. This is typically a two-step process performed in a "one-pot" fashion.
-
Hydrolysis of Silyl Ethers: The reaction mixture from the methylation step is treated with a mild acid. This selectively cleaves the silyl ethers at the 2'- and 4''-positions, which are labile to acid, while leaving the more robust 9-oxime and C-6 methyl ether intact.
-
Deoximation: The 9-oxime group is then converted back to the original ketone. This is achieved using a deoximating agent, such as sodium metabisulphite, often in an aqueous ethanol system with an acid like formic acid. [11][18]This step regenerates the C-9 ketone, completing the synthesis.
Following deprotection, the crude Clarithromycin is isolated. Purification is typically achieved through crystallization from a suitable solvent system, such as ethanol, to yield the final active pharmaceutical ingredient (API) with high purity. [11][19]
Caption: Step-by-step reaction and purification workflow.
Quality Control and Characterization
Throughout the synthesis, rigorous quality control is essential. The purity of intermediates and the final product is monitored using techniques like HPLC. []The final Clarithromycin API must be thoroughly characterized to confirm its identity and purity and to quantify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure, particularly the presence of the C-6 methoxy group (a singlet around 3.03 ppm in ¹H-NMR) and the absence of protecting groups. [4]* Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
Powder X-ray Diffractometry (PXRD): Important for identifying the crystalline polymorphic form of Clarithromycin, as different forms can have different physical properties. [21]
Conclusion
The semi-synthesis of Clarithromycin from Erythromycin A is a classic example of strategic medicinal chemistry, addressing a specific clinical limitation of a natural product through targeted chemical modification. The success of this multi-step process hinges on a deep understanding of the relative reactivity of different functional groups and the judicious application of protecting group chemistry to achieve high regioselectivity. By protecting the C-9 ketone and the C-2'/C-4'' hydroxyls, chemists can precisely direct methylation to the C-6 position, creating a molecule with vastly superior acid stability and clinical performance. This guide has outlined the fundamental principles and practical steps of this synthesis, providing a robust framework for professionals in the field of drug development and manufacturing.
References
-
Allevi, P., Longo, A., & Anastasia, M. (1999). A new convenient transformation of erythromycin A into clarithromycin. Bioorganic & Medicinal Chemistry, 7(12), 2749-2752. Available at: [Link]
-
Watanabe, Y., Adachi, T., Asaka, T., Sano, T., Koyama, K., & Morimoto, S. (1993). Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin. The Journal of Antibiotics, 46(4), 647-660. Available at: [Link]
- Lunn, G., & Shmuel, R. (1999). Process for making clarithromycin. Google Patents. (Patent No. WO1999040097A1).
-
Teva Pharmaceutical Industries Ltd. (2023). The Chemical Synthesis of Clarithromycin: A Deep Dive into Production Processes. Available at: [Link]
- Foye, W. O., Lemke, T. L., & Williams, D. A. (n.d.). Foye's Principles of Medicinal Chemistry.
-
Li, Z., et al. (2007). Synthesis of clarithromycin. Chinese Journal of Pharmaceuticals, 38(11), 793-795. Available at: [Link]
-
Kirst, H. A. (1993). Semi-synthetic derivatives of erythromycin. Progress in Medicinal Chemistry, 30, 57-88. Available at: [Link]
-
Wikipedia. (n.d.). Erythromycin. Available at: [Link]
- Luan, G., & Cheng, X. (2012). Method of preparing clarithromycin. Google Patents. (Patent No. US8288514B2).
-
Sharma, G., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Available at: [Link]
-
Sun, G., et al. (2009). An improvement for the synthesis of clarithromycin. Chinese Chemical Letters, 20(5), 523-526. Available at: [Link]
-
Sharma, G., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. National Institutes of Health. Available at: [Link]
- Wockhardt Ltd. (2006). Industrial process of clarithromycin associated with controlled level of side products. Google Patents. (Patent No. WO2006064299A1).
-
Omura, S., & Morimoto, S. (1993). [Research and development of clarithromycin]. Yakugaku Zasshi, 113(1), 1-19. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial activities of erythromycin derivatives. Available at: [Link]
-
Papachristoforou, A., et al. (2022). Industrial Catalytic Production Process of Erythromycin. MDPI. Available at: [Link]
-
Morimoto, S., et al. (1990). Synthesis of Clarithromycin, a Macrolide Antibiotic and Development of the Next Generation Macrolides. Journal of Synthetic Organic Chemistry, Japan, 48(11), 990-1002. Available at: [Link]
-
Sun, J. G., et al. (2002). Progress in synthesis of clarithromycin. Chinese Journal of Organic Chemistry, 22(12), 951-963. Available at: [Link]
-
Reddy, G. S., et al. (2000). A regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives. Indian Journal of Chemistry - Section B, 39(9), 679-682. Available at: [Link]
- Reddy, A. R., et al. (2009). Process for the preparation of clarithromycin. Google Patents. (Patent No. US20090054634A1).
-
PharmGKB. (n.d.). Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. Available at: [Link]
-
Kim, C. K., et al. (1998). Modeling the selective methylation in the synthesis of clarithromycin. Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2422. Available at: [Link]
- Google Patents. (n.d.). Method for preparing clarithromycin impurity. (Patent No. CN105418709A).
- Teva Pharmaceutical Industries Ltd. (2001). Processes for preparing clarithromycin and clarithromycin intermediate, essentially oxime-free clarithromycin, and pharmaceutical composition comprising the same. Google Patents. (Patent No. WO2001064224A1).
-
YouTube. (2020). Macrolide 2 ( Erythromycin, Clarithromycin & Azithromycin ). Available at: [Link]
- Google Patents. (n.d.). Silanization reaction method in clarithromycin synthesis. (Patent No. CN101623655B).
-
Foulds, G., et al. (1992). Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin. The Journal of Antimicrobial Chemotherapy, 30(Suppl A), 1-13. Available at: [Link]
-
ResearchGate. (n.d.). Progress in synthesis of clarithromycin. Available at: [Link]
-
CORE. (n.d.). FORMULATION, OPTIMIZATION AND EVALUATION OF CLARITHROMYCIN IMMEDIATE RELEASE FILM COATED TABLET. Available at: [Link]
-
Kim, Y. H., et al. (2001). Characterization and quantitation of clarithromycin polymorphs by powder X-ray diffractometry and solid-state NMR spectroscopy. Archives of Pharmacal Research, 24(5), 431-435. Available at: [Link]
-
Medcrine. (2025). Pharmacology of Macrolides | Erythromycin, Azithromycin, Clarithromycin Mechanism, Uses & ADRs. YouTube. Available at: [Link]
-
Bulkley, D., et al. (2010). Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance. Nature Structural & Molecular Biology, 17(4), 496-500. Available at: [Link]
-
eScholar-UMT. (n.d.). Clarithromycin nanoparticles synthesis, characterization and enhancement of antimicrobial activities and dissolution rate. Available at: [Link]
-
Weisblum, B. (1995). Erythromycin resistance by ribosome modification. Antimicrobial Agents and Chemotherapy, 39(3), 577-585. Available at: [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Research and development of clarithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clarithromycin synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 11. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 12. Modeling the selective methylation in the synthesis of clarithromycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. A new convenient transformation of erythromycin A into clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO1999040097A1 - Process for making clarithromycin - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 19. nbinno.com [nbinno.com]
- 21. Characterization and quantitation of clarithromycin polymorphs by powder X-ray diffractometry and solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemical Transformation: A Technical Guide to the Key Intermediates in Clarithromycin Semi-Synthesis
This in-depth technical guide provides a comprehensive exploration of the core chemical transformations and key intermediates in the semi-synthesis of Clarithromycin, a leading macrolide antibiotic. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer field-proven insights into the causality behind experimental choices, ensuring a robust understanding of this critical pharmaceutical manufacturing process.
The journey from the naturally occurring Erythromycin A to the more acid-stable and potent Clarithromycin is a testament to the ingenuity of synthetic chemistry. The primary challenge lies in the selective methylation of the tertiary hydroxyl group at the C-6 position of the erythronolide ring, a feat accomplished through a strategic sequence of protection and deprotection of other reactive functionalities. This guide will illuminate the path, focusing on the pivotal intermediates that define the most common and industrially viable synthetic routes.
The Strategic Imperative: Overcoming Erythromycin A's Instability
Erythromycin A, while a potent antibiotic, suffers from poor oral bioavailability due to its rapid degradation in the acidic environment of the stomach. This instability arises from an intramolecular ketalization reaction involving the C-9 ketone and the hydroxyl groups at C-6 and C-12. The synthesis of Clarithromycin (6-O-methylerythromycin A) elegantly solves this issue by converting the C-6 hydroxyl group to a methoxy ether, thereby sterically hindering this acid-catalyzed degradation.
The overall synthetic strategy can be visualized as a four-stage process:
Caption: Overall workflow for the semi-synthesis of Clarithromycin.
Intermediate 1: Erythromycin A 9-Oxime - The Gateway to Selectivity
The first crucial transformation is the conversion of the C-9 ketone of Erythromycin A into an oxime. This serves a dual purpose: it protects the ketone from participating in the aforementioned acid-catalyzed degradation and, more critically, it conformationally reorients the macrolide ring to facilitate the subsequent regioselective methylation of the C-6 hydroxyl group.
Synthesis Protocol: Oximation of Erythromycin A
A widely adopted and robust method for the synthesis of Erythromycin A 9-oxime is detailed below.
Materials:
-
Erythromycin A
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or other suitable base
-
Methanol or Isopropanol
-
Ethyl acetate
-
Water
Procedure:
-
Suspend Erythromycin A (1.0 mol), sodium acetate (3.0 mol), and hydroxylamine hydrochloride (3.0 mol) in methanol.[1]
-
Reflux the mixture for approximately 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Erythromycin A 9-oxime as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system like hexane to achieve high purity.[1]
Yield and Purity: This procedure typically affords Erythromycin A 9-oxime in good yield (around 75-97%) and high purity (>97% by HPLC).[1]
Expert Insight: The choice of solvent and base can influence the reaction rate and impurity profile. While methanol is commonly used, some protocols suggest isopropanol in the presence of acetic acid to achieve a more homogenous reaction mixture and minimize degradation impurities.[2][3] The oxime can exist as a mixture of (E) and (Z) isomers, with the (E) isomer being the desired product for subsequent steps. Reaction conditions can be optimized to favor the formation of the (E)-isomer.
Intermediate 2: Protected Erythromycin A 9-Oxime - Orchestrating the Regioselective Attack
With the C-9 position secured, the next critical phase is the protection of other reactive hydroxyl groups to ensure that the subsequent methylation occurs exclusively at the C-6 position. The most reactive hydroxyl groups are at the 2' and 4'' positions on the desosamine and cladinose sugar moieties, respectively. Silyl ethers are the protecting groups of choice in modern industrial synthesis due to their ease of introduction, stability under the basic conditions of methylation, and facile removal under mild acidic conditions.[4][5][6]
Key Protecting Groups and Rationale
| Protecting Group Strategy | Reagents | Rationale |
| Dual Silylation | Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl) | Protects the sterically accessible and reactive 2'- and 4''-hydroxyl groups. The bulky trimethylsilyl (TMS) groups are stable to the basic conditions of the subsequent methylation step.[7][8] |
| Oxime Protection | 2-Chlorobenzyl chloride, 1-ethoxycyclohexene, or 2-methoxypropene | The oxime hydroxyl group is also protected to prevent side reactions. The choice of protecting group can influence the regioselectivity of the C-6 methylation. Bulky protecting groups on the oxime are thought to conformationally shield the C-11 and C-12 hydroxyl groups, further enhancing selectivity for the C-6 position.[1][7][8] |
Synthesis Protocol: Silylation of Erythromycin A 9-Oxime
The following protocol describes the protection of the 2'- and 4''-hydroxyl groups and the 9-oxime functionality. This example uses a two-step approach for clarity, though one-pot procedures are common in industrial settings.[8]
Step 2a: Protection of the 9-Oxime Group (e.g., Benzylation)
Materials:
-
Erythromycin A 9-oxime
-
2-Chlorobenzyl chloride
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve Erythromycin A 9-oxime (1.0 mol) in DMF.
-
Add powdered KOH (1.2 mol) and 2-chlorobenzyl chloride (1.1 mol) to the solution.
-
Stir the reaction mixture at 15-20 °C for approximately 4 hours.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Evaporate the solvent to isolate the solid Erythromycin A 9-[O-(2-chlorobenzyl)]oxime.[1]
Step 2b: Silylation of 2'- and 4''-Hydroxyl Groups
Materials:
-
Erythromycin A 9-[O-(2-chlorobenzyl)]oxime
-
Hexamethyldisilazane (HMDS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the protected oxime from the previous step (1.0 mol) in DMF.
-
Cool the solution to 5 °C.
-
Add HMDS (2.0 mol) dropwise to the cooled solution.
-
Stir the reaction for 4 hours, allowing it to proceed to completion.
-
The product, 2'-O,4''-O-Bis(trimethylsilyl)erythromycin A-9-[O-(2-chlorobenzyl)]oxime, can be isolated by precipitation and filtration.[1]
Yield and Characterization: This multi-step protection sequence generally proceeds in high yield, with the final protected intermediate, often a silylated oxime ketal, being obtained with a purity of >95% by HPLC.[1][9]
Caption: Protection of hydroxyl and oxime functionalities.
Intermediate 3: Protected 6-O-Methyl Erythromycin A 9-Oxime - The Core Transformation
This is the pivotal step where the defining feature of Clarithromycin, the 6-O-methyl group, is introduced. The success of this reaction hinges on the high regioselectivity achieved through the carefully orchestrated protection strategy. The bulky protecting groups on the sugar moieties and the 9-oxime create a conformational lock that exposes the C-6 hydroxyl group while sterically hindering the less reactive tertiary hydroxyls at C-11 and C-12.
Mechanism of Regioselectivity
The high selectivity for the C-6 hydroxyl group is attributed to a combination of steric and electronic factors. The bulky silyl groups at the 2' and 4'' positions, along with the protected 9-oxime, create a molecular scaffold where the C-6 hydroxyl is the most accessible for the methylating agent. Computational studies have supported this hypothesis, indicating that the conformation of the protected intermediate favors the methylation of the C-6 hydroxyl over other positions.[7] The use of a polar aprotic solvent system, such as a mixture of Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF), is crucial as it solvates the cation of the base (e.g., K⁺ from KOH), leaving a highly reactive "naked" hydroxide anion to deprotonate the C-6 hydroxyl, forming a reactive alkoxide.
Synthesis Protocol: Regioselective 6-O-Methylation
Materials:
-
Protected Erythromycin A 9-Oxime (Intermediate 2)
-
Methyl iodide (CH₃I)
-
Potassium hydroxide (KOH), powdered
-
Dimethyl Sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the fully protected Erythromycin A 9-oxime intermediate in a mixture of DMSO and THF.
-
Cool the solution to a low temperature (typically 0-5 °C).
-
Add powdered KOH to the cooled solution while stirring vigorously.
-
Slowly add methyl iodide to the reaction mixture.
-
Maintain the reaction at a low temperature and monitor its progress by HPLC.
-
Upon completion, the reaction is quenched, and the product, Protected 6-O-Methyl Erythromycin A 9-Oxime, is isolated through extraction and purification.
Quantitative Data:
| Parameter | Value | Reference |
| Regioselectivity (6-O-methylation) | >90-97% | [1][10] |
| Typical Yield | High | [1] |
| Key Side Products | 11-O-methyl and 12-O-methyl isomers, unreacted starting material | [1] |
Stage 4: Deprotection and Deoximation - Unveiling Clarithromycin
The final stage of the synthesis involves the removal of all protecting groups to yield the final active pharmaceutical ingredient, Clarithromycin. This is typically a one-pot procedure where the silyl ethers are cleaved under mild acidic conditions, and the oxime is converted back to a ketone.
Synthesis Protocol: Deprotection to Yield Clarithromycin
Materials:
-
Protected 6-O-Methyl Erythromycin A 9-Oxime (Intermediate 3)
-
Sodium metabisulfite (Na₂S₂O₅) or other deoximating agent
-
Formic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve the protected 6-O-methyl intermediate in a mixture of ethanol and water.
-
Add a deoximating agent, such as sodium metabisulfite, and an acid, like formic acid, to the solution.[11]
-
Heat the reaction mixture to reflux and stir for several hours until the deprotection and deoximation are complete, as monitored by HPLC.
-
After cooling, the pH of the solution is adjusted to be alkaline (pH 10.5-11.5) with an aqueous sodium hydroxide solution to precipitate the crude Clarithromycin.[12]
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent, typically ethanol, to yield high-purity Clarithromycin.[11]
Final Product Specification:
-
Purity: >99% by HPLC
-
Key Impurities to Monitor: Unreacted 6-O-methyl erythromycin A 9-oxime, (Z)-isomer of the oxime, and over-methylated byproducts.[12]
Conclusion
The semi-synthesis of Clarithromycin is a masterful example of strategic chemical manipulation. By understanding the roles of the key intermediates—Erythromycin A 9-oxime, the multi-protected oxime, and the protected 6-O-methyl derivative—researchers and professionals can better appreciate the intricacies of this industrially vital process. The careful selection of protecting groups and the precise control of reaction conditions are paramount to achieving the high regioselectivity and overall yield required for the efficient production of this essential antibiotic. This guide has provided a framework for understanding not just the synthetic route, but the chemical logic that underpins each critical transformation.
References
- CN102250180B - Preparation method of 2',4''-O- bis(trimethylsilyl)-erythromycin A derivative and clarithromycin.
-
EP 0970099 B1 - PROCESS FOR PREPARING ERYTHROMYCIN A OXIME. European Patent Office. [Link]
- WO2009023191A2 - An improved process for the preparation of clarithromycin.
-
WO/2009/023191 - AN IMPROVED PROCESS FOR THE PREPARATION OF CLARITHROMYCIN. WIPO Patentscope. [Link]
- US20090054634A1 - Process for the preparation of clarithromycin.
-
EP 1469008 B1 - Method of preparing a non-pharmaceutical grade clarithromycin. European Patent Office. [Link]
-
Allevi, P., Longo, A., & Anastasia, M. (1999). A new convenient transformation of erythromycin A into clarithromycin. Bioorganic & medicinal chemistry, 7(12), 2749–2752. [Link]
-
Master, H., & Dharmendra, S. (2005). A regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives. Journal of the Serbian Chemical Society, 70(10), 1147–1153. [Link]
-
Liang, J. H., Sun, J. G., Deng, Z. H., & Yao, G. W. (2007). SYNTHESIS AND CRYSTAL STRUCTURE OF 2',4"-O-BIS(TRIMETHYLSILYL)ERYTHROMYCIN A 9-O-(1-ISOPROPOXYCYCLOHEXYL) OXIME. Acta Chimica Sinica, 65(5), 435-439. [Link]
-
Sun, J., Liang, J., Deng, Z., & Yao, G. (2007). An improvement for the synthesis of clarithromycin. Chinese Journal of Chemistry, 25(5), 717-720. [Link]
- WO2007029265A2 - A process for preparing clarithromycin and clarithromycin intermediate.
-
Chen, S. X., Chen, R. Y., & Li, Y. (2002). [Synthesis and antibacterial activity of 3-hydroxy-6-O-methylerythromycin-9-O-substituted oxime derivatives]. Yao xue xue bao = Acta pharmaceutica Sinica, 37(11), 858–861. [Link]
- CN103897002A - Method for preparing erythrocin A9-oxime from rough erythromycin thiocyanate.
- US5808017A - Process for preparing erythromycin A oxime.
-
Sun, L., Ma, B., & Yao, G. (2015). Synthesis of 6, 4''-Di-O-methylerythromycin A and its derivatives. Atlantis Press. [Link]
-
Watanabe, Y., Adachi, T., Asaka, T., Sakanaka, O., & Koyama, K. (1993). Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin. The Journal of antibiotics, 46(4), 647–660. [Link]
-
Morimoto, S., Misawa, Y., Adachi, T., Nagate, T., Watanabe, Y., & Omura, S. (1990). Chemical modification of erythromycins. IV. Synthesis and biological properties of 6-O-methylerythromycin B. The Journal of antibiotics, 43(2), 286–294. [Link]
- CN101362783A - Preparation method of erythromycin A oxime.
- WO2009007988A1 - Process for the preparation of 6-o-methylerythromycin a 9-oxime.
-
Brunet, E., et al. (2009). Preparation of clarithromycin. Selective 6-O-methylation of the novel erythromycin A 9-O-(2-pyrimidyl)oxime. Tetrahedron Letters, 50(17), 1933-1936. [Link]
-
Kumar, V., et al. (2004). Synthesis and antimicrobial activity of erythromycin-A oxime analogs. Bioorganic & medicinal chemistry, 12(14), 3807–3813. [Link]
- WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products.
- WO2001064224A1 - Processes for preparing clarithromycin and clarithromycin intermediate, essentially oxime-free clarithromycin, and pharmaceutical composition comprising the same.
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS . Neliti. [Link]
-
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] . PubChem. [Link]
-
Golebiowski, A., & Czajkowski, D. (2021). Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. Molecules (Basel, Switzerland), 26(16), 4969. [Link]
-
Sun, J. G., et al. (2004). Synthesis and separation of the clarithromycin A(E)-9-O-methyl oxime. Chinese Journal of Pharmaceuticals, 35(1), 1-3. [Link]
-
Amini, H., & Ahmadiani, A. (2004). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Journal of the Chinese Chemical Society, 51(5B), 1127-1132. [Link]
-
Pedersen, C. M., & Nordstrøm, L. U. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein journal of organic chemistry, 13, 92–114. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Protecting Groups . Organic Chemistry @ CU Boulder. [Link]
-
Brunet, E., et al. (2008). Novel erythromycin A 9-tritylhydrazone: Selective 6-O-methylation and conformational analysis. Tetrahedron, 64(36), 8499-8505. [Link]
-
El-Gindy, A., El-Yazby, F., & Maher, M. M. (2005). Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies. Journal of AOAC International, 88(4), 1141-1147. [Link]
-
Sun, L., et al. (2014). Synthesis and Antibacterial Activity of Novel 6-O-substituted Erythromycin A Derivatives. Letters in Drug Design & Discovery, 11(7), 843-849. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. media.neliti.com [media.neliti.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Silylated Erythromycin Oxime Ketal | CymitQuimica [cymitquimica.com]
- 10. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2009023191A2 - An improved process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 12. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Identification of Impurities in Clarithromycin Synthesis
Foreword
The journey of an Active Pharmaceutical Ingredient (API) from synthesis to a finished drug product is a testament to meticulous chemical engineering and rigorous quality control. For macrolide antibiotics like Clarithromycin, ensuring purity is not merely a regulatory hurdle but a fundamental prerequisite for patient safety and therapeutic efficacy.[][2] Impurities, even in trace amounts, can introduce toxicity, alter bioavailability, or reduce the stability and shelf-life of the final product.[2][3] This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond standard protocols to explore the causal nexus between the synthetic process of Clarithromycin and the genesis of its impurities. We will dissect the analytical workflows, validate the choice of methodologies, and ground our discussion in the authoritative standards set forth by global regulatory bodies like the International Council for Harmonisation (ICH).[2][4] Our objective is to provide a self-validating framework for the identification, characterization, and control of impurities, empowering you to ensure the integrity of this vital antibiotic.
Chapter 1: The Synthetic Landscape and the Genesis of Impurities
The synthesis of Clarithromycin is a semi-synthetic process that begins with the naturally occurring macrolide, Erythromycin A.[5] The transformation is a targeted chemical modification designed to improve acid stability and enhance pharmacokinetic properties.[5] However, each reaction step is a potential branching point where side reactions or incomplete conversions can introduce impurities. Understanding this synthetic pathway is the first pillar of effective impurity profiling.
The core transformation involves the methylation of the hydroxyl group at the C6 position of the erythromycin lactone ring. A simplified representation of this process highlights critical stages where impurities can form.
Caption: Simplified workflow of Clarithromycin synthesis from Erythromycin A.
Impurities are not a monolithic category; their classification by origin, as outlined in the ICH Q3A(R2) guideline, provides a logical framework for their investigation.[6][7][8]
-
Organic Impurities : These are the most common and structurally diverse class.
-
Starting Materials : Incomplete conversion can lead to residual Erythromycin A in the final product.[] This is a critical impurity to monitor as its structure is very similar to the final API.
-
By-products : These arise from side reactions. A notable example in Clarithromycin synthesis is the formation of the undesired (Z)-isomer of the oxime intermediate, which can be difficult to remove.[9][10] Over-methylation can also lead to by-products like 6,11-di-O-methylerythromycin A.[11]
-
Intermediates : If deprotection or purification steps are inefficient, protected intermediates like Clarithromycin-9-oxime can persist in the final API.[12]
-
Degradation Products : These form during manufacturing or storage due to the API's inherent instability under certain conditions (e.g., acid hydrolysis, oxidation).[][13] Clarithromycin is particularly susceptible to acid-catalyzed degradation, which involves the hydrolysis of the cladinose sugar.[14][15]
-
-
Inorganic Impurities : These originate from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[6][16]
-
Residual Solvents : Organic or inorganic liquids used during synthesis (e.g., methanol, acetonitrile, dichloromethane) that are not completely removed.[13] Their control is governed by the ICH Q3C guideline.[7]
Chapter 2: The Analytical Workflow for Impurity Identification
A robust impurity profiling strategy is a systematic investigation that begins with deliberately stressing the API to understand its degradation pathways and culminates in the structural elucidation of the resulting impurities. This workflow ensures that the developed analytical methods are "stability-indicating," meaning they can accurately separate and quantify the API from its potential degradation products.
Caption: Systematic workflow for the identification and characterization of impurities.
Forced Degradation Studies: A Proactive Approach
The cornerstone of developing a stability-indicating method is the forced degradation or stress study.[17] Its purpose is to intentionally degrade the Clarithromycin sample under more severe conditions than it would typically encounter during storage or handling. This proactive degradation helps predict the likely degradation products and validates the analytical method's ability to resolve them from the parent peak.[14]
| Stress Condition | Typical Reagent/Condition | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 60-80°C | Clarithromycin is highly susceptible to acid.[15] This condition simulates gastric pH and primarily causes hydrolysis of the cladinose sugar moiety.[14] Significant degradation (60-90%) can occur within 24 hours.[] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at 60-80°C | Evaluates stability in alkaline conditions. Dehydration products and products of ring opening have been observed.[14] |
| Oxidation | 3-30% H₂O₂ at room temperature or slightly elevated | Clarithromycin is sensitive to oxidation.[14] This stress test can generate products such as Clarithromycin N-oxide.[14] |
| Thermal Degradation | Dry heat at 70-100°C | Assesses the stability of the solid API at elevated temperatures. Clarithromycin generally shows high stability under dry heat.[] |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Tests for light sensitivity. Samples are exposed to a controlled light source to assess potential photodegradation pathways. |
Experimental Protocol: Forced Degradation of Clarithromycin
This protocol outlines a general procedure for conducting stress studies. The goal is to achieve 5-20% degradation of the API, which is sufficient for detecting degradation products without completely consuming the parent drug.[14]
-
Stock Solution Preparation : Prepare a stock solution of Clarithromycin at a concentration of 1-4 mg/mL in a suitable solvent like acetonitrile or methanol.[][14]
-
Application of Stress :
-
Acidic : Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 70°C. Withdraw samples at various time points (e.g., 1, 4, 8, 24 hours).[]
-
Basic : Follow the same procedure as for acidic degradation, but use 0.1 M NaOH.
-
Oxidative : Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for several hours, monitoring the reaction.
-
Thermal (Solution) : Heat the stock solution at 70°C and collect samples over time.[]
-
Thermal (Solid) : Place the solid Clarithromycin powder in an oven at 100°C for 4 hours.[] After the specified time, dissolve the powder to the target concentration.
-
-
Neutralization and Dilution : Before analysis, neutralize the acidic and basic samples (e.g., with an equivalent amount of base or acid, respectively). Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[17]
-
Analysis : Inject the prepared samples into the validated HPLC system for analysis. Analyze a non-degraded control sample for comparison.
Chapter 3: Core Analytical Techniques for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is the definitive technique for impurity profiling of Clarithromycin due to its high resolving power and compatibility with various detectors.[5][18][19]
High-Performance Liquid Chromatography (HPLC)
The goal of the HPLC method is to achieve baseline separation between the main Clarithromycin peak and all potential process-related and degradation impurities.
-
Causality of Method Choices :
-
Stationary Phase : Reversed-phase columns, particularly C18, are highly effective for separating Clarithromycin and its structurally similar impurities.[14] The non-polar nature of the C18 stationary phase provides good retention and selectivity for the large, moderately polar macrolide structure.
-
Mobile Phase : A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typically used.[14][20] The pH of the buffer is a critical parameter; macrolides are stable in the pH 7-8 range, which also helps to minimize interactions with residual silanols on the column, improving peak shape.[17]
-
Temperature : Column temperature is maintained (e.g., at 30-40°C) to ensure reproducible retention times and improve separation efficiency.[][17]
-
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method for the analysis of Clarithromycin and its impurities, based on principles outlined in pharmacopeial monographs and scientific literature.[]
-
Chromatographic System :
-
HPLC System : A system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : Prepare a buffered mobile phase (e.g., aqueous ammonium acetate) and an organic modifier (e.g., acetonitrile). The separation is often achieved using a gradient elution to resolve both early and late-eluting impurities.[20]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.[]
-
Injection Volume : 20 µL.
-
-
Detection :
-
UV Detector : Set the wavelength to a low value, typically around 210 nm, as Clarithromycin has a weak UV chromophore.[14]
-
Mass Spectrometer (if using LC-MS) : Set up the electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion of Clarithromycin (m/z 748.5) and other potential impurity masses.[21]
-
-
Sample Preparation : Dissolve the Clarithromycin sample (bulk drug or from forced degradation studies) in the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.
-
Analysis : Inject the sample and run the chromatogram. Identify the peaks corresponding to Clarithromycin and its impurities based on their retention times relative to a reference standard.
Chapter 4: Definitive Structural Elucidation of Impurities
Once an impurity is detected and separated, determining its chemical structure is the next critical step, especially for unknown impurities found above the identification threshold. This requires a combination of advanced spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the frontline tool for structural elucidation.[14] As impurities elute from the HPLC column, they are ionized (typically via ESI) and their mass-to-charge ratio is determined, providing the molecular weight.[22] By selecting a specific impurity ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated (MS/MS). This pattern is like a fingerprint, providing crucial information about the impurity's substructures, which can be pieced together to propose a final structure.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For absolute and unambiguous structure confirmation of a novel impurity, NMR is the gold standard.[23][24] This requires isolating a sufficient quantity of the impurity, usually through preparative HPLC. Techniques like ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) provide detailed information about the carbon-hydrogen framework and connectivity of atoms within the molecule, allowing for definitive structural assignment.[24][25] Furthermore, Quantitative NMR (qNMR) is a powerful method for determining the purity of substances without needing a specific reference standard for the analyte itself.[26][27]
Table of Common Clarithromycin Impurities
The European Pharmacopoeia (EP) lists several specified impurities for Clarithromycin. Understanding these known impurities is vital for method development and routine quality control.
| Impurity Name | Common Name / Description | Origin |
| Impurity A | Clarithromycin N-Oxide | Oxidation product[14][28] |
| Impurity B | 6-O-Methyl-15-norerythromycin A | Process-related[11] |
| Impurity C | 6-O-Methylerythromycin A (E)-9-oxime | Process-related intermediate[11][29] |
| Impurity D | 3''-N-Demethyl-6-O-methylerythromycin A | Process-related[11] |
| Impurity E | 6,11-di-O-methylerythromycin A | Process-related (over-methylation)[11][29] |
| Impurity G | 6-O-methylerythromycin A (E)-9-(O-methyloxime) | Process-related[11][30] |
Chapter 5: The Regulatory Framework: ICH Q3A Guidelines
The identification and control of impurities are not just good science; they are a regulatory mandate. The ICH Harmonised Tripartite Guideline Q3A(R2) provides a framework for impurities in new drug substances, defining thresholds that trigger specific actions.[6][8]
-
The Rationale of Thresholds : The ICH establishes thresholds based on the maximum daily dose of the drug. These thresholds dictate when an impurity must be reported, identified, and qualified from a safety perspective. The underlying principle is that higher daily doses permit lower percentage levels of impurities to maintain the same total daily intake of that impurity.
| Threshold | Definition | Typical Value (for Max Daily Dose ≤ 2 g/day ) |
| Reporting | The level above which an impurity must be reported in a registration application.[6] | 0.05%[7] |
| Identification | The level above which the structure of an impurity must be confirmed.[7] | 0.10% or 1.0 mg/day total intake (whichever is lower).[18] |
| Qualification | The level above which an impurity's biological safety must be established.[6][31] | 0.15% or 1.0 mg/day total intake (whichever is lower).[18] |
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or impurity profile at the specified level.[31] An impurity is considered qualified if its level has been adequately justified by toxicological studies or if it was present at a comparable level in clinical trial batches.[6]
Conclusion
The identification of impurities in Clarithromycin synthesis is a complex but manageable challenge that stands at the intersection of synthetic organic chemistry, analytical science, and regulatory compliance. A successful strategy is built on a deep understanding of the synthetic process, which informs where to look for potential impurities. This knowledge is then leveraged through systematic forced degradation studies to develop a robust, stability-indicating HPLC method capable of resolving all relevant species. Finally, a combination of LC-MS for rapid identification and NMR for definitive elucidation provides the structural information needed to meet the stringent requirements set by guidelines such as ICH Q3A. By adopting this integrated and scientifically rigorous approach, researchers and developers can ensure the quality, safety, and efficacy of the Clarithromycin they produce, ultimately safeguarding patient health.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]
-
International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]
-
Al-Saeed, M. D., et al. (2019). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. MDPI. Available from: [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available from: [Link]
-
Gawas, P. S., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Available from: [Link]
-
Vumbi, P. N., et al. (2021). Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? National Institutes of Health. Available from: [Link]
-
Biradar, S. V., et al. (2023). QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. Journal of Advanced Scientific Research. Available from: [Link]
-
de Souza, T. A. J., et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. MDPI. Available from: [Link]
-
Veeprho. Clarithromycin Impurities and Related Compound. Available from: [Link]
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Available from: [Link]
-
Gawas, P. S., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. National Institutes of Health. Available from: [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]
-
RJ Wave. Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Available from: [Link]
-
Tozuka, Y., et al. (2002). Characterization and quantitation of clarithromycin polymorphs by powder X-ray diffractometry and solid-state NMR spectroscopy. PubMed. Available from: [Link]
-
Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Available from: [Link]
-
Tozuka, Y., et al. (2002). Characterization and quantitation of clarithromycin polymorphs by powder X-ray diffractometry and solid-state NMR spectroscopy. Semantic Scholar. Available from: [Link]
-
SynThink Research Chemicals. Clarithromycin Impurities Standards. Available from: [Link]
-
ResearchGate. AN IMPROVED METHOD FOR THE IDENTIFICATION AND QUANTIFICATION OF IMPURITIES IN ROXITROMYCIN SAMPLES USING HIGH PERFORMANCE LIQUID. Available from: [Link]
-
ResearchGate. (2002). Characterization and Quantitation of Clarithromycin Polymorphs by Powder X-Ray Diffractometry and Solid-State NMR Spectroscopy. Available from: [Link]
- Google Patents. (2006). WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products.
-
CORE. Analysis of macrolide antibiotics. Available from: [Link]
-
Morgan, D. K., et al. (1990). Impurity profiling of clarithromycin using high-performance liquid chromatography with ultraviolet detection. Semantic Scholar. Available from: [Link]
-
SynZeal. Clarithromycin impurities. Available from: [Link]
-
Pharmaffiliates. Clarithromycin-impurities. Available from: [Link]
-
SciSpace. Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmac. Available from: [Link]
-
Ed-Daou, H. (2024). Quantitative NMR for clarithromycin in pharmaceuticals. Qeios. Available from: [Link]
-
TLC Pharma Labs. Clarithromycin impurities. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]
-
Journal of China Pharmaceutical University. LC/MS Analysis of Degradation Products of Clarithromycin. Available from: [Link]
-
Li, J., et al. (2022). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
Zarghi, A., et al. A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Available from: [Link]
-
Van De Merbel, N. C., et al. (2008). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2021). QUANTITATIVE DETERMINATION AND VALIDATION OF CLARITHROMYCIN IN PHARMACEUTICAL USING QUANTITATIVE NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Available from: [Link]
Sources
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. contractpharma.com [contractpharma.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. nbinno.com [nbinno.com]
- 6. database.ich.org [database.ich.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 13. veeprho.com [veeprho.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bfarm.de [bfarm.de]
- 17. mdpi.com [mdpi.com]
- 18. rjwave.org [rjwave.org]
- 19. biomedres.us [biomedres.us]
- 20. researchgate.net [researchgate.net]
- 21. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC/MS Analysis of Degradation Products of Clarithromycin [jcpu.cpu.edu.cn]
- 23. Characterization and quantitation of clarithromycin polymorphs by powder X-ray diffractometry and solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization and quantitation of clarithromycin polymorphs by powder X-ray diffractometry and solid-state NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. "Quantitative NMR for clarithromycin in pharmaceuticals" [wisdomlib.org]
- 27. researchgate.net [researchgate.net]
- 28. synthinkchemicals.com [synthinkchemicals.com]
- 29. Clarithromycin Impurities | SynZeal [synzeal.com]
- 30. tlcpharma.com [tlcpharma.com]
- 31. pharma.gally.ch [pharma.gally.ch]
A Deep Dive into the Synthetic Pathways of Clarithromycin: A Technical Guide for Researchers
Abstract
Clarithromycin, a cornerstone of macrolide antibiotics, represents a significant advancement over its precursor, erythromycin A, offering improved acid stability and a favorable pharmacokinetic profile.[1][2] This technical guide provides a comprehensive investigation into the theoretical and practical synthetic pathways for Clarithromycin, with a primary focus on the industrially prevalent semi-synthetic route from erythromycin A. We will dissect the critical chemical transformations, explore the rationale behind strategic protecting group chemistry, and analyze the key methylation step that defines Clarithromycin's structure and function. Furthermore, this guide will touch upon the theoretical underpinnings of a total synthesis approach and emerging biosynthetic strategies, offering a holistic view for researchers and professionals in drug development.
Introduction: The Significance of Clarithromycin
Clarithromycin is a semi-synthetic macrolide antibiotic that belongs to the second generation of erythromycin derivatives.[3] Its enhanced stability in acidic environments and improved pharmacokinetic properties have made it a widely prescribed treatment for respiratory tract infections and other bacterial infections.[4][5] The synthesis of Clarithromycin is a testament to the power of medicinal chemistry to refine and improve upon naturally occurring bioactive compounds.[6] The core of its synthesis lies in the selective methylation of the 6-hydroxyl group of erythromycin A, a modification that significantly enhances its therapeutic value.[1][7]
This guide will provide an in-depth exploration of the chemical strategies employed to achieve this selective modification, offering insights into the challenges and triumphs of Clarithromycin synthesis.
The Dominant Paradigm: Semi-Synthesis from Erythromycin A
The most industrially viable and widely practiced method for producing Clarithromycin is through the semi-synthesis from erythromycin A, a readily available fermentation product.[6] This multi-step process is a classic example of strategic chemical manipulation, requiring careful protection and deprotection of various functional groups to achieve the desired regioselective methylation.
The overall semi-synthetic pathway can be conceptually broken down into four key stages:
-
Protection of the C9 Ketone: The journey begins with the protection of the C9 ketone group of erythromycin A to prevent unwanted side reactions in subsequent steps. This is typically achieved through oximation.
-
Protection of Hydroxyl Groups: To ensure the selective methylation of the 6-hydroxyl group, the other reactive hydroxyl groups, particularly at the 2' and 4'' positions of the sugar moieties, must be protected.
-
Regioselective 6-O-Methylation: This is the crux of the synthesis, where a methyl group is introduced at the C6 hydroxyl position. The choice of methylating agent and reaction conditions is critical for high yield and selectivity.
-
Deprotection: The final stage involves the removal of all protecting groups to yield the final Clarithromycin molecule.
The following sections will delve into the technical details of each of these critical stages.
Step 1: Oximation of the C9 Ketone
The initial step in the semi-synthetic route involves the conversion of the C9 ketone of erythromycin A into an oxime. This transformation serves a crucial purpose: it protects the ketone from participating in undesired reactions during the subsequent methylation step.[8] The reaction is typically carried out by treating erythromycin A with hydroxylamine hydrochloride in the presence of a base.[4]
Experimental Protocol: Synthesis of Erythromycin A 9-Oxime
-
Erythromycin A is dissolved in an appropriate alcoholic solvent.
-
Hydroxylamine hydrochloride and a base, such as triethylamine or an inorganic base, are added to the solution.[4]
-
The reaction mixture is stirred at a controlled temperature until the oximation is complete, which can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).[6]
-
The resulting erythromycin A 9-oxime is then isolated and purified.
The formation of the 9-oxime is a critical prerequisite for achieving selective 6-O-methylation.[9]
Caption: Oximation of Erythromycin A's C9 Ketone.
Step 2: Strategic Protection of Hydroxyl Groups
With the C9 ketone protected, the next challenge is to differentiate between the various hydroxyl groups present in the erythromycin A 9-oxime molecule. To ensure that methylation occurs exclusively at the desired C6 position, the more reactive hydroxyl groups at the 2' and 4'' positions of the desosamine and cladinose sugars must be masked with protecting groups.[3][8]
Silyl ethers are commonly employed as protecting groups due to their ease of introduction and subsequent removal under mild conditions.[10] Reagents like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) are frequently used for this purpose.[11]
Experimental Protocol: Silylation of Erythromycin A 9-Oxime
-
Erythromycin A 9-oxime is dissolved in a suitable aprotic solvent.
-
A silylating agent, such as trimethylsilyl chloride, and a base (e.g., triethylamine or pyridine) are added to the solution.
-
The reaction is allowed to proceed until the 2' and 4'' hydroxyl groups are fully silylated.
-
The protected intermediate, 2',4''-bis-O-(trimethylsilyl)erythromycin A 9-oxime, is then carried forward to the methylation step.
The choice of protecting group and the reaction conditions are critical to prevent unwanted side reactions and ensure a high yield of the desired protected intermediate.[8]
Caption: Protection of 2' and 4'' Hydroxyl Groups.
Step 3: The Core Reaction - Regioselective 6-O-Methylation
This step represents the pinnacle of the synthetic challenge and is the defining transformation in the synthesis of Clarithromycin. The goal is to selectively introduce a methyl group onto the oxygen atom of the C6 hydroxyl group. The success of this step hinges on the precise control of reaction conditions and the choice of reagents.[5]
The protected erythromycin A 9-oxime is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base.[8] The use of a polar aprotic solvent is often indispensable for this methylation process.[9]
Experimental Protocol: 6-O-Methylation
-
The 2',4''-bis-O-(trimethylsilyl)erythromycin A 9-oxime is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
A strong base, such as sodium hydride or potassium hydroxide, is added to deprotonate the C6 hydroxyl group, forming a more nucleophilic alkoxide.
-
A methylating agent, typically methyl iodide, is then introduced to the reaction mixture.
-
The reaction is carefully monitored to ensure complete methylation at the C6 position while minimizing side reactions, such as methylation at other positions. The regioselectivity of this step can reach up to 90%.[9]
The steric hindrance around the other hydroxyl groups, combined with the electronic effects of the protecting groups, directs the methylation to the desired C6 position.
Caption: Regioselective 6-O-Methylation.
Step 4: Deprotection to Yield Clarithromycin
The final step in the semi-synthetic sequence is the removal of the protecting groups from the C9 oxime and the 2' and 4'' hydroxyl groups to unveil the final Clarithromycin molecule.[12] This is typically achieved through acidic hydrolysis.
Experimental Protocol: Deprotection
-
The methylated intermediate is treated with an aqueous acidic solution.
-
The reaction conditions are controlled to ensure the complete removal of the silyl protecting groups and the conversion of the oxime back to the ketone.
-
The crude Clarithromycin is then purified using techniques such as crystallization to obtain the final active pharmaceutical ingredient (API) with high purity.[6]
The overall yield for this multi-step synthesis can be in the range of 40-50%.[8][12]
Caption: Final Deprotection to Yield Clarithromycin.
Theoretical Pathways: A Glimpse into Total Synthesis and Biosynthesis
While semi-synthesis remains the industrial standard, it is intellectually stimulating and academically important to consider alternative, albeit currently less practical, synthetic strategies.
The Challenge of Total Synthesis
The total synthesis of a complex natural product like Clarithromycin from simple starting materials is a formidable challenge in organic chemistry.[13] The molecule's large macrocyclic ring, multiple stereocenters, and densely packed functional groups present significant synthetic hurdles.
A theoretical retrosynthetic analysis of Clarithromycin would likely involve dissecting the macrolide into smaller, more manageable fragments. Key strategies that would be employed include:
-
Asymmetric Aldol Reactions: To construct the polyketide backbone with the correct stereochemistry.[14]
-
Macrolactonization: To close the large lactone ring, a thermodynamically and kinetically challenging step.
-
Glycosylation: To attach the desosamine and cladinose sugar moieties to the aglycone core.
While the total synthesis of many complex macrolides has been achieved, a de novo total synthesis of Clarithromycin is not economically competitive with the established semi-synthetic route. However, research in this area continues to drive innovation in synthetic methodology.[14]
Emerging Frontiers: Enzymatic and Biosynthetic Approaches
Modern biotechnology offers intriguing possibilities for the synthesis of Clarithromycin and its analogs. The field of metabolic engineering aims to modify the biosynthetic gene clusters of erythromycin-producing microorganisms to directly produce 6-O-methylated erythromycin A. This would, in theory, eliminate the need for chemical synthesis altogether.
Furthermore, the use of isolated enzymes for specific transformations, such as regioselective methylation, is an area of active research. While still in its nascent stages, enzymatic synthesis holds the promise of highly selective and environmentally friendly production methods for the future.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material(s) | Key Advantages | Key Disadvantages |
| Semi-Synthesis | Erythromycin A | Economically viable, utilizes a readily available precursor, well-established and scalable processes.[4][6] | Multi-step process requiring protection/deprotection, use of potentially hazardous reagents. |
| Total Synthesis | Simple organic molecules | Offers complete control over the molecular structure, enabling the synthesis of novel analogs.[14] | Extremely complex and lengthy, low overall yield, not economically feasible for large-scale production.[13] |
| Biosynthesis/Enzymatic | Genetically engineered microorganisms/isolated enzymes | Potentially highly selective and environmentally friendly, could be a one-pot process. | Currently in the research and development phase, yields and scalability are yet to be optimized. |
Conclusion
The synthesis of Clarithromycin is a masterful interplay of natural product chemistry and synthetic organic chemistry. The semi-synthetic route from erythromycin A stands as a robust and efficient method that has enabled the widespread clinical use of this vital antibiotic. A thorough understanding of the underlying chemical principles, from strategic protection to regioselective methylation, is paramount for researchers and professionals in the field. While total synthesis and biosynthetic approaches present exciting theoretical avenues, the semi-synthetic pathway will likely remain the dominant manufacturing process for the foreseeable future. Continued innovation in process chemistry and the exploration of novel synthetic strategies will undoubtedly lead to even more efficient and sustainable methods for producing Clarithromycin and the next generation of macrolide antibiotics.
References
-
Rychnovsky, S. D. (1990). Stereoselective synthesis and the polyene macrolide antibiotics. Acta Pharmaceutica Nordica, 2(3), 155-60. [Link]
-
Watanabe, Y., Adachi, T., Asaka, T., Koyama, T., Sakanaka, O., & Morimoto, S. (1993). Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin. The Journal of Antibiotics, 46(4), 647-60. [Link]
-
The Chemical Synthesis of Clarithromycin: A Deep Dive into Production Processes. (n.d.). Aspen API. [Link]
-
Sun, J. G., Liang, J. H., & Yao, G. W. (2007). An improvement for the synthesis of clarithromycin. ResearchGate. [Link]
-
Morimoto, S., Takahashi, Y., Watanabe, Y., & Omura, S. (1984). Chemical modification of erythromycins. I. Synthesis and antibacterial activity of 6-O-methylerythromycins A. The Journal of Antibiotics, 37(2), 187-9. [Link]
- Reddy, M. S., et al. (2009). Process for the preparation of clarithromycin.
-
Total Synthesis of Macrolides. (2019). ResearchGate. [Link]
-
Pharmaceutical chemistry. (n.d.). University of Babylon. [Link]
-
Klich, K., Pyta, K., & Przybylski, P. (2022). An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds. The Journal of Organic Chemistry. [Link]
-
Kirst, H. A. (1993). Semi-synthetic derivatives of erythromycin. Progress in Medicinal Chemistry, 30, 57-88. [Link]
-
Sun, J. G., Liang, J. H., Deng, Z. H., & Yao, G. W. (2002). Progress in synthesis of clarithromycin. ResearchGate. [Link]
-
A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (2023). ACS Omega. [Link]
- Industrial process of clarithromycin associated with controlled level of side products. (2006).
-
Synthesis of clarithromycin. (n.d.). ResearchGate. [Link]
-
Allevi, P., Longo, A., & Anastasia, M. (1999). A new convenient transformation of erythromycin A into clarithromycin. Bioorganic & Medicinal Chemistry, 7(12), 2749-52. [Link]
-
Clinical Pharmacology of Clarithromycin. (2024). Open Access Text. [Link]
-
Synthesis of Clarithromycin, a Macrolide Antibiotic and Development of the Next Generation Macrolides. (2015). ResearchGate. [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Chemical modification of erythromycins. I. Synthesis and antibacterial activity of 6-O-methylerythromycins A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new convenient transformation of erythromycin A into clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective synthesis and the polyene macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Genesis of a Modern Antibiotic: A Technical Review of Early Clarithromycin Synthesis
For researchers and professionals in drug development, understanding the synthetic lineage of a blockbuster drug like Clarithromycin offers profound insights into the evolution of medicinal chemistry and process development. Clarithromycin, or 6-O-methylerythromycin A, emerged from a dedicated effort to overcome the shortcomings of its parent compound, the naturally occurring antibiotic Erythromycin A. This guide delves into the core technical challenges and innovative solutions that characterized the pioneering syntheses of this vital macrolide antibiotic.
The Impetus for Innovation: Overcoming the Instability of Erythromycin A
Erythromycin A, a cornerstone of antibiotic therapy since its discovery, possesses a significant liability: its instability in acidic conditions.[1] The acidic environment of the stomach catalyzes an intramolecular dehydration reaction involving the C6-hydroxyl group and the C9-ketone, leading to the formation of an inactive 8,9-anhydro-6,9-hemiketal and 6,9;9,12-spiroketal anhydroerythromycin A.[2] This degradation not only reduces the drug's oral bioavailability but is also associated with gastrointestinal side effects. The primary goal for the researchers at Taisho Pharmaceutical in the late 1970s and early 1980s was to chemically modify Erythromycin A to block this degradation pathway while retaining or enhancing its antibacterial efficacy. The most promising strategy was the methylation of the C6-hydroxyl group, a seemingly simple modification that presented a formidable synthetic challenge.[3]
The Core Challenge: Regioselective 6-O-Methylation
The Erythromycin A molecule is adorned with multiple hydroxyl groups of similar reactivity, making the selective methylation of the C6-hydroxyl a significant hurdle.[4][5] The initial approaches to Clarithromycin synthesis were therefore heavily reliant on the strategic use of protecting groups to mask the other reactive sites, namely the hydroxyl groups at the 2' and 4'' positions of the sugar moieties and the C9-ketone.
The First Patented Synthesis: A Lesson in Protecting Group Strategy
The first disclosed synthesis of Clarithromycin, detailed in U.S. Patent 4,331,803, laid the groundwork for future innovations, though it was not without its drawbacks.[6][7] This initial route involved the protection of the 2'-hydroxyl and 3'-N-dimethylamino groups of Erythromycin A.
The key steps of this pioneering synthesis were:
-
Protection: The 2'-hydroxyl and 3'-N-dimethylamino groups were protected with benzyloxycarbonyl (Cbz) groups. This was a critical step to prevent N-methylation and O-methylation at the more reactive 2'-position. However, the use of benzyl chloroformate for this protection was problematic due to its severe irritating and toxic properties.[6][7]
-
Methylation: The doubly protected Erythromycin A derivative was then subjected to methylation using a methylating agent like methyl iodide in the presence of a strong base.
-
Deprotection: The Cbz protecting groups were removed via hydrogenolysis.
-
Reductive N-methylation: A final step was often required to remethylate the 3'-nitrogen, which could be demethylated during the protection step.[7]
This multi-step process was arduous and resulted in a low overall yield of approximately 6%.[6] The lack of high regioselectivity in the methylation step led to the formation of multiple by-products, necessitating extensive chromatographic purification.[8]
A Strategic Breakthrough: The 9-Oxime Intermediate
The major turning point in the early synthesis of Clarithromycin was the innovative use of a 9-oxime derivative of Erythromycin A.[4][9] This strategy dramatically improved the regioselectivity of the 6-O-methylation, steering the reaction preferentially to the desired hydroxyl group.
The formation of the 9-oxime serves a dual purpose: it protects the C9-ketone from undesired reactions and, more importantly, it conformationally biases the macrolide ring to expose the C6-hydroxyl group for methylation.
The General Oxime-Based Synthetic Route
A generalized scheme for the more efficient, second-generation synthesis of Clarithromycin is outlined below. This pathway became the foundation for numerous refinements and optimizations.
Caption: Generalized workflow for the synthesis of Clarithromycin via a 9-oxime intermediate.
Causality in Experimental Choices: The Role of Protecting Groups
The success of the 9-oxime strategy was still contingent on the judicious selection of protecting groups for the remaining hydroxyl functions.
-
Silyl Ethers as Protecting Groups: A significant improvement was the use of silyl ethers, such as trimethylsilyl (TMS), to protect the 2'- and 4''-hydroxyl groups.[6] Silylating agents like hexamethyldisilazane (HMDS) offered a more facile and less hazardous protection method compared to the use of benzyl chloroformate.[10]
The choice of solvent was also found to be critical for achieving high regioselectivity during methylation. Polar aprotic solvents were discovered to be indispensable for this key transformation.[4]
Comparative Analysis of Early Synthetic Routes
The evolution of the synthetic strategy for Clarithromycin is best illustrated by comparing the yields of the different generations of synthesis.
| Synthetic Route | Key Intermediate | Typical Overall Yield | Key Advantages | Key Disadvantages |
| First Patented Method | 2',3'-bis-benzyloxycarbonyl Erythromycin A | ~6% | Established proof of concept | Low yield, use of toxic reagents, poor regioselectivity |
| Early Oxime-Based Methods | Erythromycin A 9-Oxime with Cbz protection | ~24-30% | Improved regioselectivity and yield | Still involved hazardous reagents |
| Improved Oxime-Silyl Ether Methods | 2',4''-bis(trimethylsilyl) Erythromycin A 9-Oxime | >40% | Higher yield, safer reagents, better process control | Required careful control of silylation and desilylation steps |
A Representative Early Oxime-Based Protocol
The following is a representative, multi-step protocol synthesized from the early patent literature, illustrating the key transformations in the oxime-based synthesis of Clarithromycin.
Step 1: Preparation of Erythromycin A 9-Oxime
-
Erythromycin A is dissolved in a suitable solvent such as methanol.
-
Hydroxylamine hydrochloride and a base (e.g., triethylamine) are added to the solution.[10]
-
The reaction mixture is refluxed for an extended period (e.g., 24 hours).
-
Upon cooling, the Erythromycin A 9-oxime precipitates and is isolated by filtration.
Step 2: Protection of Hydroxyl Groups (Silylation)
-
The dried Erythromycin A 9-oxime is dissolved in an aprotic solvent like dichloromethane.
-
A silylating agent, such as hexamethyldisilazane (HMDS), is added in the presence of a catalyst.
-
The reaction is stirred at room temperature until the silylation of the 2'- and 4''-hydroxyl groups is complete.
-
The protected intermediate, 2',4''-O-bis(trimethylsilyl)erythromycin A 9-oxime, is isolated after an aqueous work-up.
Step 3: Regioselective 6-O-Methylation
-
The protected oxime derivative is dissolved in a mixture of a polar aprotic solvent (e.g., DMSO) and a co-solvent (e.g., THF).
-
A strong base, such as potassium hydroxide, is added, followed by the methylating agent (e.g., methyl iodide).[8]
-
The reaction is stirred at room temperature for a defined period.
-
The 6-O-methylated product is isolated by precipitation or extraction.
Step 4: Deprotection and Deoximation
-
The methylated intermediate is dissolved in a mixture of ethanol and water.
-
A deoximating agent, such as sodium bisulfite, is added, along with an acid like formic acid.[8][11]
-
The reaction mixture is heated to reflux to effect both the removal of the silyl protecting groups and the conversion of the oxime back to the ketone.
-
Clarithromycin is then isolated and purified, typically by crystallization.[12]
Conclusion: A Legacy of Innovation
The early synthetic routes to Clarithromycin are a testament to the ingenuity and perseverance of medicinal chemists. The journey from a low-yield, multi-step process to a more streamlined and efficient synthesis hinged on the strategic implementation of protecting groups and the groundbreaking use of the 9-oxime intermediate. This foundational work not only made the large-scale production of Clarithromycin feasible but also provided a valuable playbook for the chemical modification of other complex natural products. The principles of regioselective control and protecting group strategy honed during the development of Clarithromycin continue to influence the field of drug synthesis today.
References
-
Watanabe, Y., Adachi, T., Asaka, T., Kashimura, M., & Morimoto, S. (1993). Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin. The Journal of Antibiotics, 46(4), 647-60. [Link]
-
Morimoto, S., Takahashi, Y., Watanabe, Y., & Omura, S. (1984). Chemical modification of erythromycins. I. Synthesis and antibacterial activity of 6-O-methylerythromycins A. The Journal of Antibiotics, 37(2), 187-9. [Link]
- Sun, J., Liang, J., & Deng, Z. (2010). Method of preparing clarithromycin. U.S.
- Kobrehel, G., & Lazarevski, G. (1999). Process for making clarithromycin.
-
Watanabe, Y., Adachi, T., Asaka, T., Kashimura, M., & Morimoto, S. (1990). Chemical modification of erythromycins. VIII. A new effective route to clarithromycin (6-O-methylerythromycin A). Heterocycles, 31(12), 2121-2124. [Link]
- Wockhardt Ltd. (2006). Industrial process of clarithromycin associated with controlled level of side products.
- Sun, J., Liang, J., & Deng, Z. (2012). Method of preparing clarithromycin. U.S.
-
Fraschini, F., Scaglione, F., & Demartini, G. (1991). The Development of Macrolides: Clarithromycin in Perspective. Journal of International Medical Research, 19(6), 449-462. [Link]
- Hanmi Pharm. Co. Ltd. (2006). Method of preparing a non-pharmaceutical grade clarithromycin.
-
Morimoto, S., Misawa, Y., Adachi, T., Nagate, T., & Omura, S. (1990). Chemical modification of erythromycins. IV. Synthesis and biological properties of 6-O-methylerythromycin B. The Journal of Antibiotics, 43(5), 544-9. [Link]
-
Denis, A., & Agouridas, C. (1998). A regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives. Journal of the Serbian Chemical Society, 63(12), 1149-1153. [Link]
- Taisho Pharmaceutical Co., Ltd. (1994). Crystal form I of clarithromycin.
-
Reddy, G. M., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega, 8(10), 9495-9502. [Link]
-
Sun, J., Yao, G., Ou, Y., & Ma, B. (2002). Synthesis of clarithromycin. Chinese Journal of Pharmaceuticals, 33(11), 533-534. [Link]
-
Unipharm. (n.d.). The Chemical Synthesis of Clarithromycin: A Deep Dive into Production Processes. Retrieved from [Link]
-
Sun, J. G., Liang, J. H., Deng, Z. H., & Yao, G. W. (2002). Progress in synthesis of clarithromycin. Chinese Journal of Organic Chemistry, 22(12), 951-963. [Link]
-
NDA 21-184. (2000). Chemistry Reviews. U.S. Food and Drug Administration. [Link]
Sources
- 1. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO1999040097A1 - Process for making clarithromycin - Google Patents [patents.google.com]
- 7. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 8. US20100280230A1 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
- 11. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Application Note: Comprehensive NMR Spectroscopic Analysis of Erythromycin A 9-Oxime for Drug Development and Quality Control
Introduction: The Enduring Relevance of Erythromycin and the Role of its Derivatives
Erythromycin A, a 14-membered macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] However, the clinical utility of Erythromycin A is often hampered by its instability in acidic conditions. This has led to the development of numerous semi-synthetic derivatives, such as Clarithromycin and Azithromycin, which exhibit improved pharmacokinetic profiles.[3] A key intermediate in the synthesis of these next-generation macrolides is Erythromycin A 9-oxime. The conversion of the C9 ketone to an oxime functionality is a critical step that opens pathways for further structural modifications.
Given its pivotal role as a synthetic precursor, the unambiguous structural characterization and purity assessment of Erythromycin A 9-oxime are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed insights into the molecular structure, stereochemistry, and the potential presence of isomers in solution.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectroscopic analysis of Erythromycin A 9-oxime, from sample preparation to advanced 2D NMR data interpretation.
Synthesis of Erythromycin A 9-Oxime: A Preparative Protocol
The synthesis of Erythromycin A 9-oxime is a well-established procedure. A common method involves the reaction of Erythromycin A with a hydroxylamine salt in the presence of a base, or with free hydroxylamine, often in an alcoholic solvent.[6] The following protocol is a representative example based on established methodologies.
Protocol: Oximation of Erythromycin A
-
Dissolution: Dissolve Erythromycin A in a suitable alcoholic solvent, such as methanol or isopropanol.[6]
-
Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride and a base, such as triethylamine or sodium acetate, in the same alcoholic solvent.[4]
-
Reaction: Add the hydroxylamine solution to the Erythromycin A solution. The reaction is typically stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.[6]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is filtered, washed, and dried to yield Erythromycin A 9-oxime.
It is important to note that this reaction can lead to the formation of both (E) and (Z) isomers at the C=N double bond. The ratio of these isomers can be influenced by the reaction conditions.[3]
NMR Sample Preparation: The Foundation for High-Quality Spectra
Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The quality of the data is directly dependent on the homogeneity of the solution and the absence of paramagnetic impurities.[7]
Protocol: Preparation of Erythromycin A 9-Oxime for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for erythromycin derivatives.[1] Other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used depending on solubility.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 50-100 mg/mL may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Dissolution: Accurately weigh the Erythromycin A 9-oxime sample and dissolve it in the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
A Strategic Approach to NMR Data Acquisition and Analysis
A multi-pronged NMR approach, combining 1D and 2D experiments, is essential for the complete structural elucidation of Erythromycin A 9-oxime.
Experimental Workflow for NMR Analysis
Caption: A logical workflow for the comprehensive NMR analysis of Erythromycin A 9-oxime.
One-Dimensional (1D) NMR Spectroscopy
-
¹H NMR: This is the starting point for the analysis. It provides information on the number of different types of protons, their chemical environment, and their scalar couplings. The complex ¹H NMR spectrum of Erythromycin A 9-oxime will show a multitude of signals, many of which will be overlapping multiplets.
-
¹³C NMR: This experiment reveals the number of chemically non-equivalent carbon atoms. A key indicator of a successful oximation reaction is the disappearance of the C9 ketone signal (expected around 220 ppm in Erythromycin A) and the appearance of a new signal for the C9 imine carbon (typically in the 160-170 ppm region).
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups, which greatly aids in the assignment of the ¹³C spectrum.
Two-Dimensional (2D) NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is instrumental in tracing out the spin systems within the macrolide ring and the sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals (or vice-versa).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons. For instance, correlations from protons H8 and H10 to the C9 imine carbon would confirm the position of the oxime group.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and the conformational preferences of the molecule in solution.
Data Interpretation: Key Spectral Features of Erythromycin A 9-Oxime
Expected Chemical Shift Changes (relative to Erythromycin A)
| Nucleus | Erythromycin A (approx. ppm) | Erythromycin A 9-Oxime (expected change) | Rationale |
| C9 | ~220 (ketone) | Shift to ~160-170 (imine) | Change in hybridization from sp² ketone to sp² imine. |
| H8 | Varies | Significant downfield shift | Deshielding effect of the C=N bond. |
| H10 | Varies | Significant downfield shift | Deshielding effect of the C=N bond. |
| C8 | Varies | Downfield shift | Electronic effect of the adjacent imine group. |
| C10 | Varies | Downfield shift | Electronic effect of the adjacent imine group. |
The Challenge of E/Z Isomerism
The formation of the C9=N-OH bond introduces the possibility of geometric isomers, (E) and (Z). These isomers will have distinct NMR spectra due to the different spatial arrangement of the -OH group relative to the macrolide ring.
-
¹H and ¹³C NMR: The chemical shifts of the nuclei close to the C9 position (e.g., H8, H10, C8, C10, and the methyl groups at C8 and C10) will be different for the (E) and (Z) isomers. This will result in a doubling of some signals in the NMR spectra if both isomers are present.
-
NOESY/ROESY: These experiments can be used to definitively assign the stereochemistry of the isomers. For example, in the (E) isomer, a through-space correlation would be expected between the oxime -OH proton and protons on one side of the C=N bond, while in the (Z) isomer, correlations would be observed with protons on the opposite side.
The diagram below illustrates the relationship between the isomers and the expected NMR observations.
Caption: NMR analysis reveals the presence of E/Z isomers through signal doubling and unique spatial correlations.
Conclusion
The NMR spectroscopic analysis of Erythromycin A 9-oxime is a critical step in the development of new macrolide antibiotics. A combination of 1D and 2D NMR experiments allows for the unambiguous confirmation of its structure and the identification and characterization of (E)/(Z) isomers. The methodologies and protocols outlined in this application note provide a robust framework for researchers and scientists to ensure the quality and purity of this key synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.
References
-
An Improved Process For The Preparation Of Erythromycin A 9 Oxime - Quick Company. Available at: [Link]
-
Probing the Interactions of Macrolide Antibiotics with Membrane-Mimetics by NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC. Available at: [Link]
- US5808017A - Process for preparing erythromycin A oxime - Google Patents.
-
Erythromycin A | Magritek. Available at: [Link]
-
PROCESS FOR PREPARING ERYTHROMYCIN A OXIME - European Patent Office - EP 0970099 B1. Available at: [Link]
- CN1673229A - Synthesis process of erythromycin oxime - Google Patents.
- CN103897002A - Method for preparing erythrocin A9-oxime from rough erythromycin thiocyanate - Google Patents.
-
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
Sources
- 1. magritek.com [magritek.com]
- 2. data.epo.org [data.epo.org]
- 3. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 4. CN1673229A - Synthesis process of erythromycin oxime - Google Patents [patents.google.com]
- 5. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. An Improved Process For The Preparation Of Erythromycin A 9 Oxime [quickcompany.in]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Note & Protocol: Regioselective Protection of Erythromycin A 9-Oxime via Silylation
Introduction: The Strategic Imperative for Protecting Erythromycin A 9-Oxime
Erythromycin A, a 14-membered macrolide antibiotic, represents a cornerstone in antibacterial therapy. However, its clinical utility is constrained by instability in acidic environments, which leads to the formation of an inactive anhydro-spiroketal intermediate.[1] This chemical liability has driven the development of semi-synthetic derivatives with enhanced stability and improved pharmacokinetic profiles, such as Azithromycin and Clarithromycin.
A pivotal intermediate in the synthesis of these next-generation macrolides is Erythromycin A 9-oxime.[2][3] The conversion of the C9 ketone to an oxime is the first step in a multi-stage synthesis that often involves ring expansion or selective alkylation of hydroxyl groups.[2][4][5] For instance, the synthesis of Clarithromycin requires the precise methylation of the C-6 hydroxyl group. To achieve this regioselectivity and prevent unwanted side reactions at other nucleophilic sites, a robust protecting group strategy is essential.[6]
Silylation serves as an elegant and highly effective method for the temporary protection of the reactive hydroxyl groups present on the Erythromycin A 9-oxime scaffold, particularly the 2'-OH of the desosamine sugar and the 4''-OH of the cladinose sugar.[7][8] By converting these hydroxyls into bulky, non-reactive silyl ethers, the C-6 hydroxyl group becomes sterically and electronically favored for subsequent alkylation. This application note provides a detailed, field-proven protocol for the efficient silylation of Erythromycin A 9-oxime, grounded in established chemical principles and practices.
Experimental Workflow and Reaction Mechanism
The overall process involves the preparation of an anhydrous solution of the starting material, reaction with a silylating agent in the presence of an acid scavenger, and subsequent monitoring, work-up, and purification to yield the protected intermediate, ready for the next synthetic step.
Caption: High-level workflow from Erythromycin A to a protected intermediate.
The silylation reaction proceeds via nucleophilic attack of the hydroxyl groups of the oxime on the electrophilic silicon atom of the silylating agent, typically a silyl halide like trimethylsilyl chloride (TMSCl). This reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (Et₃N), is crucial as an acid scavenger. It neutralizes the HCl, forming triethylammonium chloride and preventing potential acid-catalyzed degradation of the macrolide structure while driving the reaction equilibrium towards the formation of the silyl ether product.
Caption: Core mechanism of the hydroxyl protection via silylation.
Materials, Equipment, and Key Protocol Parameters
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Mol. Wt. ( g/mol ) | Notes |
| Erythromycin A 9-oxime | 13127-18-9 | C₃₇H₆₈N₂O₁₃ | 748.94 | Starting material. Ensure high purity (E-isomer favored).[9] |
| Trimethylsilyl chloride (TMSCl) | 75-77-4 | C₃H₉ClSi | 108.64 | Silylating agent. Acyl chloride grade, handle under inert gas. |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Acid scavenger. Distill from CaH₂ before use. |
| Methylene Chloride (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous grade, <50 ppm H₂O. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For aqueous work-up. Saturated solution. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous, for drying organic layers. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography, 230-400 mesh. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Distillation head and condenser
-
Heating mantle and temperature controller
-
Inert gas line (Nitrogen or Argon)
-
Addition funnel
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Summary of Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Reactant Stoichiometry | 1 eq. Oxime : ~3 eq. TMSCl : ~3.5 eq. Et₃N | Excess reagents ensure complete silylation of multiple hydroxyls. |
| Solvent | Anhydrous Methylene Chloride (CH₂Cl₂) | Good solubility for reactants; allows for azeotropic water removal. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for reaction; avoids thermal degradation. |
| Reaction Time | 24 - 48 hours | Silylation of sterically hindered hydroxyls can be slow. |
| Monitoring | Thin-Layer Chromatography (TLC) | Visualizes disappearance of starting material and formation of product. |
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the silylation of Erythromycin derivatives.[10]
Step 1: Preparation of Anhydrous Reactant Solution
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, add Erythromycin A 9-oxime (5.0 g).
-
Add 200 mL of anhydrous methylene chloride.
-
Fit the flask with a distillation head and condenser.
-
Heat the solution to reflux and distill off approximately half the solvent volume (100 mL).
-
Cool the remaining solution to room temperature under an inert atmosphere of nitrogen.
-
Expert Insight: This azeotropic distillation step is critical. Silylating agents like TMSCl are extremely sensitive to moisture and will readily hydrolyze, consuming the reagent and drastically reducing the yield. This step ensures a truly anhydrous reaction environment.
-
Step 2: Silylation Reaction
-
To the cooled, concentrated solution from Step 1, add triethylamine (6.1 mL) via syringe. Stir for 5 minutes.
-
Slowly add trimethylsilyl chloride (5.1 mL) to the stirring solution. The mixture may become slightly cloudy as triethylammonium chloride precipitates.
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere.
Step 3: Reaction Monitoring and Drive to Completion
-
Monitor the reaction progress using TLC (Mobile Phase: Diisopropyl ether-methanol-25% ammonia, 75:35:2). The silylated product will appear as a new, less polar spot (higher Rƒ value) compared to the starting oxime.
-
After 24 hours, if TLC indicates the presence of starting material, add a second charge of triethylamine (6.1 mL) and trimethylsilyl chloride (5.1 mL).[10]
-
Continue stirring and monitoring until the starting material is fully consumed (typically an additional 24 hours).
-
Expert Insight: The multiple hydroxyl groups on the erythromycin scaffold have different reactivities. The second addition of reagents is a common strategy to drive the equilibrium towards the fully protected product, ensuring high conversion of all reactive sites.
-
Step 4: Work-up and Isolation
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white foam or solid.
Step 5: Purification and Characterization
-
Purify the crude product via silica gel column chromatography. The exact eluent system should be determined by TLC analysis but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Confirm the structure and purity of the final 2',4'',9-tris(O-trimethylsilyl)-Erythromycin A 9-oxime using standard analytical techniques such as ¹H-NMR, IR, and Mass Spectrometry.[10] Purity can be further assessed by a validated HPLC method.[3]
Conclusion
This protocol provides a reliable and reproducible method for the silylation of Erythromycin A 9-oxime, a critical step for the synthesis of advanced macrolide antibiotics. The strategic protection of hydroxyl groups enables high regioselectivity in subsequent chemical transformations. By carefully controlling reaction conditions, particularly moisture, and ensuring complete reaction through monitoring, researchers can obtain high yields of the desired protected intermediate, paving the way for successful downstream synthesis and the development of novel therapeutic agents.
References
- Djugrdjevic, A. et al. (2010). Method for synthesizing azithromycin. Google Patents (CN105481913A).
-
Inoue, S., et al. (2009). Total synthesis of azithromycin. Angewandte Chemie International Edition, 48(10), 1827-9. Available at: [Link]
- Li, J. et al. (2014). Azithromycin synthesis method. Google Patents (CN103880898A).
- Pifferi, G. (1998). Preparation of azithromycin. European Patent Office (EP 0879823 A1).
- Sciavolino, F. (1987). Erythromycin A silylated compounds and method of use. Google Patents (US4640910A).
- Kobrehel, G. et al. (1998). Process for preparing erythromycin A oxime. Google Patents (US5808017A).
-
Watanabe, Y., et al. (1993). Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin. The Journal of Antibiotics, 46(4), 647-60. Available at: [Link]
-
Rao, D. R., et al. (2009). An improved process for the preparation of clarithromycin. WIPO Patentscope (WO/2009/023191). Available at: [Link]
- Rao, D. R., et al. (2009). An improved process for the preparation of clarithromycin. Google Patents (WO2009023191A2).
-
Al-Mustaqbal University College of Pharmacy. (n.d.). Pharmaceutical chemistry: Antibacterial Antibiotics. Available at: [Link]
-
Master, H., & Singh, D. (2005). A regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives. Journal of the Serbian Chemical Society, 70(10), 1147–1153. Available at: [Link]
-
Kibwage, I. O., et al. (1985). Thin-layer chromatography of erythromycins and other macrolides. Journal of Chromatography A, 347, 303-309. Available at: [Link]
-
Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. American Journal of Analytical Chemistry, 4(10), 25-30. Available at: [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN105481913A - Method for synthesizing azithromycin - Google Patents [patents.google.com]
- 5. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]
- 6. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 10. US4640910A - Erythromycin A silylated compounds and method of use - Google Patents [patents.google.com]
Application of Protecting Groups in the Strategic Synthesis of Clarithromycin
Introduction: The Challenge of Regioselective Methylation in Macrolide Synthesis
Clarithromycin (6-O-methylerythromycin A) is a second-generation macrolide antibiotic renowned for its enhanced acid stability, improved pharmacokinetic profile, and broader spectrum of activity compared to its precursor, Erythromycin A.[1] The critical structural difference lies in the methylation of the hydroxyl group at the C-6 position of the aglycone ring. However, the synthesis of Clarithromycin is not a trivial methylation of Erythromycin A. The Erythromycin A molecule presents a significant synthetic challenge due to the presence of multiple reactive hydroxyl groups at the C-6, C-11, C-12, C-2', and C-4'' positions, as well as a nucleophilic tertiary amine at C-3'. Direct methylation of Erythromycin A results in a non-selective mixture of methylated products, necessitating a sophisticated protecting group strategy to achieve the desired regioselectivity at the C-6 position.[2]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of protecting groups in the synthesis of Clarithromycin. We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and offer insights into the mechanistic basis for the remarkable regioselectivity achieved.
The Strategic Role of Protecting Groups in Clarithromycin Synthesis
The successful synthesis of Clarithromycin hinges on a multi-step strategy of protection, methylation, and deprotection.[3] The core principle is to temporarily mask the reactivity of all but the target C-6 hydroxyl group, thereby directing the methylation agent to the desired position. This is achieved through a carefully orchestrated sequence of reactions that protect the C-9 ketone, the C-2' and C-4'' hydroxyls, and indirectly shield the C-11 and C-12 hydroxyls.
Step 1: Protection of the C-9 Carbonyl as an Oxime
The first crucial step is the conversion of the C-9 ketone of Erythromycin A to a 9-oxime. This transformation serves a dual purpose. Firstly, it removes the ketone functionality which could potentially participate in undesired side reactions. Secondly, and more importantly, the resulting oxime hydroxyl group provides a scaffold for the introduction of a bulky protecting group. This bulky group is instrumental in controlling the conformation of the macrolide ring and sterically hindering the hydroxyl groups at C-11 and C-12, thereby preventing their methylation.[4]
Step 2: Silylation of the C-2' and C-4'' Hydroxyl Groups
The hydroxyl groups on the desosamine (C-2') and cladinose (C-4'') sugars are highly reactive and must be protected to prevent O-methylation. Silyl ethers are the protecting groups of choice for this purpose due to their ease of introduction, stability under the basic conditions of the methylation step, and facile removal during the final deprotection.[5] Trimethylsilyl (TMS) groups are commonly introduced using silylating agents like hexamethyldisilazane (HMDS).[5]
The strategic protection of these functional groups is visualized in the workflow below:
Caption: Overall workflow for the synthesis of Clarithromycin from Erythromycin A.
Detailed Protocols for the Synthesis of Clarithromycin
The following protocols are a synthesis of established methods and provide a robust pathway for the laboratory-scale synthesis of Clarithromycin.
Protocol 1: Preparation of Erythromycin A 9-Oxime
This protocol details the conversion of the C-9 ketone of Erythromycin A to its corresponding oxime.
Materials:
-
Erythromycin A
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Methanol
-
Deionized water
-
Acetone
Procedure:
-
Dissolve Erythromycin A (1.0 kg) in methanol (2.5 L) in a suitable reaction vessel.
-
To this solution, add triethylamine (0.34 kg) followed by hydroxylamine hydrochloride (0.47 kg).[5]
-
Heat the reaction mixture to reflux and maintain for 20-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to 0-5 °C.
-
Isolate the precipitated Erythromycin A 9-oxime by filtration.
-
The free base can be obtained by suspending the product in a mixture of water and acetone and adjusting the pH to approximately 12 with aqueous ammonia.[5]
-
Filter the resulting solid and dry under vacuum at 60-65 °C.
Protocol 2: Protection of Erythromycin A 9-Oxime
This protocol describes the protection of the 9-oxime hydroxyl group and the silylation of the 2'- and 4''-hydroxyl groups.
Materials:
-
Erythromycin A 9-oxime
-
Dichloromethane (DCM), anhydrous
-
2-Methoxypropene
-
Pyridine hydrobromide
-
Hexamethyldisilazane (HMDS)
-
8% Sodium bicarbonate solution
Procedure:
-
To a solution of Erythromycin A 9-oxime (0.8 kg) in anhydrous DCM (4.0 L), add 2-methoxypropene (0.232 kg) and pyridine hydrobromide (0.208 kg) at 7-10 °C.[5]
-
Stir the mixture at 12-17 °C for 120 minutes.
-
Add hexamethyldisilazane (0.256 kg) and continue stirring for another 60 minutes.[5]
-
Quench the reaction by adding 8% sodium bicarbonate solution (1.6 L) and stir for 30 minutes at 27-33 °C.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the fully protected intermediate, 6-O-methyl-2′,4″-bis(trimethylsilyl)-erythromycin A 9-O-(2-methoxyprop-2-yl)oxime (SMOP).[5]
Protocol 3: Regioselective 6-O-Methylation
This protocol details the crucial regioselective methylation of the C-6 hydroxyl group.
Materials:
-
Fully protected intermediate (from Protocol 2)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methyl iodide (CH₃I)
-
Potassium hydroxide (KOH), powdered
Procedure:
-
Dissolve the protected intermediate (35 g) in anhydrous THF (150 g) in a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Add anhydrous DMSO (165 g), methyl iodide (13.5 g), and powdered KOH (8.5 g).[6]
-
Stir the reaction mixture at room temperature for 60 minutes. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, add water (100 ml) to the reaction mixture.
-
Filter the precipitated product, which is the 6-O-methylated intermediate.
Protocol 4: Deprotection and Deoximation to Yield Clarithromycin
This final step removes all protecting groups to yield Clarithromycin.
Materials:
-
6-O-methylated intermediate (from Protocol 3)
-
Ethanol
-
Formic acid
-
Sodium metabisulfite
-
Dichloromethane (DCM)
-
50% Sodium hydroxide solution
Procedure:
-
To the 6-O-methylated intermediate (35 g), add ethanol (112 g), water (100 g), formic acid (10 g), and sodium metabisulfite (30 g).[6]
-
Heat the mixture to reflux (approximately 57-63 °C) and maintain for 5-8 hours.[5][6] A two-fold addition of the deoximating agent can be employed to ensure complete conversion.[7]
-
Cool the reaction mixture to 30-35 °C.
-
Adjust the pH to 10.5-11.0 with 50% sodium hydroxide solution.[5]
-
Extract the product with DCM.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Clarithromycin.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Reference(s) |
| 1 | Oximation | Erythromycin A, Hydroxylamine HCl, Triethylamine | 78-85% | [5],[1] |
| 2 | Protection | Erythromycin A 9-oxime, 2-Methoxypropene, HMDS | 92-94% | [5],[6] |
| 3 | 6-O-Methylation | Protected Intermediate, CH₃I, KOH | 94-100% | [5],[6] |
| 4 | Deprotection | Methylated Intermediate, Formic Acid, Na₂S₂O₅ | 54-67% | [5],[6] |
| Overall | - | - | ~40-54% | [5],[3] |
Mechanistic Insights into Regioselectivity
The high regioselectivity of the 6-O-methylation is a fascinating example of kinetic control orchestrated by the strategic use of protecting groups. Computational studies and experimental evidence suggest that the bulky substituent on the 9-oxime forces the 14-membered macrolide ring into a specific conformation.[4][8] In this conformation, the C-6 hydroxyl group is more sterically accessible than the C-11 and C-12 hydroxyls, which are shielded by the oxime protecting group and the sugar moieties.[4]
The reaction proceeds via the formation of alkoxides at the available hydroxyl groups under basic conditions. The subsequent nucleophilic attack of these alkoxides on the methylating agent is significantly faster for the less sterically hindered C-6 alkoxide, leading to the preferential formation of the 6-O-methylated product.
The following diagram illustrates the key interactions that lead to the observed regioselectivity:
Caption: Mechanistic rationale for the regioselective 6-O-methylation.
Conclusion
The synthesis of Clarithromycin is a testament to the power of protecting group chemistry in modern organic synthesis. By strategically masking reactive functional groups, a challenging regioselective methylation is achieved with high efficiency. The protocols and insights provided in this application note offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important antibiotic and providing a foundation for the development of novel macrolide derivatives. The careful selection of protecting groups, optimization of reaction conditions, and a thorough understanding of the underlying mechanistic principles are paramount to the successful synthesis of complex molecules like Clarithromycin.
References
-
[2,4-O-Bis(trimethylsilyl)-6-O-methylerythromycin A 9-
-
CN102250180B/en)
Sources
- 1. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 2. WO1999040097A1 - Process for making clarithromycin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 6. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 7. WO2001064224A1 - Processes for preparing clarithromycin and clarithromycin intermediate, essentially oxime-free clarithromycin, and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 8. Origin of regioselectivity in the O-methylation of erythromycin as elucidated with the aid of computational conformational space search - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Industrial scale production of Clarithromycin intermediates
An Application Guide to the Industrial Scale Production of Clarithromycin Intermediates
Abstract
Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] Its synthesis on an industrial scale is a multi-step process that begins with the naturally occurring Erythromycin A. The critical transformation involves the selective methylation of the hydroxyl group at the C-6 position of the erythronolide ring, a modification that confers enhanced acid stability and improved pharmacokinetic properties compared to its precursor.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the robust and scalable production of key intermediates in the Clarithromycin synthesis pathway. We will delve into the causality behind experimental choices, present validated protocols, and discuss the integration of Process Analytical Technology (PAT) for real-time monitoring and control.
Introduction: The Synthetic Challenge
The primary challenge in synthesizing Clarithromycin from Erythromycin A is the selective methylation of the 6-OH group. Erythromycin A possesses multiple secondary hydroxyl groups (at C-2', C-4'', C-11, and C-12) that can also react with methylating agents.[4] Therefore, a successful industrial process relies on a strategic sequence of protection and deprotection steps to ensure high yield and purity of the desired 6-O-methyl intermediate.[5] The most common and industrially viable route involves the temporary protection of the 9-keto group and the reactive hydroxyl groups at the 2' and 4'' positions prior to the methylation step.[6]
Overall Synthesis Workflow
The transformation of Erythromycin A to Clarithromycin is a carefully orchestrated sequence of chemical reactions. The process is designed to maximize the yield of the target molecule while minimizing the formation of impurities, such as the over-methylated 6,11-O-dimethyl erythromycin-A.[6][7]
Caption: High-level workflow for Clarithromycin synthesis.
Detailed Synthesis of Key Intermediates
The following sections provide detailed protocols and scientific rationale for each critical step in the synthesis of Clarithromycin intermediates.
Step 1: Protection of the C-9 Carbonyl Group (Oximation)
The C-9 keto group of Erythromycin A can participate in undesirable side reactions under the basic conditions required for methylation. To prevent this, it is converted into a less reactive oxime. This is a standard and efficient protection strategy.[5][6]
Protocol 1: Synthesis of Erythromycin A 9-Oxime
-
Reactor Setup: Charge a suitable reactor with Erythromycin A and a solvent such as aqueous isopropyl alcohol.
-
Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or triethylamine) in the same solvent system.[6] This in-situ generation of free hydroxylamine is crucial for the reaction.
-
Reaction: Add the hydroxylamine solution to the Erythromycin A slurry. Heat the reaction mixture to approximately 55-60 °C.[8]
-
pH Adjustment & Reaction Drive: Carefully adjust the pH of the reaction mixture to between 6.5 and 7.0 using a suitable acid, such as glacial acetic acid.[6] This pH is optimal for driving the oximation to completion. Maintain the temperature and stir for 24-30 hours.
-
Work-up and Isolation: Upon reaction completion (monitored by HPLC), cool the mixture and neutralize by adding aqueous ammonia. The product, Erythromycin A 9-Oxime, precipitates out of the solution.
-
Purification: Filter the solid product, wash with water to remove inorganic salts, and dry under vacuum at 60 °C.[6] A typical yield for this step is in the range of 85-90%.[6]
Step 2: Protection of 2'- and 4''-Hydroxyl Groups (Silylation)
With the 9-position protected, the next step is to protect the highly reactive hydroxyl groups on the sugar moieties to prevent their methylation. Silylation, typically using hexamethyldisilazane (HMDS) or trimethylchlorosilane, is the method of choice due to the ease of introduction and subsequent removal of the silyl groups.[9][10]
Protocol 2: Synthesis of 2',4''-O-bis(trimethylsilyl)erythromycin A 9-Oxime Intermediate
-
Reactor Setup: Dissolve the dried Erythromycin A 9-Oxime from the previous step in a non-polar aprotic solvent like dichloromethane.[6]
-
Optional Oxime Protection: In some patented processes, the oxime hydroxyl group is itself protected to improve solubility and stability. This can be achieved by reacting with an agent like 2-methoxypropene in the presence of an acid catalyst (e.g., pyridine hydrochloride).[6][8]
-
Silylation Reaction: Add the silylating agent, such as hexamethyldisilazane (HMDS), to the reaction mixture.[6] The reaction is typically carried out at a controlled temperature of 15-20 °C and stirred for 12-15 hours.
-
Monitoring: Track the reaction progress using HPLC until the starting material is consumed.
-
Quenching and Isolation: The reaction is quenched by the addition of water. The organic layer containing the desired silylated intermediate is separated, washed, and the solvent is removed under reduced pressure to yield the protected intermediate.
Step 3: Selective 6-O-Methylation
This is the most critical and defining step in the synthesis. The choice of solvent, base, and methylating agent is paramount for achieving high selectivity for the 6-OH position. The use of a polar aprotic solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), is indispensable for this reaction.[3][10]
Caption: Core 6-O-Methylation Reaction Logic.
Protocol 3: Synthesis of Protected 6-O-Methylerythromycin A Intermediate
-
Reactor Setup: Dissolve the silylated intermediate from Step 2 in a mixture of THF and DMSO.[10]
-
Addition of Base: Add a strong base, typically powdered potassium hydroxide (KOH) or sodium hydroxide.[10] The base deprotonates the 6-OH group, forming a more nucleophilic alkoxide.
-
Methylation: Cool the mixture (e.g., to 0-10 °C) and add the methylating agent, methyl iodide, dropwise while maintaining the temperature.[10]
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. The progress is monitored by HPLC to ensure the consumption of the starting material and to control the formation of impurities.
-
Work-up: Quench the reaction by adding water. The product is typically extracted into an organic solvent like ethyl acetate or methyl tert-butyl ether.
-
Purification: The organic layer is washed to remove residual DMSO and base. The solvent is then evaporated to yield the crude protected 6-O-methyl intermediate.
Quality Control and Impurity Profiling
Stringent quality control is essential throughout the manufacturing process.[2] High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to monitor reaction progress, assess the purity of intermediates, and quantify impurities.[]
| Parameter / Impurity | Typical Source | Acceptance Criteria | Analytical Method |
| Assay of Intermediate | - | > 98.0% | HPLC |
| Unreacted Starting Material | Incomplete reaction in the preceding step. | < 1.0% | HPLC |
| 6,11-O-dimethyl erythromycin-A | Over-methylation due to non-selective reaction at the 11-OH position.[6] | < 1.0% | HPLC, LC-MS |
| 6,4''-Di-O-methylerythromycin A | Incomplete protection of the 4''-OH group prior to methylation. | < 0.5% | HPLC, LC-MS |
| Residual Solvents | Solvents used in reaction and purification steps. | Per ICH Q3C Guidelines | Gas Chromatography (GC) |
Process Analytical Technology (PAT) Integration
To ensure process robustness and consistency on an industrial scale, PAT tools can be implemented for real-time monitoring and control.[12]
-
FT-IR/NIR Spectroscopy: In-line spectroscopic probes can be used to monitor the consumption of starting materials and the formation of products in real-time, particularly during the oximation and methylation steps.[13][14] This allows for precise determination of reaction endpoints, optimizing cycle time and preventing over-reaction.
-
Automated pH and Temperature Control: Tight control over pH during oximation and temperature during methylation is critical.[6] Automated systems ensure these critical process parameters (CPPs) remain within their validated ranges, directly impacting product quality and impurity profiles.[15]
-
Particle Size Analysis: For crystallization and isolation steps, in-line particle size analyzers can monitor crystal growth, ensuring consistent particle size distribution, which is vital for filtration, drying efficiency, and dissolution properties of the final API.
Conclusion
The industrial-scale synthesis of Clarithromycin intermediates is a well-established but technically demanding process. Success hinges on a deep understanding of the underlying reaction mechanisms and a strategic approach to protecting group chemistry. By implementing robust, validated protocols, maintaining stringent quality control through advanced analytical techniques like HPLC, and integrating modern PAT tools for real-time process monitoring, manufacturers can ensure the consistent, efficient, and high-purity production of these critical pharmaceutical intermediates. This approach not only guarantees the quality of the final Clarithromycin API but also aligns with the principles of modern, efficient pharmaceutical manufacturing.[16][17]
References
-
Allevi, P., Longo, A., & Anastasia, M. (1999). A new convenient transformation of erythromycin A into clarithromycin. Bioorganic & Medicinal Chemistry, 7(12), 2749-52. Available at: [Link]
- Google Patents. (1999). Process for making clarithromycin. WO1999040097A1.
-
ResearchGate. (n.d.). Synthesis of clarithromycin. Available at: [Link]
- Google Patents. (2012). Method of preparing clarithromycin. US8288514B2.
-
ResearchGate. (n.d.). Progress in synthesis of clarithromycin. Available at: [Link]
- Google Patents. (2006). Industrial process of clarithromycin associated with controlled level of side products. WO2006064299A1.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Clarithromycin: A Deep Dive into Production Processes. Available at: [Link]
- Google Patents. (2016). Method for preparing clarithromycin impurity. CN105418709A.
-
Clinical Pharmacology. (2024). Clarithromycin. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Clarithromycin, a Macrolide Antibiotic and Development of the Next Generation Macrolides. Available at: [Link]
-
Beijing Institute of Technology. (2002). Progress in synthesis of clarithromycin. Chinese Journal of Organic Chemistry, 22(12), 951-963. Available at: [Link]
- Google Patents. (2009). Process for the preparation of clarithromycin. US20090054634A1.
-
National Institutes of Health. (n.d.). Clarithromycin. PubChem. Available at: [Link]
- Google Patents. (2009). Process for the preparation of 6-o-methylerythromycin a 9-oxime. WO2009007988A1.
-
ChemAnalyst. (2025). Clarithromycin Procurement Guide. Available at: [Link]
-
SciSpace. (2015). Method for preparing clarithromycin impurity. Available at: [Link]
- Google Patents. (2019). A method of preparing the bis--O- erythromycin A of 6,11. CN105801642B.
-
Atlantis Press. (2015). Synthesis of 6, 4''-Di-O-methylerythromycin A and its derivatives. Proceedings of the 2015 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology. Available at: [Link]
-
PubMed. (1988). Microbial Transformation of 6-O-methylerythromycin Derivatives. The Journal of Antibiotics, 41(7), 908-15. Available at: [Link]
-
Analytical Chemistry. (n.d.). [No specific title available]. Available at: [Link]
-
National Institutes of Health. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Available at: [Link]
-
Pharmaceutical Technology. (2023). Implementing Process Analytical Technology. Available at: [Link]
-
SID. (n.d.). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Available at: [Link]
-
FDA. (2023). Chemistry, Manufacturing and Controls: Regulatory Considerations Through Clinical Development. Available at: [Link]
Sources
- 1. Progress in synthesis of clarithromycin - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Clarithromycin synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 7. CN105801642B - A method of preparing the bis--O- erythromycin A of 6,11- - Google Patents [patents.google.com]
- 8. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 9. A new convenient transformation of erythromycin A into clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 12. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. repository.najah.edu [repository.najah.edu]
- 14. pharmtech.com [pharmtech.com]
- 15. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clarithromycin Procurement Guide | ChemAnalyst [chemanalyst.com]
- 17. fda.gov [fda.gov]
Topic: Advanced Purification Strategies for Erythromycin A 9-oxime
An Application Guide by Senior Scientists
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: Erythromycin A 9-oxime is not merely an intermediate; it is the critical gateway to a class of next-generation macrolide antibiotics, including the widely prescribed azithromycin and clarithromycin. The structural integrity and purity of this oxime directly dictate the efficiency, yield, and safety profile of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of purification, empowering researchers to troubleshoot and optimize their processes with precision. We will explore the causality behind each step, ensuring that every protocol is a self-validating system grounded in authoritative science.
The Strategic Importance of Purifying Erythromycin A 9-oxime
The conversion of Erythromycin A's C9 ketone to an oxime is the foundational step for the Beckmann rearrangement, a ring-expansion reaction that introduces a nitrogen atom into the macrolide core.[1][2][3] The success of this demanding synthesis is contingent on the exceptionally high purity of the starting oxime.
Why Purity is Non-Negotiable:
-
Reaction Specificity: The subsequent Beckmann rearrangement is highly sensitive to impurities. Unreacted Erythromycin A, isomeric variants, and degradation products can lead to a cascade of unwanted side reactions, drastically reducing the yield and complicating the purification of the final API.
-
Impurity Carryover: Impurities present in the oxime stage can be carried through the synthetic pathway, potentially being transformed into novel, uncharacterized, and potentially toxic entities in the final drug product.
-
Catalyst Poisoning: In subsequent reduction steps, certain impurities can poison the catalysts (e.g., Rh/C, Pt on carbon), inhibiting the reaction and leading to process failure.[4]
Common Impurity Profile
Effective purification begins with a thorough understanding of what needs to be removed. The oximation process typically generates a specific constellation of related substances.
| Impurity Name | Origin | Impact on Synthesis |
| Erythromycin A | Unreacted starting material. | Inert in the Beckmann rearrangement, leading to difficult separation challenges later. |
| (9Z)-Erythromycin A 9-oxime | The geometric isomer of the desired (E)-oxime.[5][6] | Does not undergo the desired rearrangement; a critical process-related impurity. |
| Erythromycin A-6,9-hemiketal | Acid-catalyzed degradation product.[7][8] | Can form various byproducts and indicates suboptimal reaction or storage conditions. |
| Erythromycin A-6,9;9,12-spiroketal | Further acid-catalyzed degradation product.[7][8] | A significant degradation product that reduces overall yield. |
| Desosamine Hydrazinium Salt | An unusual impurity generated from the reaction with hydroxylamine.[9] | Can interfere with downstream reactions and analytical methods. |
Primary Purification Technique: Controlled Crystallization
For industrial-scale and preparative-scale purification, controlled crystallization is the most robust, scalable, and cost-effective method. The principle lies in exploiting the differential solubility of the desired (E)-oxime versus its impurities within a carefully selected solvent/anti-solvent system.
The Mechanism of Selective Precipitation
The goal is to create a solution where the Erythromycin A 9-(E)-oxime is highly soluble at an elevated temperature but becomes supersaturated and crystallizes out upon cooling or the addition of an anti-solvent, while impurities remain in the mother liquor. The choice of solvent is therefore the most critical parameter. Polar solvents like methanol, ethanol, and isopropanol are commonly used as the primary solvent.[10][11] Water is frequently employed as an anti-solvent, as it effectively reduces the solubility of the large, relatively non-polar oxime, forcing its precipitation.[10][12]
The workflow for this process is a critical sequence of steps designed to maximize purity and yield.
Caption: Workflow for Purification via Crystallization.
Protocol: Recrystallization of Erythromycin A 9-oxime
This protocol is a robust, self-validating procedure designed for high recovery and purity.
Materials:
-
Crude Erythromycin A 9-oxime
-
Methanol (ACS Grade)
-
Deionized Water
-
20% (w/v) Sodium Hydroxide Solution
-
Reaction flask with overhead stirrer, dropping funnel, and temperature probe
Procedure:
-
Dissolution: In a suitable reaction flask, suspend the crude Erythromycin A 9-oxime in methanol (approx. 1.5 mL of methanol per gram of crude product).[13]
-
Basification: Begin stirring the suspension. Slowly add 20% NaOH solution dropwise. The rationale here is to deprotonate any hydrochloride salts and ensure the free base form of the oxime is present, which aids in complete dissolution. Monitor the mixture until the solution becomes clear.[10][13] Measure the pH to confirm it is in the range of 10.5-11.0.[13]
-
Precipitation: While maintaining a constant temperature (e.g., 18-22°C), slowly add deionized water (approx. 3.2 mL of water per gram of initial crude product) to the stirred solution via a dropping funnel.[13] The addition of water, an anti-solvent, decreases the solubility of the oxime, inducing crystallization. A slow addition rate is crucial for the formation of large, pure crystals.
-
Crystallization & Maturation: After the water addition is complete, continue stirring the resulting slurry for at least 1-2 hours. This "aging" or "maturation" step allows the crystallization process to reach equilibrium, maximizing yield and ensuring that impurities are excluded from the crystal lattice.
-
Isolation: Collect the white crystalline product by vacuum filtration.
-
Washing: Wash the filter cake with a pre-chilled mixture of methanol and water (e.g., 1:2 v/v) to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a white, crystalline solid.
-
Validation: Assess the purity of the final product using the analytical HPLC method detailed in the next section. A successful purification should show a significant reduction in all major impurities.
Analytical Verification: Reverse-Phase HPLC
No purification is complete without a rigorous analytical method to confirm its success. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of Erythromycin A 9-oxime and quantifying related substances.[7][8]
Principle of Separation
The technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase (a mixture of aqueous buffer and an organic solvent). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Causality in Method Parameters:
-
Column: An Inertsil ODS C18 column provides excellent resolving power for the macrolide structure and its closely related impurities.[7][8]
-
Mobile Phase pH: This is the most critical parameter. Erythromycin and its derivatives are basic compounds.[8] A pH of around 6.5 ensures a consistent ionization state, leading to sharp, symmetrical peaks and reproducible retention times. At pH values below 5.5, separation is poor, while at pH above 7.0, certain peaks may co-elute.[8]
-
Detector Wavelength: A UV detector set to 205-215 nm provides high sensitivity for the macrolide structure, which lacks a strong chromophore at higher wavelengths.[7][14]
Protocol: Analytical RP-HPLC for Purity Assessment
This method is designed to separate the (E)-oxime from its key process impurities.
| Parameter | Condition | Rationale |
| Column | Inertsil ODS C18, 4.6 x 150 mm, 5 µm[7][8] | Industry-standard stationary phase for macrolide analysis. |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 6.5) (60:40, v/v)[7][8] | Optimized ratio for resolving key impurities from the main peak. |
| Flow Rate | 1.0 mL/min | Provides good separation efficiency within a reasonable run time. |
| Detection | UV at 215 nm[7][8] | Maximizes sensitivity for the analyte and its related substances. |
| Column Temp. | 40 °C | Ensures reproducibility and can improve peak shape. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
| Run Time | Approx. 15 minutes | Sufficient to elute all known related substances.[8] |
Procedure:
-
Prepare the mobile phase as specified and ensure it is thoroughly degassed.
-
Prepare a standard solution of Erythromycin A 9-oxime reference standard and a sample solution of the purified product at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the sample and standard solutions.
-
Identify and quantify impurities in the sample by comparing the chromatogram to the reference standard and known impurity profiles. The method should effectively separate Erythromycin A, the (Z)-isomer, and degradation products from the main (E)-oxime peak.[7][8]
Integrated Purification Strategy
The choice of purification technique is dictated by the scale of the operation and the desired final purity. The following decision matrix illustrates the logical flow.
Caption: Decision Matrix for Purification Method Selection.
References
-
Isolation and identification of a novel impurity of erythromycin A 9-oxime desosaminehydrazinium salt. The Journal of Antibiotics.[Link]
- Method for preparing erythrocin A9-oxime from rough erythromycin thiocyanate.
-
A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate.[Link]
- Process for preparing erythromycin A oxime.
-
A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar.[Link]
-
An Improved Process For The Preparation Of Erythromycin A 9 Oxime. Quick Company.[Link]
-
Preparation of azithromycin. European Patent Office (EP 0879823 A1).[Link]
-
Erythromycin-Impurities. Pharmaffiliates.[Link]
- Process for the preparation of azithromycin.
- Process for the purification of macrolide antibiotics.
-
(9Z)-Erythromycin A Oxime Impurity. Anant Pharmaceuticals Pvt. Ltd.[Link]
- Process for preparing high purity azithromycin.
-
Total synthesis of azithromycin. Angewandte Chemie International Edition.[Link]
-
High performance liquid chromatographic analysis of erythromycin A oxime and related substances. ResearchGate.[Link]
-
PROCESS FOR PREPARING ERYTHROMYCIN A OXIME. European Patent Office (EP 0970099 B1).[Link]
- Preparation and purification method of erythromycin oxime.
-
(9E)-Erythromycin A Oxime. Pharmaffiliates.[Link]
-
Erythromycin A 9-Oxime (Z-Isomer). Veeprho.[Link]
- Method for isolation and purification of macrolides.
- Preparation method of erythromycin A oxime.
-
Enhanced Detection and Quantification of Impurities in Erythromycin Tablets Using RP-HPLC. Impactfactor.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]
- 4. WO2003102009A1 - Process for preparing high purity azithromycin - Google Patents [patents.google.com]
- 5. CAS 134931-01-4 (9Z)-Erythromycin A Oxime Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Isolation and identification of a novel impurity of erythromycin A 9-oxime desosaminehydrazinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103897002A - Method for preparing erythrocin A9-oxime from rough erythromycin thiocyanate - Google Patents [patents.google.com]
- 11. An Improved Process For The Preparation Of Erythromycin A 9 Oxime [quickcompany.in]
- 12. CN101362783A - Preparation method of erythromycin A oxime - Google Patents [patents.google.com]
- 13. CN104788520A - Preparation and purification method of erythromycin oxime - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Spectroscopic Data for Key Clarithromycin Intermediates
Abstract
The semi-synthetic macrolide antibiotic Clarithromycin is a cornerstone in treating various bacterial infections. Its manufacturing process, originating from Erythromycin A, involves a series of chemical transformations where the precise monitoring of intermediate compounds is critical for ensuring yield, purity, and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the spectroscopic characterization of key intermediates in the Clarithromycin synthesis pathway. We present comprehensive Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for Erythromycin A 9-Oxime and 6-O-methylerythromycin A. Furthermore, we provide standardized protocols for data acquisition, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, process chemists, and quality control analysts in the field of drug development and manufacturing.
Introduction: The Critical Role of Spectroscopy in Clarithromycin Synthesis
The synthesis of Clarithromycin (6-O-methylerythromycin A) from Erythromycin A is a multi-step process designed to enhance acid stability and improve the pharmacokinetic profile of the parent compound.[1] The core transformation involves the selective methylation of the hydroxyl group at the C6 position of the aglycone ring. To achieve this selectivity, other reactive sites, particularly the C9 ketone, must be protected. The formation of an oxime at the C9 position is a common and effective strategy.[1]
Throughout this synthetic sequence, rigorous in-process controls are paramount. Spectroscopic techniques serve as the eyes of the process chemist, offering a non-destructive and highly informative means to:
-
Confirm the identity and structure of starting materials, intermediates, and the final product.
-
Monitor reaction progress and completion by observing the disappearance of reactant signals and the appearance of product signals.
-
Identify and quantify impurities or side-products that could impact the final API quality.
This document focuses on two pivotal intermediates: Erythromycin A 9-Oxime , the protected intermediate, and 6-O-methylerythromycin A , the immediate precursor to Clarithromycin.
Synthetic Pathway Overview
The conversion of Erythromycin A to Clarithromycin involves key transformations that are monitored using the spectroscopic methods detailed in this note. The diagram below illustrates this simplified pathway, highlighting the intermediates discussed.
Caption: A simplified schematic of the Clarithromycin synthesis pathway.
Intermediate 1: Erythromycin A 9-Oxime
The formation of the 9-oxime is a crucial step to prevent side reactions at the C9 ketone during the C6-hydroxyl methylation. The conversion is confirmed by the distinct changes in the spectroscopic signature compared to the starting material, Erythromycin A.
Molecular Formula: C₃₇H₆₈N₂O₁₃[2] Molecular Weight: 748.9 g/mol [2]
Spectroscopic Data Summary
| Technique | Key Observation | Interpretation |
| ¹³C NMR | Disappearance of ketone signal (~221 ppm for Erythromycin A). Appearance of new signal at ~170-175 ppm. | Confirms conversion of the C9 ketone to a C=N-OH (oxime) group. |
| IR | Disappearance of strong C=O stretch (~1730 cm⁻¹). Appearance of a C=N stretch (~1640 cm⁻¹). Broad O-H stretch (~3450 cm⁻¹). | Provides clear evidence of ketone-to-oxime functional group transformation. |
| MS (ESI+) | Protonated molecular ion [M+H]⁺ observed at m/z 749.5. | Confirms the molecular weight of the oxime product.[2][3] |
Detailed Spectroscopic Data
Table 1: ¹³C NMR Chemical Shifts for Erythromycin A 9-Oxime (Data compiled from representative literature values. Actual shifts may vary based on solvent and instrument.)
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Shift Change (vs. Erythromycin A) |
| C9 | ~172.5 | Significant upfield shift from ~221 ppm due to conversion of C=O (ketone) to C=N (oxime).[4] |
| C1' (Cladinose) | ~103.1 | Anomeric carbon, largely unaffected by modification at C9. |
| C1'' (Desosamine) | ~96.2 | Anomeric carbon, largely unaffected. |
| N(CH₃)₂ | ~40.3 | Dimethylamino group on the desosamine sugar, largely unaffected. |
Table 2: Key IR Absorption Frequencies for Erythromycin A 9-Oxime
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3450 (broad) | O-H stretch | Hydroxyl groups of the macrolide and the oxime. |
| ~2970, 2935 | C-H stretch (aliphatic) | Alkanes C-H bonds in the structure. |
| ~1735 (weak) | C=O stretch (lactone) | The ester (lactone) group in the macrolide ring remains. |
| ~1640 | C=N stretch | Diagnostic peak confirming the formation of the oxime. |
| ~1165, 1050 | C-O stretch | Ether and alcohol C-O linkages. |
Intermediate 2: 6-O-methylerythromycin A (Clarithromycin)
This is the final target molecule of the synthesis. Its characterization confirms the successful methylation at the C6 position and the regeneration of the C9 ketone from the oxime.
Molecular Formula: C₃₈H₆₉NO₁₃[5] Molecular Weight: 747.95 g/mol [5]
Spectroscopic Data Summary
| Technique | Key Observation | Interpretation |
| ¹H NMR | Appearance of a new singlet at ~3.0-3.3 ppm. | Diagnostic peak for the new -OCH₃ group at the C6 position.[6] |
| ¹³C NMR | Appearance of a new signal at ~50 ppm. Reappearance of the C9 ketone signal at ~220 ppm. | Confirms the presence of the C6-OCH₃ group and successful deprotection of the oxime.[7] |
| IR | Strong C=O stretch reappears at ~1730 cm⁻¹. | Confirms the regeneration of the C9 ketone. |
| MS (ESI+) | Protonated molecular ion [M+H]⁺ observed at m/z 748.5. | Confirms the final molecular weight of Clarithromycin.[8][9] |
Detailed Spectroscopic Data
Table 3: Key ¹H and ¹³C NMR Chemical Shifts for 6-O-methylerythromycin A (Solvent: CDCl₃. Actual shifts may vary.)
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Significance |
| ¹H | 6-OCH₃ | ~3.03 (singlet, 3H) | Confirms successful C6 methylation .[6] |
| ¹H | 3'-N(CH₃)₂ | ~2.28 (singlet, 6H) | Protons of the dimethylamino group.[6] |
| ¹³C | C9 | ~220.8 | Reappearance of the ketone signal confirms oxime deprotection. |
| ¹³C | 6-OCH₃ | ~50.2 | Confirms successful C6 methylation .[7] |
| ¹³C | C6 | ~80.1 | Downfield shift compared to Erythromycin A due to methylation. |
Protocols for Spectroscopic Analysis
The trustworthiness of analytical data hinges on robust and well-defined experimental protocols. The following sections provide step-by-step methodologies for acquiring high-quality spectroscopic data for Clarithromycin intermediates.
Analytical Workflow Visualization
Caption: A generalized workflow for the spectroscopic analysis of intermediates.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the gold standard for unambiguous structure elucidation in organic chemistry.[10][11] The chemical shift of each nucleus provides detailed information about its local electronic environment, while spin-spin coupling reveals connectivity between atoms.[12][13] Deuterated solvents are used to avoid overwhelming signals from the solvent itself.[11]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the intermediate into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is an excellent choice for macrolides due to its good solubilizing power for these relatively nonpolar large molecules.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: Spectral width of ~250 ppm, acquisition time of ~1 second, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[12]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Causality: ESI is a soft ionization technique ideal for large, polar, and thermally labile molecules like macrolide antibiotics.[14] It allows for the ionization of the molecule directly from a solution, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is perfect for confirming molecular weight.[15][16]
-
Sample Preparation:
-
Prepare a stock solution of the intermediate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation and improves ionization efficiency.
-
-
Instrument Setup (Example: Quadrupole or TOF Analyzer):
-
Set the instrument to positive ion detection mode.
-
Optimize source parameters: capillary voltage (~3.5-4.5 kV), drying gas flow and temperature, and nebulizer pressure.[8]
-
Calibrate the mass analyzer using a known calibration standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire spectra over a relevant mass range (e.g., m/z 100-1000).
-
Average the spectra over 1-2 minutes to obtain a high-quality mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Compare the observed m/z value with the theoretical exact mass of the protonated intermediate.
-
Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[17] Molecular vibrations (stretches, bends) absorb infrared radiation at characteristic frequencies, providing a unique "fingerprint" for the compound and clearly indicating key transformations like the conversion of a ketone to an oxime.[18][19]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Parameters: Typically scan from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the expected frequencies for the intermediate's functional groups.
-
Conclusion
The application of NMR, MS, and IR spectroscopy provides a comprehensive analytical toolkit for the robust characterization of key intermediates in the synthesis of Clarithromycin. By confirming the conversion of the C9 ketone to an oxime and verifying the selective methylation at the C6 position, these techniques are indispensable for process control, ensuring the synthesis proceeds as intended. The protocols and reference data presented in this note serve as a foundational guide for scientists and researchers, enabling them to implement reliable and scientifically sound analytical monitoring for the production of this vital antibiotic.
References
-
[Infrared spectra and the molecular conformations of macrolide-group antibiotics in solution]. (1986). Antibiotiki i Meditsinskaia Biotekhnologiia. Available at: [Link]
-
Chen, H., et al. (2021). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. Available at: [Link]
-
Chen, H., et al. (2021). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. National Institutes of Health. Available at: [Link]
-
Hewavitharana, A. K. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Mass Spectrometry Reviews. Available at: [Link]
-
Li, A. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Available at: [Link]
-
Hewavitharana, A. K. (2006). Electrospray Ionisation - Mass Spectrometry (ESI-MS) and Liquid Chromatography -Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. ResearchGate. Available at: [Link]
-
Magritek. (n.d.). Erythromycin A. Magritek Benchtop NMR. Available at: [Link]
-
SpectraBase. (n.d.). 6-O-METHYLERYTHROMYCIN_A. SpectraBase. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. Available at: [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]
-
Omura, S., & Adachi, T. (1993). [Research and development of clarithromycin]. Nihon Ganka Gakkai Zasshi. Available at: [Link]
-
ResearchGate. (2015). Available analytical method for macrolide antibiotic. ResearchGate. Available at: [Link]
-
Lapa, G. B., et al. (2020). Synthesis of clarithromycin derivatives 1–5. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Scribd. Available at: [Link]
-
PubChem. (n.d.). Erythromycin a-9-oxime. PubChem. Available at: [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Chemistry Steps. Available at: [Link]
-
PubChem. (n.d.). Erythromycin, 9-oxime. PubChem. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Characterization of Clarithromycin-Graphene Oxide for Antibacterial Drug Delivery. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). ERYTHROMYCIN_A_OXIME-CHLORIDE. SpectraBase. Available at: [Link]
-
Sun, J. G., et al. (2002). Progress in synthesis of clarithromycin. Chinese Journal of Organic Chemistry. Available at: [Link]
-
SynZeal. (n.d.). Erythromycin Oxime (USP). SynZeal. Available at: [Link]
-
Salman, A., et al. (2017). Using Infrared Spectroscopy and Multivariate Analysis to Detect Antibiotics' Resistant Escherichia coli Bacteria. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2001). Structural studies on erythromycin A enol ether: Full assignments of the 1H and 13C NMR spectra. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). Clarithromycin - Impurity P (Freebase). Pharmaffiliates. Available at: [Link]
-
Pharmaffiliates. (n.d.). (9E)-Erythromycin A Oxime. Pharmaffiliates. Available at: [Link]
-
Adachi, T., et al. (1989). Hydroxylation and N-demethylation of clarithromycin (6-O-methylerythromycin A) by Mucor circinelloides. The Journal of Antibiotics. Available at: [Link]
-
Allmpus. (n.d.). CLARITHROMYCIN EP IMPURITY H (USP). Allmpus. Available at: [Link]
-
Spectroscopy Online. (2024). New Spectroscopic Approach Explores How Antibiotics Alter E. coli at the Molecular Level. Spectroscopy Online. Available at: [Link]
-
Diva Portal. (2018). Antimicrobial susceptibility testing using infrared attenuated total reflection (IR-ATR) spectroscopy to monitor metabolic activities. Diva Portal. Available at: [Link]
-
Li, Y., et al. (2022). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. Foods. Available at: [Link]
-
MDPI. (2022). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI. Available at: [Link]
-
Harper, T. (2024). How to Interpret Mass Spectra. YouTube. Available at: [Link]
Sources
- 1. [Research and development of clarithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin a-9-oxime | C37H68N2O13 | CID 12766175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythromycin, 9-oxime | C37H68N2O13 | CID 12766171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Clarithromycin - 6-O-methyl erythromycin [sigmaaldrich.com]
- 6. Clarithromycin synthesis - chemicalbook [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. azolifesciences.com [azolifesciences.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 14. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 15. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray Ionisation - Mass Spectrometry (ESI-MS) and Liquid Chromatography -Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals | Bentham Science [eurekaselect.com]
- 17. [Infrared spectra and the molecular conformations of macrolide-group antibiotics in solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges in the Regioselective 6-O-Methylation of Erythromycin A
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective methylation of erythromycin. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of macrolide antibiotics, particularly clarithromycin and its analogues. Here, we address common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Foundational FAQs
This section addresses the fundamental principles and overarching challenges of the 6-O-methylation of erythromycin A.
Q1: Why is the regioselective methylation of erythromycin A so challenging?
A: The primary challenge lies in the molecular structure of erythromycin A itself. It is a poly-hydroxylated macrocycle, possessing five hydroxyl (-OH) groups with varying degrees of reactivity (at the C-6, C-11, C-12, C-2', and C-4'' positions) and a C-9 ketone.[1] Achieving methylation exclusively at the tertiary 6-OH group requires a sophisticated strategy to differentiate it from the other nucleophilic sites. Without proper control, methylating agents will react indiscriminately, leading to a complex mixture of products that are difficult to separate and result in a low yield of the desired compound.
Caption: Key reactive sites on the Erythromycin A molecule.
Q2: What is the primary goal of 6-O-methylation of erythromycin A?
A: The main industrial and therapeutic goal is the synthesis of Clarithromycin (6-O-methylerythromycin A).[2][3] This semi-synthetic modification dramatically improves the drug's profile compared to its parent compound, erythromycin A. Specifically, methylation at the 6-OH position prevents the acid-catalyzed intramolecular ketalization that readily degrades erythromycin in the stomach. This degradation leads to the formation of an inactive anhydroerythromycin A spiroketal, which is responsible for the gastrointestinal side effects associated with erythromycin.[4] Clarithromycin is therefore more acid-stable, exhibits enhanced bioavailability, and possesses an improved pharmacokinetic profile.[2][5]
Q3: What is the general synthetic strategy to achieve regioselective 6-O-methylation?
A: A multi-step protection-methylation-deprotection strategy is the most effective and widely adopted approach.[6][7] The process isolates the reactivity of the target 6-OH group by temporarily masking the other reactive sites.
The general workflow is as follows:
-
Protection of the C9-Ketone: The C9 ketone is typically converted into an oxime or a similar derivative. This serves two purposes: it prevents side reactions at the ketone and conformationally positions the 6-OH for enhanced reactivity.[1][6]
-
Protection of Sugar Hydroxyls: The highly reactive 2'-OH on the desosamine sugar and the 4''-OH on the cladinose sugar are protected, often using silylating agents or by forming carbamates.[1]
-
Regioselective Methylation: With all other major reactive sites blocked, a methylating agent (e.g., methyl iodide) and a suitable base (e.g., potassium hydroxide) in a polar aprotic solvent are used to methylate the now-exposed 6-OH group.[1][4]
-
Deprotection: The protecting groups are sequentially or concurrently removed to yield the final 6-O-methylerythromycin A (Clarithromycin).
Sources
- 1. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. PharmaCompass – Grow Your Pharma Business Digitally [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modification of erythromycins. IV. Synthesis and biological properties of 6-O-methylerythromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Controlling the formation of (Z)-isomer of Erythromycin A 9-oxime
Welcome to the technical support center for the synthesis and control of Erythromycin A 9-oxime isomers. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling the stereoselectivity of this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What are the (E) and (Z) isomers of Erythromycin A 9-oxime and why is differentiation important?
Erythromycin A 9-oxime is formed when the C9 ketone of the Erythromycin A macrocycle reacts with hydroxylamine. Due to the nature of the C=N double bond formed, two geometric isomers are possible: (E) and (Z). The nomenclature describes the spatial arrangement of the hydroxyl group (-OH) relative to a prioritized substituent on the carbon atom. In this context, the (E)-isomer is the therapeutically active precursor for the synthesis of important macrolide antibiotics like clarithromycin and roxithromycin, while the (Z)-isomer is considered an inactive impurity.[1][2][3] Therefore, controlling the reaction to maximize the yield of the (E)-isomer and minimize the (Z)-isomer is critical for process efficiency and final product purity.
Q2: What is the fundamental reaction mechanism for the oximation of Erythromycin A?
The formation of an oxime from a ketone is a nucleophilic addition-elimination reaction. The process is generally acid-catalyzed.
-
Protonation: The acid catalyst protonates the oxygen of the C9 ketone group, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Elimination: The hydroxyl group on the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (H₂O).
-
Dehydration: The lone pair on the nitrogen helps to eliminate the water molecule, forming a C=N double bond (an iminium ion).
-
Deprotonation: A base (or solvent) removes a proton from the nitrogen to yield the final neutral oxime product.
The stereochemical outcome—the ratio of (E) to (Z) isomers—is determined by the kinetics and thermodynamics of this process, which are highly sensitive to the reaction environment.
Troubleshooting Guide: Controlling (Z)-Isomer Formation
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q3: My reaction consistently produces a high percentage (>10%) of the undesired (Z)-isomer. What are the most likely causes and how can I increase (E)-isomer selectivity?
High (Z)-isomer content is a common problem directly linked to suboptimal reaction conditions. The choice of solvent and catalyst are the most critical factors influencing the stereochemical outcome.
Primary Cause: Inappropriate Solvent Selection The use of methanol as a solvent is a primary contributor to poor stereoselectivity, often resulting in substantial amounts of the inactive (Z)-isomer.[1]
-
Expert Insight: Methanol, while effective at dissolving the reactants, can participate in side reactions and unfavorably alter the transition state energy for the formation of the isomers. Mildly polar solvents like isopropanol and ethanol are demonstrably superior for promoting the formation of the (E)-isomer.[1] A process using isopropanol and a mild acid catalyst has been shown to achieve E/Z ratios greater than 6.0.[1]
Secondary Cause: Incorrect Catalyst The type and concentration of the acid catalyst are crucial. While the reaction is acid-catalyzed, harsh acidic conditions can lead to degradation of the acid-sensitive sugar moieties on the erythromycin scaffold.[4]
-
Expert Insight: Mild organic acids are preferred. Acetic acid and formic acid have proven effective.[1] The combination of isopropanol as the solvent and acetic acid as the catalyst provides an optimal balance for high yield and high (E)-selectivity.[1][5]
Solution Workflow:
-
Solvent Exchange: Immediately replace methanol with isopropanol or ethanol. Isopropanol is the preferred choice based on published data.[1][5]
-
Catalyst Optimization: Utilize acetic acid as the catalyst.
-
Temperature Control: Maintain the reaction temperature between 45°C and 55°C for the duration of the reaction, as this range is optimal for reaction completion without excessive degradation.[1][5]
Q4: I'm observing significant product degradation, particularly decladinosylation. How can I prevent this?
Product degradation, especially the cleavage of the cladinose sugar, is a classic sign of excessively acidic conditions.[4] The glycosidic bonds in macrolides are labile and susceptible to hydrolysis under strong acid catalysis.
-
Expert Insight: The pH of the reaction medium is a critical process parameter.[4] While a mild acid is needed to catalyze the oximation, its concentration must be carefully controlled. Furthermore, the workup procedure is equally important.
Solution Protocol:
-
Controlled Acid Addition: Add the mild acid catalyst (e.g., acetic acid) to the mixture of Erythromycin A and hydroxylamine in isopropanol. Pre-mixing the acid with the hydroxylamine solution before adding it to the erythromycin can help control the initial exotherm.[5]
-
pH Monitoring (if applicable): While in-process pH monitoring in organic solvent can be challenging, it is crucial to control the amount of acid added stoichiometrically.
-
Basic Workup: Upon reaction completion, cool the mixture to room temperature and adjust the pH to >11.0 using a strong base like sodium hydroxide (NaOH).[1][5] This step neutralizes the acid catalyst and prevents further degradation during extraction and isolation.
Q5: My E/Z ratio is inconsistent from batch to batch. How can I improve the reproducibility of my synthesis?
Inconsistency is almost always due to minor, uncontrolled variations in critical process parameters. To achieve high reproducibility, you must implement strict controls over every aspect of the reaction.
Troubleshooting Checklist for Reproducibility:
-
Reagent Quality: Are you using reagents of the same grade and from the same supplier for each batch? Pay special attention to the purity of Erythromycin A and the concentration of the aqueous hydroxylamine solution.
-
Temperature Control: Is your heating apparatus calibrated and maintaining the target temperature (e.g., 50°C ± 2°C) consistently?[5]
-
Reaction Time: Are you monitoring the reaction to completion using a reliable analytical method like HPLC or TLC? Stopping the reaction prematurely or letting it run too long can affect the final isomer ratio and impurity profile.
-
Mixing Efficiency: Is the stirring rate consistent across batches? Inadequate mixing can lead to localized "hot spots" of high reactant or catalyst concentration, affecting the outcome.
-
Atmosphere: While not always critical, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, improving overall consistency.
The diagram below illustrates a logical workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting workflow for high (Z)-isomer content.
Q6: I have an existing mixture of (E) and (Z) oximes. What is the best method to purify the (E)-isomer?
If resynthesis is not an option, you can reduce the (Z)-isomer content through purification. The choice of method depends on the scale of your work.
-
Expert Insight: The two isomers have different physical properties, including solubility, which can be exploited. Purification often involves selective crystallization or extraction. Dichloromethane (DCM) has been identified as a useful solvent in this context.[4][6][7]
Purification Strategy:
-
Solvent Extraction/Wash: A method has been described involving a two-phase mixed solvent system of dichloromethane and water.[6] The crude oxime salt is dissolved, and the pH is carefully adjusted. This process can effectively reduce the (Z)-isomer content to around 1%.[6]
-
Recrystallization: Selective crystallization is a powerful technique. It may require screening various solvent systems (e.g., halogenated solvents with anti-solvents like heptane) to find conditions where the (E)-isomer preferentially crystallizes, leaving the (Z)-isomer in the mother liquor.[4][7]
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of Erythromycin A 9-(E)-Oxime
This protocol is designed to maximize the E/Z ratio based on established methods.[1][5]
-
Dissolution: In a suitable reaction vessel, dissolve Erythromycin A (1.0 eq) in isopropanol (2 mL per gram of Erythromycin A).
-
Hydroxylamine Addition: To the stirred mixture, add a 50% aqueous solution of hydroxylamine (approx. 3.0 eq).
-
Catalyst Addition: Slowly add glacial acetic acid (approx. 2.0 eq) to the reaction mixture. A clear solution should form.
-
Reaction: Heat the solution to 50°C and maintain this temperature, with stirring, until the reaction is complete (typically monitored by HPLC, may take several hours).
-
Cooling & Dilution: Once complete, cool the mixture to room temperature (20-25°C). Dilute the mixture with isopropyl acetate (3 mL per gram of initial Erythromycin A).
-
Basification: Vigorously stir the mixture while adding 4N NaOH solution dropwise to adjust the pH to ≥ 11.0.
-
Extraction: Separate the organic layer. Wash the organic layer with a dilute caustic solution (e.g., 0.1N NaOH) followed by water.
-
Isolation: Concentrate the organic layer to dryness under reduced pressure to yield the crude Erythromycin A 9-oxime. The product can be further purified by recrystallization if necessary.
Table 1: Impact of Reaction Parameters on E/Z Ratio
| Parameter | Condition | Typical Outcome on E/Z Ratio | Rationale | Reference |
| Solvent | Methanol | Low | Favors (Z)-isomer formation and degradation. | [1] |
| Isopropanol | High (>6:1) | Optimal for (E)-isomer selectivity. | [1][5] | |
| Ethanol | Good | A suitable alternative to isopropanol. | [1] | |
| Catalyst | Strong Acid (e.g., HCl) | Variable | High risk of macrolide degradation. | [4] |
| Acetic Acid | High | Effective catalysis with minimal degradation. | [1][5] | |
| Temperature | < 40°C | Low | Reaction may be slow or incomplete. | |
| 45-55°C | Optimal | Good balance of reaction rate and stability. | [1][5] | |
| > 65°C | Decreased | Increased risk of impurity formation. | [1] | |
| Workup pH | < 9.0 | Poor | Incomplete neutralization, risk of degradation. | |
| > 11.0 | Optimal | Ensures catalyst is quenched, stable product. | [1][5] |
Protocol 2: HPLC Method for E/Z Isomer Ratio Determination
This is a representative method for the analytical separation of Erythromycin A 9-oxime isomers and related substances.[2][3][8]
-
Column: Inertsil ODS C18 (or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of 0.02 M potassium phosphate buffer (pH adjusted to 6.5) and acetonitrile in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Under these conditions, the (Z)-isomer will typically elute before the main (E)-isomer peak. The relative percentages can be calculated from the peak areas.
Synthesis and Analysis Workflow
Sources
- 1. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Impurity removing method applied to 9-(E)-erythromycin oxime (2018) | Zhang Xiangyang | 1 Citations [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Maxwell Science/Journal Page [maxwellsci.com]
Clarithromycin Synthesis Optimization: A Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Clarithromycin. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and ensure the synthesis of high-purity Clarithromycin.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in Clarithromycin synthesis and why?
The most critical step is the regioselective 6-O-methylation of the Erythromycin A scaffold.[1] Erythromycin A has multiple hydroxyl groups (at the 2', 4'', 6, 11, and 12 positions), and achieving selective methylation at the C-6 position is paramount for a successful synthesis.[1] Failure to control this step leads to the formation of undesirable over-methylated impurities, such as 6,11-O-dimethyl erythromycin-A, and a significant reduction in the yield of the desired product.[2] The choice of protecting groups, solvent system, and base are all crucial for maximizing the selectivity of this reaction.
Q2: Why is it necessary to protect the 9-oxo group of Erythromycin A, and what is the common strategy?
The 9-oxo group is reactive and can interfere with the 6-O-methylation step. A common and effective strategy is to convert the ketone into a 9-oxime derivative. This not only protects the keto group but also influences the conformation of the macrolide ring, which can enhance the selectivity of the subsequent 6-O-methylation.[3] The formation of the 9-(E)-oxime is the desired pathway, and controlling the formation of the (Z)-isomer is a key challenge.[4][5]
Q3: How does the choice of solvent impact the regioselectivity of the 6-O-methylation?
The solvent system plays a pivotal role in modulating the reactivity of the different hydroxyl groups.[6] Molecular dynamics studies have shown that a mixture of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a less polar ether like tetrahydrofuran (THF) is highly effective.[6][7] In a DMSO:THF (1:1) mixture, DMSO molecules tend to cluster around the C-11 hydroxyl anion, sterically hindering its methylation, while THF molecules surround the C-12 hydroxyl anion.[6][7] This leaves the C-6 hydroxyl anion more accessible for methylation, thus enhancing the regioselectivity and increasing the yield of Clarithromycin.[6][7]
Q4: What is the importance of pH control during the synthesis, particularly in the formation of the 9-oxime?
Maintaining the optimal pH is critical to prevent the degradation of the acid-sensitive macrolide structure.[4][8] During the oximation reaction, acidic conditions (e.g., pH below 6) can lead to the cleavage of the cladinose sugar, resulting in the formation of decladinosylated impurities.[4] An optimal pH range of 7-8 is recommended for the oximation step to ensure good conversion to the desired 9-(E)-oxime while minimizing degradation.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of Clarithromycin
Symptoms: The final isolated yield of Clarithromycin is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete 6-O-methylation | Ensure all reagents, especially the methylating agent (e.g., methyl iodide), are fresh and of high purity. Verify the reaction temperature is within the optimal range (typically 0-5 °C) to control reactivity.[9] Confirm that the base (e.g., powdered potassium hydroxide) is anhydrous, as moisture can quench the reaction. |
| Suboptimal Solvent System | Use an anhydrous 1:1 mixture of DMSO and THF for the methylation step to maximize regioselectivity and yield.[6][7][9] Ensure the solvents are of high purity and free from water. |
| Degradation of Product | Maintain careful pH control during workup and purification steps. Clarithromycin is susceptible to degradation under acidic conditions.[8] Avoid prolonged exposure to high temperatures. |
| Poor Protection of Hydroxyl Groups | If using silyl protecting groups for the 2' and 4'' hydroxyls, ensure the silylation reaction has gone to completion before proceeding with methylation. Incomplete protection will lead to side reactions and lower yield. |
Issue 2: High Levels of 6,11-O-dimethyl erythromycin-A Impurity
Symptoms: HPLC analysis of the final product shows a significant peak corresponding to 6,11-O-dimethyl erythromycin-A (typically eluting after the main Clarithromycin peak).
| Potential Cause | Recommended Solution |
| Incorrect Solvent Ratio | The use of a solvent system with too high a proportion of DMSO can lead to increased methylation at the C-11 position. Strictly adhere to a 1:1 DMSO:THF ratio.[6][7] |
| Excess Methylating Agent or Base | Use the stoichiometric amount or a slight excess of the methylating agent. A large excess can drive the reaction towards over-methylation. The amount and strength of the base should also be carefully controlled. |
| Elevated Reaction Temperature | The methylation reaction is exothermic. Maintain a low temperature (0-5 °C) to control the reaction rate and improve selectivity.[9] Higher temperatures can overcome the energy barrier for methylation at the less reactive hydroxyl groups. |
| Inefficient Purification | If high levels of the di-methylated impurity are already present, purification by recrystallization is necessary. A mixture of isopropyl alcohol and chloroform has been reported for purifying Clarithromycin.[2] For challenging separations, consider exploring different solvent systems for recrystallization, such as ethanol-water or acetone-water mixtures.[10] In some cases, conversion to a salt (e.g., mesylate) followed by neutralization and recrystallization can improve purity.[11] |
Issue 3: Presence of the Undesired (Z)-Isomer of the 9-Oxime Intermediate
Symptoms: Analysis of the 9-oxime intermediate reveals a significant amount of the (Z)-isomer alongside the desired (E)-isomer.
| Potential Cause | Recommended Solution |
| Suboptimal Oximation Conditions | The formation of the (E)- and (Z)-isomers is kinetically controlled. The choice of base is critical. A combination of sodium acetate trihydrate and a small amount of sodium bicarbonate in methanol has been shown to favor the formation of the (E)-isomer.[4] |
| Incorrect pH | As mentioned in the FAQs, a pH range of 7-8 is optimal for maximizing the yield of the (E)-isomer while minimizing degradation.[4][5] |
| Ineffective Workup | The (Z)-isomer has different solubility properties compared to the (E)-isomer. An extraction with dichloromethane (DCM) during the workup can selectively remove the more water-soluble (Z)-isomer, which tends to remain in the aqueous layer.[4] |
Issue 4: Analytical Troubleshooting for HPLC Impurity Profiling
Symptoms: Poor peak shape, inadequate resolution, or inconsistent retention times during HPLC analysis of Clarithromycin and its related substances.
| Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | The basic tertiary amine in Clarithromycin can interact with residual silanol groups on the silica-based C18 column. Use a modern, end-capped C18 column. Adding a competing base like triethylamine to the mobile phase can also mitigate this issue.[12][13] Ensure the sample is not overloaded.[12] |
| Poor Resolution (e.g., with Impurity D) | The pH of the mobile phase buffer is a critical parameter for selectivity. Ensure the pH is accurately prepared and stable (a common range is 4.0-6.8).[12] The column temperature also affects selectivity; maintain a constant and optimized temperature (e.g., 40 °C).[6][12] |
| Inconsistent Retention Times | Ensure the HPLC system is properly equilibrated with the mobile phase before starting the analysis. Check for leaks in the system. Use a high-quality column and ensure the mobile phase composition is consistent between runs. |
Experimental Protocols
Protocol 1: Optimized Synthesis of Clarithromycin 9-(E)-Oxime
This protocol is based on a scalable process designed to minimize the formation of the (Z)-isomer and degradation products.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve Clarithromycin (1 equivalent) in methanol.
-
Reagent Addition: Add sodium acetate trihydrate (20 equivalents) and sodium bicarbonate (0.5 equivalents) to the solution.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (20 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by HPLC. The pH of the reaction mixture should be maintained in the range of 7-8.
-
Workup: Once the reaction is complete, quench the reaction with water.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM). The desired (E)-oxime will be in the organic phase, while the undesired (Z)-isomer will preferentially remain in the aqueous phase.[4]
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Clarithromycin 9-(E)-Oxime. The product can be further purified by recrystallization if necessary.
Protocol 2: Regioselective 6-O-Methylation
This protocol incorporates best practices for achieving high selectivity at the C-6 position.
-
Protection (if necessary): Ensure the 2' and 4'' hydroxyl groups and the 9-oxime are appropriately protected (e.g., as silyl ethers).
-
Reaction Setup: Dissolve the protected Erythromycin A 9-oxime derivative in an anhydrous 1:1 mixture of DMSO and THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Base and Methylating Agent Addition: Add powdered, anhydrous potassium hydroxide followed by the slow addition of methyl iodide.
-
Reaction: Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC.
-
Quenching: Upon completion, carefully quench the reaction by adding it to cold water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection and Purification: Proceed with the deprotection of the protecting groups and purify the crude Clarithromycin by recrystallization.
Visualizations
Clarithromycin Synthesis Pathway and Impurity Formation
Caption: Key steps in Clarithromycin synthesis and points of impurity formation.
Troubleshooting Workflow for Low Yield / High Impurity
Caption: A decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Oximation pH | 7.0 - 8.0 | [4] |
| Oximation Base | Sodium Acetate Trihydrate / Sodium Bicarbonate | [4] |
| Methylation Solvent | 1:1 DMSO:THF | [6][7] |
| Methylation Temperature | 0 - 5 °C | [9] |
| HPLC Column | End-capped C18, e.g., 4.6 mm x 150 mm, 5 µm | [6][12] |
| HPLC Mobile Phase Buffer pH | 4.0 - 6.8 | [12] |
| HPLC Detection Wavelength | 205 nm | [6] |
References
-
Chaudhari, K., Gohar, A., Claerhout, S., Ganorkar, R., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Available at: [Link]
-
Duran, M., Senthil, S., & Gunasekaran, S. (2004). Solvent effect on the synthesis of clarithromycin: a molecular dynamics study. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
Duran, M., Senthil, S., & Gunasekaran, S. (2004). Solvent effect on the synthesis of clarithromycin: A molecular dynamics study. Request PDF. Available at: [Link]
-
Amini, M., & Zarghi, A. (2009). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Chaudhari, K., Gohar, A., Claerhout, S., Ganorkar, R., et al. (2023). A general approach for oxime formation. ResearchGate. Available at: [Link]
-
Morimoto, S., Misawa, Y., Adachi, T., Nagate, T., & Omura, S. (1993). Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin. The Journal of Antibiotics. Available at: [Link]
- Hanmi Pharm. Co., Ltd. (2004). Method for preparing clarithromycin as crystals of form ii. Google Patents.
-
Reddy, G. S., & Kumar, K. R. (2008). A regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
Chaudhari, K., Gohar, A., Claerhout, S., Ganorkar, R., et al. (2023). Pathway of potential bioactive substances from clarithromycin 9-oxime through 9-lactam. ResearchGate. Available at: [Link]
-
Zhang, J., & Chen, Y. (2009). An improvement for the synthesis of clarithromycin. ResearchGate. Available at: [Link]
-
Gotō, H., Kawashima, Y., Kashimura, M., Morimoto, S., & Ōsawa, E. (1993). Origin of regioselectivity in the O-methylation of erythromycin as elucidated with the aid of computational conformational space search. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Pliva Hrvatska D.O.O. (1999). Process for making clarithromycin. Google Patents.
- Shanghai Institute of Pharmaceutical Industry. (2018). A method of preparing the bis-O- erythromycin A of 6,11. Google Patents.
- Wockhardt Ltd. (2006). Industrial process of clarithromycin associated with controlled level of side products. Google Patents.
- Shanghai Institute of Pharmaceutical Industry. (2018). Method for preparing 6,11-bis-O-methyl erythromycin A. Google Patents.
-
Hameln Pharma. (2025). Hameln recalls clarithromycin batches over raw material issue. The Pharmacist. Available at: [Link]
-
Chaudhari, K., Gohar, A., Claerhout, S., Ganorkar, R., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 3. A Process For The Preparation Of Clarithromycin Impurity N [quickcompany.in]
- 4. phenomenex.com [phenomenex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Related Substances in Clarithromycin Extended Release Tablets by HPLC with Gradient Elution [journal11.magtechjournal.com]
- 7. Impurity profiling of clarithromycin using high-performance liquid chromatography with ultraviolet detection | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. CN105801642B - A method of preparing the bis--O- erythromycin A of 6,11- - Google Patents [patents.google.com]
- 11. RU2230748C2 - Method for preparing clarithromycin as crystals of form ii - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. applications.emro.who.int [applications.emro.who.int]
Preventing the formation of degradation products during oximation
Prepared by the Senior Application Science Team
Welcome to the technical support center for oximation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with product purity and stability during the synthesis of oximes. Our goal is to provide field-proven insights and actionable protocols to help you prevent the formation of common degradation products, ensuring the integrity and yield of your target compounds.
Part 1: Frequently Asked Questions (FAQs) on Oximation Degradation
This section addresses the most common issues encountered during oximation, focusing on the root causes of impurity formation.
Q1: I'm performing an oximation and my final product is impure. What are the most common degradation products I should be looking for?
A1: Impurities in oximation reactions typically arise from a few well-understood degradation pathways. The primary culprits are:
-
Hydrolysis Products: The most common issue is the reversion of the oxime back to the starting aldehyde or ketone and hydroxylamine.[1][2] This is an equilibrium reaction that can be catalyzed by acidic conditions.[3]
-
Beckmann Rearrangement Products: For ketoximes, acidic conditions and heat can induce a rearrangement to form an N-substituted amide.[1][4] While this is a synthetically useful reaction in its own right, it is a degradation pathway when the oxime is the desired product.
-
Beckmann Fragmentation Products: This is a competing side reaction to the Beckmann rearrangement, which results in the formation of a nitrile.[5] It is more prevalent in substrates that can form a stable carbocation adjacent (alpha) to the oxime functional group.[5]
-
Aldehyde-Specific Side Products: When using aldehyde starting materials, side reactions such as polymerization and condensation can occur, reducing the yield of the desired aldoxime.[6]
The specific degradation products you observe will depend heavily on your substrate, reaction conditions (especially pH and temperature), and workup procedure.
Q2: My primary impurity seems to be the starting ketone. What causes this hydrolysis and how can I minimize it?
A2: The presence of your starting ketone indicates that oxime hydrolysis is occurring. This is the cleavage of the C=N bond to regenerate the carbonyl compound and hydroxylamine.[7]
Causality: The reaction is catalyzed by acid.[2][8] While the initial oximation reaction is often favored under mildly acidic conditions (which activate the carbonyl group for nucleophilic attack by hydroxylamine), a low pH environment pushes the equilibrium back toward the starting materials.[9] Oximes are generally more stable to hydrolysis than analogous imines or hydrazones, but they are still susceptible, especially with heating in the presence of inorganic acids.[1][2]
Prevention Strategy: Strict pH control is paramount. The goal is to find a pH that facilitates the initial condensation without promoting significant hydrolysis. This is often in the weakly acidic to neutral range. Using a buffered system or a weak base like sodium acetate with hydroxylamine hydrochloride can help maintain an optimal pH.[10] During workup, avoid strong acidic washes. If an acid wash is necessary, perform it quickly and at a low temperature.
Q3: I'm synthesizing a ketoxime, but I'm isolating an amide instead. What is happening?
A3: You are observing the Beckmann rearrangement , an acid-induced intramolecular rearrangement of a ketoxime to an N-substituted amide.[4][11]
Causality: This reaction is initiated by the activation of the oxime's hydroxyl group, turning it into a good leaving group.[12] This is typically achieved with strong Brønsted or Lewis acids (e.g., sulfuric acid, PCl₅).[4] The group anti (trans) to the hydroxyl group then migrates to the nitrogen atom, displacing the leaving group in a concerted step. Subsequent hydrolysis of the resulting nitrilium ion yields the amide.[12] Even trace amounts of acid, especially at elevated temperatures, can trigger this rearrangement.[7]
Prevention Strategy:
-
Eliminate Strong Acids: Avoid strong acids during both the reaction and workup. If an acid is needed for the oximation, use the mildest conditions possible.
-
Control Temperature: The Beckmann rearrangement is often accelerated by heat.[4] Run your oximation at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even cooled conditions are often sufficient.[13]
-
Purify the Oxime Promptly: If the crude oxime must be purified (e.g., via chromatography on silica gel, which can be acidic), do so quickly and use a deactivated stationary phase if necessary.
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving common oximation issues.
Troubleshooting Flowchart
Here is a decision tree to help you diagnose the source of your impurities.
Caption: Troubleshooting Decision Tree for Oximation Impurities.
Summary of Degradation Pathways and Solutions
| Degradation Product | Pathway | Primary Cause(s) | Recommended Solution(s) |
| Starting Ketone/Aldehyde | Hydrolysis | Excess acid (low pH), high temperature, water presence.[3][7] | Maintain pH in the 4-6 range using a buffer; perform reaction and workup at low temperature; ensure prompt extraction after quenching. |
| N-Substituted Amide | Beckmann Rearrangement | Strong acids (Brønsted or Lewis), high temperature.[4][5] | Eliminate strong acids; lower reaction temperature; use reagents that avoid isomerization like cyanuric chloride.[5][13] |
| Nitrile | Beckmann Fragmentation | Harsh acidic conditions, substrates with stable α-carbocations, high temperature.[5] | Use milder, non-acidic catalysts; lower the reaction temperature; if possible, modify the substrate to avoid stable carbocation formation.[5] |
| Polymers/Condensates | Aldehyde Side Reactions | Reaction conditions promoting self-condensation of aldehydes.[6] | Use a less alkaline hydroxylamine source; control stoichiometry and concentration carefully; consider a two-phase solvent system. |
Part 3: Recommended Experimental Protocols
These protocols are designed to produce high-purity oximes by minimizing the potential for degradation.
Protocol 1: General Oximation of a Ketone under Buffered Conditions
This method uses a sodium acetate buffer to maintain a mildly acidic pH, preventing both hydrolysis and the Beckmann rearrangement.
Materials:
-
Ketone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
Ethanol (EtOH) or a similar polar solvent
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol (approx. 5-10 mL per gram of ketone).
-
Buffering: In a separate flask, dissolve sodium acetate (1.5 eq) in a minimal amount of deionized water and add it to the reaction mixture. Causality: The acetate acts as a base to free the hydroxylamine from its hydrochloride salt and creates an acetic acid/acetate buffer system to maintain a stable, weakly acidic pH.[10]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-6 hours. Avoid heating unless absolutely necessary to prevent side reactions.[14][15]
-
Workup: a. Once the reaction is complete, reduce the solvent volume under reduced pressure. b. Add deionized water to the residue to precipitate the crude oxime. If the oxime is soluble, extract with a suitable organic solvent (e.g., ethyl acetate). c. Filter the solid precipitate or separate the organic layer. d. Wash the solid/organic layer with cold deionized water to remove residual salts. Avoid acidic washes.
-
Purification: Recrystallize the crude oxime from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to obtain the pure product.[16]
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of your synthesized oxime and detecting common impurities.
Instrumentation & Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is often effective. Start with a higher water percentage and ramp up the ACN. Example gradient: 10% ACN to 90% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV wavelength appropriate for your compound (e.g., 210-220 nm for non-aromatic oximes, or higher for those with chromophores).[10][17]
-
Sample Preparation: Dissolve a small, accurately weighed amount of your oxime in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.[10]
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject your sample (10 µL).
-
Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.
-
Identify potential impurities by their retention times. Typically, the starting ketone will be more non-polar (longer retention time) than the oxime. Amide byproducts may have different polarities depending on their structure.
Part 4: Mechanistic Diagrams
Visualizing the reaction pathways can help in understanding and preventing degradation.
Primary Oximation vs. Degradation Pathways
Caption: Competing reactions in oximation: synthesis vs. degradation.
References
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
Various Authors. (n.d.). Oximes. Retrieved from [Link]
-
Kresge, A. J., & Jencks, W. P. (2006). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Retrieved from [Link]
-
Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US3808275A - Process for producing oximes.
-
Castignetti, D., & Hollocher, T. C. (1983). Pathway of oxidation of pyruvic oxime by a heterotrophic nitrifier of the genus Alcaligenes: evidence against hydrolysis to pyruvate and hydroxylamine. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
- Google Patents. (n.d.). US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
- Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.
- Google Patents. (n.d.). US7232928B2 - Stabilization method of cycloalkanone oxime.
-
SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
Open Access Pub. (n.d.). Oximes. Journal of New Developments in Chemistry. Retrieved from [Link]
-
European Patent Office. (n.d.). Purification method of cyclohexanone-oxime - EP 1270548 A1. Retrieved from [Link]
-
ResearchGate. (2025). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Effects of temperature on the annulation of oxime-ether tethered cyclopropanes. Retrieved from [Link]
-
PubMed Central. (n.d.). Scavenging of reactive oxygen and nitrogen species with nanomaterials. Retrieved from [Link]
-
Sharghi, H., & Hosseini, M. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on oximation-Beckmann rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
-
Wikipedia. (n.d.). Scavenger (chemistry). Retrieved from [Link]
-
YouTube. (2024). Oxygen Scavenger. Retrieved from [Link]
-
BAuA. (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
MDPI. (n.d.). The Reaction Mechanism of Acetaldehyde Ammoximation to Its Oxime in the TS-1/H2O2 System. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). II. Oximes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics of Oxime Formation; Temperature Coefficients of Rate of Formation of Several Oximes. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2011). Temperature Effect on Rate of Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Retrieved from [Link]
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 7. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Macrolide Synthesis Technical Support Center: By-Product Troubleshooting & FAQs
Welcome to the technical support center for macrolide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these intricate molecules. By-product formation is a significant challenge in macrolide synthesis, impacting yield, purity, and downstream applications. This resource provides in-depth, troubleshooting guidance in a practical question-and-answer format, grounded in mechanistic principles and field-proven strategies.
Section 1: General Troubleshooting Guide for By-Product Minimization
Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. Unwanted side reactions in macrolide synthesis are often multifactorial. The following logical workflow can help diagnose and resolve by-product formation.
Caption: General troubleshooting workflow for identifying and minimizing by-products in macrolide synthesis.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, common problems encountered during macrolide synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
FAQ 1: Glycosylation Reactions
Question: During the glycosylation of my macrolide aglycone, I'm observing a significant amount of a by-product with the same mass as the desired product, but with a different retention time on LC-MS. What is likely happening and how can I fix it?
Answer: This observation strongly suggests the formation of an anomeric by-product. Glycosylation reactions, which are crucial for the biological activity of many macrolides, involve the formation of a new stereocenter at the anomeric carbon (C-1) of the sugar.[1] The desired product is often the β-anomer, but formation of the thermodynamically or kinetically favored α-anomer is a common side reaction.
Causality and Mechanism: The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the promoter/catalyst, the solvent, and the temperature. For instance, in the synthesis of ketolides, thioglycosides are often used as glycosyl donors.[2] The mechanism can proceed through an SN2-like pathway, favoring inversion of stereochemistry, or an SN1-like pathway involving an oxocarbenium ion intermediate, which can be attacked from either face, leading to anomeric mixtures.
Troubleshooting Protocol:
-
Re-evaluate Your Glycosyl Donor:
-
Leaving Group: The choice of leaving group on the glycosyl donor is critical. For example, trichloroacetimidate donors are highly reactive but can sometimes lead to poor selectivity. Thio- and seleno-glycosides often offer better control.
-
Protecting Groups on the Sugar: "Participating" protecting groups at the C-2 position of the sugar, such as an acetyl or benzoyl group, can promote the formation of the 1,2-trans-glycoside (often the desired β-anomer) via the formation of a cyclic acyl oxonium ion intermediate. If you are using a "non-participating" group (e.g., benzyl ether), you may have less stereochemical control.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the β-anomer.
-
Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can enhance kinetic control and often improves stereoselectivity in favor of a single anomer.
-
Promoter/Catalyst: The choice and stoichiometry of the Lewis acid promoter (e.g., TMSOTf, BF3·OEt2) are paramount. Titrate the amount of promoter used; sometimes an excess can lead to anomerization of the product.
-
Data-Driven Optimization of Glycosylation:
| Promoter System | Solvent | Temperature (°C) | Typical β:α Ratio |
| NIS / TfOH | CH2Cl2 | -40 to -20 | 5:1 to 10:1 |
| AgOTf / lutidine | Toluene | -78 to 0 | >15:1 |
| DMTST | CH2Cl2/Et2O | -60 | Highly β-selective |
Note: Ratios are illustrative and highly dependent on the specific aglycone and glycosyl donor.
FAQ 2: Stereocenter Epimerization
Question: My final macrolide product shows a mixture of diastereomers. NMR analysis suggests epimerization at a specific stereocenter, particularly one alpha to a carbonyl group. What causes this and how can I prevent it?
Answer: Epimerization, the change in configuration at one stereocenter in a molecule with multiple stereocenters, is a common problem, especially at centers that are alpha to a carbonyl group.[3] This is because the alpha-proton is acidic and can be removed by a base to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of epimers.
Causality and Mechanism: This issue is prevalent during steps that involve basic conditions, such as deprotection, saponification, or certain coupling reactions.[4] Even mildly basic conditions or prolonged reaction times can be sufficient to cause epimerization, particularly if the resulting epimer is thermodynamically more stable.
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Troubleshooting Protocol:
-
Scrutinize All Basic Steps: Identify any steps in your synthesis that use basic reagents (e.g., NaH, LiHMDS, amines like DBU or DIPEA, or even basic workups with NaHCO3).
-
Modify Reaction Conditions:
-
Use a Weaker Base: If possible, switch to a milder or non-nucleophilic base. For example, use 2,6-lutidine instead of triethylamine.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature to disfavor the equilibrium that leads to enolization.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Employ a Different Synthetic Strategy:
-
Protecting Groups: If the epimerizable center is part of a β-hydroxy ketone motif, consider protecting the hydroxyl group as a bulky silyl ether. The steric hindrance from the protecting group can direct protonation from one face, preserving the stereochemistry.[5]
-
Change the Order of Steps: It might be possible to perform the base-sensitive step earlier in the synthesis before the labile stereocenter is installed, or to change the deprotection strategy to one that uses acidic or neutral conditions.
-
FAQ 3: Unwanted Oxidation or Degradation
Question: I am observing by-products that appear to be the result of oxidation (e.g., new hydroxyl or carbonyl groups) or degradation (e.g., cleavage of the macrolactone ring). Where are these coming from?
Answer: Macrolides contain numerous sensitive functional groups, including hydroxyl groups, double bonds, and the macrolactone ester itself, which are susceptible to unwanted side reactions.
Common Sources of Oxidation/Degradation:
-
Atmospheric Oxygen: Many reactions, especially those involving organometallic reagents or radical intermediates, are sensitive to air.
-
Peroxides in Solvents: Ethereal solvents like THF and diethyl ether can form explosive peroxides over time, which are also potent oxidizing agents.
-
Harsh Reagents: Some reagents used for deprotection or other transformations can be too harsh. For example, strong acids can catalyze the hydrolysis of the macrolactone ring or cleavage of glycosidic bonds.[6] Similarly, some oxidizing agents are not selective and can react with unintended parts of the molecule.
-
Light: Certain functional groups, such as conjugated polyenes found in some macrolides, can be sensitive to light, leading to photodegradation.[7]
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: For sensitive reactions, use robust techniques to exclude oxygen and moisture. This includes using Schlenk lines or a glovebox and sparging solvents with an inert gas like argon or nitrogen.
-
Use Fresh, Purified Solvents and Reagents:
-
Always test ethereal solvents for peroxides before use and purify them if necessary (e.g., by distilling from sodium/benzophenone).
-
Use freshly opened or properly stored reagents.
-
-
Select Milder Reagents:
-
For Oxidation: If you need to perform an oxidation (e.g., alcohol to ketone), choose a mild and selective reagent system like Dess-Martin periodinane (DMP) or a Swern oxidation over harsher reagents like chromic acid.
-
For Deprotection: Choose protecting groups that can be removed under orthogonal conditions. For example, if your molecule is acid-sensitive, use a protecting group that can be removed by hydrogenation (e.g., benzyl ether) or fluoride (e.g., silyl ethers).[8][9]
-
-
Control pH During Workup and Purification:
-
Avoid strongly acidic or basic aqueous workups if your macrolide is sensitive. Use buffered solutions where appropriate.
-
During chromatographic purification, silica gel is slightly acidic and can cause degradation of some compounds. This can be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent or by using alternative stationary phases like alumina or C18 (reversed-phase).[10]
-
Protecting Group Strategies to Prevent Side Reactions:
| Functional Group to Protect | Common Protecting Group | Deprotection Condition | Potential Side Reaction Prevented |
| Hydroxyl (-OH) | TBDMS (tert-Butyldimethylsilyl) | TBAF (Fluoride source) | Unwanted oxidation, acylation |
| Hydroxyl (-OH) | Bn (Benzyl) | H2, Pd/C (Hydrogenolysis) | Reactions under acidic/basic conditions |
| Amine (-NH2) | Boc (tert-Butoxycarbonyl) | TFA (Acid) | Unwanted alkylation, acylation |
| Carbonyl (C=O) | Ethylene Glycol Ketal | H3O+ (Aqueous Acid) | Nucleophilic attack by organometallics |
This table highlights the importance of an orthogonal protecting group strategy, where one group can be removed selectively without affecting others.[5]
Section 3: References
-
Martin, S. F., Lee, W. C., Pacofsky, G. J., Gist, R. P., & Mulhern, T. A. (1997). Strategies for Macrolide Synthesis. A Concise Approach to Protected Seco-Acids of Erythronolides A and B. Journal of the American Chemical Society. [Link]
-
Seiple, I. B., Zhang, Z., Jakubec, P., Langlois-Mercier, A., Vogt, P. M., Brueckner, C. C., ... & Myers, A. G. (2016). A platform for the discovery of new macrolide antibiotics. Nature. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Gozlan, I., Rotstein, A., & Avisar, D. (2016). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. Water Research. [Link]
-
D'Erasmo, M. P., & Di Marzo, V. (2020). Unconventional Macrocyclizations in Natural Product Synthesis. ACS Central Science. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Kalesse, M., & Christmann, M. (2015). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Journal of Medicinal Chemistry. [Link]
-
Pawlus, A. D., & Kalesse, M. (2012). Asymmetric Total Synthesis and Absolute Stereochemistry of the Neuroactive Marine Macrolide Palmyrolide A. Journal of the American Chemical Society. [Link]
-
Kubiak, G. G., & Gorniak, A. (2022). An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds. The Journal of Organic Chemistry. [Link]
-
Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology. [Link]
-
Celmer, W. D. (1965). MACROLIDE STEREOCHEMISTRY. 3. A CONFIGURATIONAL MODEL FOR MACROLIDE ANTIBIOTICS. Journal of the American Chemical Society. [Link]
-
Bar-Nahum, I., & Gozlan, I. (2019). Inactivation of the macrolide erythromycin by hydrolysis. ResearchGate. [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Caffrey, P. (2022). New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining. Journal of Fungi. [Link]
-
Fu, Y., et al. (2023). Transformation of macrolide antibiotics during chlorination process: Kinetics, degradation products, and comprehensive toxicity evaluation. Water Research. [Link]
-
Patent CN101341167B. (n.d.). Process for the purification of macrolide antibiotics. Google Patents.
-
Patent RU2317991C1. (n.d.). Method for isolation and purification of macrolides. Google Patents.
Sources
- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MACROLIDE STEREOCHEMISTRY. 3. A CONFIGURATIONAL MODEL FOR MACROLIDE ANTIBIOTICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
Navigating the Stereochemistry of Erythromycin A Oximation: A Technical Support Guide
Prepared by the Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for the stereoselective oximation of Erythromycin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the critical, yet often challenging, oximation of Erythromycin A. As the (E)-oxime is the sole active isomer for the synthesis of next-generation macrolide antibiotics, achieving high stereoselectivity is paramount. This document will equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and understand the underlying principles governing the stereochemical outcome of this important transformation.
Troubleshooting Guide: Enhancing Stereoselectivity and Yield
This section addresses common problems encountered during the oximation of Erythromycin A, providing potential causes and actionable solutions.
Issue 1: Low (E)/(Z) Isomer Ratio
A low ratio of the desired (E)-oxime to the undesired (Z)-oxime is a frequent challenge.
-
Potential Cause 1: Suboptimal Solvent Choice. The solvent plays a crucial role in directing the stereochemical outcome of the oximation reaction.
-
Solution: Employ a mildly polar, protic solvent such as isopropanol or ethanol. Isopropanol, in particular, has been shown to significantly favor the formation of the (E)-isomer, leading to (E)/(Z) ratios greater than 6.0. In contrast, methanol has been found to be less suitable for achieving high (E)-selectivity.
-
-
Potential Cause 2: Inappropriate Acid Catalyst. The choice and amount of acid catalyst can influence the reaction rate and selectivity.
-
Solution: Utilize a mild acid catalyst like acetic acid or formic acid. Stronger acids can promote the degradation of Erythromycin A. The pH of the reaction mixture should be carefully controlled, ideally within the range of 5.5 to 7.5.
-
-
Potential Cause 3: Unfavorable Reaction Temperature. The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.
-
Solution: Maintain a reaction temperature between 45°C and 55°C. This temperature range has been found to provide a good balance between reaction rate and stereoselectivity.
-
Issue 2: Incomplete Reaction or Low Yield
Incomplete conversion of Erythromycin A can lead to complex purification challenges.
-
Potential Cause 1: Insufficient Reaction Time. The oximation of the sterically hindered C9-ketone of Erythromycin A may require an extended reaction time.
-
Solution: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the reaction has reached completion.
-
-
Potential Cause 2: Inadequate Amount of Hydroxylamine. An insufficient amount of the oximation reagent will naturally lead to incomplete conversion.
-
Solution: Use a molar excess of hydroxylamine. Some protocols suggest using more than 1.5 moles of hydroxylamine per mole of Erythromycin A.
-
-
Potential Cause 3: Presence of Water. While aqueous hydroxylamine is often used, the overall water content can influence the solubility of reactants and the reaction equilibrium.
-
Solution: While some water is necessary to dissolve the hydroxylamine, excessive amounts should be avoided. The use of a co-solvent system can be optimized to ensure all reactants remain in solution.
-
Issue 3: Presence of Degradation Products
The acidic conditions required for oximation can also lead to the degradation of the acid-labile Erythromycin A molecule.
-
Potential Cause 1: Acid-Catalyzed Intramolecular Cyclization. In an acidic medium, the C9-ketone can react with the hydroxyl groups at C6 and C12, forming inactive hemiketal and spiroketal degradation products.
-
Solution: Employ a mild acid catalyst and maintain the pH of the reaction mixture within the optimal range. The use of a buffer system can help to maintain a stable pH throughout the reaction.
-
-
Potential Cause 2: Hydrolysis of Glycosidic Bonds. Harsh acidic conditions can lead to the cleavage of the glycosidic bonds, resulting in the loss of the desosamine or cladinose sugar moieties.
-
Solution: As with the prevention of cyclization, the use of a mild acid and careful pH control is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the (E) and (Z) isomers of Erythromycin A oxime?
Oximes are compounds containing the functional group RR'C=NOH. Due to the presence of a C=N double bond, they can exist as stereoisomers. In the case of Erythromycin A oxime, the (E) and (Z) isomers refer to the geometric arrangement of the hydroxyl group relative to the macrolide ring structure at the C9 position. The (E) isomer, where the hydroxyl group is in the trans position, is the desired product for the synthesis of certain macrolide antibiotics.
Q2: How does the solvent influence the stereoselectivity of the oximation reaction?
The solvent can influence the stereoselectivity of the oximation reaction through several mechanisms:
-
Solvation of the Transition State: The solvent can preferentially stabilize one of the diastereomeric transition states leading to the (E) or (Z) isomer. Protic solvents, like isopropanol, can form hydrogen bonds with the hydroxylamine and the carbonyl group of Erythromycin A, influencing the trajectory of the nucleophilic attack.
-
Steric Hindrance: The bulky nature of a solvent like isopropanol may create a more sterically demanding environment around the carbonyl group, favoring the formation of the thermodynamically more stable (E)-isomer.
-
Equilibration of Isomers: The solvent can also affect the rate of interconversion between the (E) and (Z) isomers if the reaction is reversible under the applied conditions.
Q3: What analytical methods are suitable for determining the (E)/(Z) ratio of Erythromycin A oxime?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the (E) and (Z) isomers of Erythromycin A oxime. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is typically used. UV detection at around 215 nm is suitable for the analysis.
Q4: Can the (Z)-isomer be converted to the desired (E)-isomer?
While some oximes can undergo isomerization under certain conditions (e.g., acid or heat), it is generally more efficient to optimize the initial reaction to favor the formation of the (E)-isomer. The separation of the isomers can be challenging and often results in a lower overall yield of the desired product.
Experimental Protocol: Stereoselective Synthesis of (E)-Erythromycin A Oxime
This protocol is based on a method that has been shown to favor the formation of the (E)-isomer.
Materials:
-
Erythromycin A
-
Isopropanol
-
50% Aqueous Hydroxylamine
-
Acetic Acid
-
Isopropyl Acetate
-
4N Sodium Hydroxide
Procedure:
-
In a suitable reaction vessel, dissolve Erythromycin A in isopropanol.
-
To the stirred solution, add 50% aqueous hydroxylamine.
-
Slowly add acetic acid to the mixture.
-
Heat the reaction mixture to 50°C and maintain this temperature until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture to room temperature.
-
Add isopropyl acetate to the mixture.
-
While stirring vigorously, adjust the pH of the solution to ≥ 11.0 with 4N sodium hydroxide.
-
Separate the organic layer.
-
Wash the organic layer with a dilute caustic solution.
-
Concentrate the organic layer to dryness to yield Erythromycin A oxime.
Data Presentation
| Solvent | (E)/(Z) Ratio | Reference |
| Isopropanol | > 6.0 | |
| Methanol | Not suitable for high E-selectivity |
Visualization of the Reaction Pathway
Caption: Solvent influence on the stereoselective oximation of Erythromycin A.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low (E)/(Z) isomer ratio.
References
Technical Support Center: Enhancing the Stability of Silylated Clarithromycin Intermediates
Welcome to the technical support center dedicated to addressing the challenges associated with the stability of silylated intermediates of Clarithromycin. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of this vital macrolide antibiotic. Here, you will find practical, in-depth guidance presented in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of silylated Clarithromycin.
Q1: What are the primary silylated intermediates of Clarithromycin, and why is their stability a concern?
A1: In the synthesis of Clarithromycin, the key intermediate is typically 2',4''-O-bis(trimethylsilyl)erythromycin A 9-oxime or a similarly protected derivative.[1][2] The hydroxyl groups at the 2' and 4'' positions are protected with silyl groups, most commonly trimethylsilyl (TMS), to allow for regioselective methylation at the 6-hydroxyl position.[2][3] The stability of these silylated intermediates is a significant concern because silyl ethers are susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base.[4] Premature desilylation leads to the formation of impurities, reduces the yield of the desired 6-O-methylated product, and complicates downstream purification processes.[5]
Q2: What are the main factors that contribute to the degradation of silylated Clarithromycin intermediates?
A2: The primary factor leading to the degradation of silylated Clarithromycin intermediates is hydrolysis of the silyl ether bonds.[4] This can be triggered by several factors during the reaction, work-up, and purification stages:
-
Presence of Moisture: Water is the most significant contributor to the hydrolysis of silyl ethers. Even trace amounts of moisture in solvents, reagents, or the reaction atmosphere can lead to significant degradation.
-
Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the cleavage of silyl ethers. The lability of the silyl ether is highly dependent on the specific silyl group and the pH of the environment.[6]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.
-
Choice of Silylating Agent and Protecting Group: The inherent stability of the silyl ether is determined by the steric bulk of the substituents on the silicon atom. For instance, trimethylsilyl (TMS) ethers are significantly less stable than tert-butyldimethylsilyl (TBDMS) ethers.[7]
-
Solvent Effects: The choice of solvent can influence the stability of the silylated intermediate. Polar protic solvents can facilitate hydrolysis, while aprotic solvents are generally preferred.
Q3: Which silyl protecting group offers the best stability for Clarithromycin intermediates?
A3: The choice of silyl protecting group is a trade-off between stability and ease of removal. For Clarithromycin synthesis, trimethylsilyl (TMS) is commonly used due to its ease of introduction and removal.[1] However, it is also the least stable of the common silyl ethers.[7] For enhanced stability, more sterically hindered silyl groups can be employed. The relative stability of common silyl ethers is as follows:
Table 1: Relative Hydrolytic Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources.[6][7]
For applications requiring significantly increased stability during multi-step syntheses, TBDMS or TIPS would be more robust choices than TMS. However, their removal will require more stringent conditions.[6]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Silylated Clarithromycin Intermediate
A low yield of the silylated product can be due to incomplete reaction or degradation of the product.
-
Possible Cause 1: Incomplete Silylation Reaction
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled if necessary.
-
Check Silylating Agent Quality: Use a fresh bottle of the silylating agent (e.g., hexamethyldisilazane (HMDS), trimethylsilyl chloride (TMSCl), or trimethylsilyl trifluoromethanesulfonate (TMSOTf)). Silylating agents are highly sensitive to moisture and can degrade upon storage.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions.
-
Choice of Base/Catalyst: The choice and amount of base (e.g., imidazole, pyridine, triethylamine) can significantly impact the reaction rate. Imidazole is often a more effective catalyst than pyridine for silylations with silyl chlorides.[4][8] For sterically hindered hydroxyl groups, a stronger silylating agent like TMSOTf in the presence of a non-nucleophilic base like 2,6-lutidine may be necessary.
-
-
-
Possible Cause 2: Degradation of the Silylated Product During Work-up
-
Troubleshooting Steps:
-
Use Anhydrous Work-up: If possible, perform a non-aqueous work-up. This can involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts, followed by evaporation of the solvent.
-
Minimize Contact with Water: If an aqueous work-up is necessary, use pre-chilled, deionized water and perform the extraction steps as quickly as possible. Use a saturated aqueous solution of a mild buffer, such as sodium bicarbonate, to neutralize any acidic byproducts.
-
Avoid Acidic or Basic Conditions: Ensure that the pH of the aqueous phase during work-up is as close to neutral as possible.
-
-
Issue 2: Presence of Impurities and Byproducts in the Silylated Product
The presence of impurities indicates either incomplete reaction or degradation.
-
Possible Cause 1: Unreacted Starting Material (Clarithromycin Oxime)
-
Troubleshooting Steps:
-
Increase Equivalents of Silylating Agent: Use a slight excess (1.1 to 1.5 equivalents per hydroxyl group) of the silylating agent to drive the reaction to completion.
-
Increase Reaction Time: As mentioned previously, monitor the reaction to ensure it has gone to completion.
-
-
-
Possible Cause 2: Partially Silylated Intermediates
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control the stoichiometry of the silylating agent and base.
-
Consider Steric Hindrance: The hydroxyl groups on the Clarithromycin molecule have different steric environments. The 2'-hydroxyl is generally more reactive than the 4''-hydroxyl. Incomplete silylation may result in a mixture of mono-silylated and di-silylated products. Increasing the reaction time or using a more reactive silylating agent can help to achieve complete silylation.
-
-
-
Possible Cause 3: Hydrolysis Products (Desilylated Clarithromycin)
-
Troubleshooting Steps:
-
Implement Strict Anhydrous Techniques: This is the most critical step to prevent hydrolysis.
-
Purify under Anhydrous Conditions: When purifying the silylated intermediate by column chromatography, use anhydrous solvents and consider adding a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to the eluent to neutralize any acidic sites on the silica gel.
-
-
dot
Caption: Troubleshooting workflow for low yield of silylated Clarithromycin.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the stability of silylated Clarithromycin intermediates.
Protocol 1: General Procedure for Silylation of Clarithromycin Oxime with HMDS
This protocol describes a common method for the preparation of 2',4''-O-bis(trimethylsilyl)erythromycin A 9-oxime.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Clarithromycin 9-oxime (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as pyridine hydrobromide (0.1-0.2 eq).[3]
-
Silylating Agent Addition: To the stirred solution, add hexamethyldisilazane (HMDS) (2.5-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane) or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up (Anhydrous): Upon completion, filter the reaction mixture through a pad of celite to remove any solid byproducts. Rinse the filter cake with a small amount of anhydrous DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude silylated product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) containing 0.1% triethylamine.
dot
Caption: Workflow for the silylation of Clarithromycin oxime.
Protocol 2: Stability Assessment of Silylated Clarithromycin by HPLC
This protocol provides a framework for evaluating the hydrolytic stability of your silylated Clarithromycin intermediate.
-
Sample Preparation: Prepare a stock solution of the purified silylated Clarithromycin intermediate in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add a solution of a weak acid (e.g., 0.1 M acetic acid in acetonitrile/water).
-
Basic Hydrolysis: To another aliquot, add a solution of a weak base (e.g., 0.1 M triethylamine in acetonitrile/water).
-
Neutral Hydrolysis: To a third aliquot, add a mixture of acetonitrile and water.
-
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each of the stress condition mixtures.
-
Quenching: Immediately quench the degradation by neutralizing the sample (if acidic or basic) and diluting with the HPLC mobile phase.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic to neutral pH. Monitor the disappearance of the peak corresponding to the silylated intermediate and the appearance of peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of the remaining silylated intermediate against time for each condition to determine the degradation kinetics.
Section 4: Data Presentation
Table 2: Troubleshooting Guide for Common Issues in Clarithromycin Silylation
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient silylating agent | Increase equivalents of silylating agent (e.g., to 1.5 eq per OH group). |
| Low reactivity of silylating agent | Use a more reactive agent (e.g., TMSOTf instead of TMSCl). | |
| Ineffective catalyst | Use imidazole instead of pyridine; ensure catalyst is anhydrous. | |
| Presence of moisture | Use oven-dried glassware and anhydrous solvents. | |
| Low Yield | Degradation during work-up | Perform a non-aqueous work-up or minimize contact with water. |
| Hydrolysis on silica gel | Use deactivated silica gel or add triethylamine to the eluent. | |
| Multiple Products | Incomplete silylation | Increase reaction time and/or temperature. |
| Silyl group migration | This is less common with bulky groups; if observed, consider a different protecting group strategy. |
References
-
Leonard, S., Ferraro, M., Adams, E., Hoogmartens, J., & Van Schepdael, A. (2006). Application of liquid chromatography/ion trap mass spectrometry to the characterization of the related substances of clarithromycin. Rapid communications in mass spectrometry, 20(20), 3101–3110. [Link]
-
Farshchi, A., et al. (2009). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Iranian Journal of Basic Medical Sciences, 12(1), 25-31. [Link]
- Google Patents. (2009). Process for the preparation of clarithromycin. US20090054634A1.
-
ResearchGate. (2025). An improvement for the synthesis of clarithromycin. Retrieved from [Link]
-
Makoni, P. A., Chikukwa, M. T. R., Khamanga, S. M. M., & Walker, R. B. (2019). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Scientia Pharmaceutica, 87(4), 31. [Link]
-
Omelka, R., et al. (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. Nanomaterials, 12(17), 3077. [Link]
-
Cunico, R. F., et al. (2007). Deprotection of Silyl Ethers. Gelest. [Link]
-
Abuga, K. O., Chepkwony, H. K., Roets, E., & Hoogmartens, J. (2001). A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples. Journal of separation science, 24(10-11), 849–855. [Link]
-
European Patent Office. (2006). Method of preparing a non-pharmaceutical grade clarithromycin. EP 1469008 B1. [Link]
-
Journal of China Pharmaceutical University. (1998). LC/MS Analysis of Degradation Products of Clarithromycin. Retrieved from [Link]
-
ResearchGate. (2025). An improvement for the synthesis of clarithromycin. Retrieved from [Link]
-
Sushma, P., Pawar, A. K. M., & Divya, M. (2021). Development of a Validated Stability Indicating Method for Quantification of Amoxicillin, Clarithromycin and Lansoprazole in Bulk and Pharmaceutical Dosage form by RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 12(4), 433-441. [Link]
-
Chen, W. M. (2006). Synthetic studies on erythromycin derivatives: reactivity of the C12-21 alkene. Molecules (Basel, Switzerland), 11(1), 121–129. [Link]
-
Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-5. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2019). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. Retrieved from [Link]
-
PubMed. (2004). Solvent effect on the synthesis of clarithromycin: a molecular dynamics study. Journal of computer-aided molecular design, 18(2), 145–154. [Link]
-
ResearchGate. (2025). An improvement for the synthesis of clarithromycin. Retrieved from [Link]
-
PubMed. (2001). Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy. Journal of pharmaceutical sciences, 90(8), 1009–1016. [Link]
-
Quora. (2017). Why imidazol more basic than pyridine?. Retrieved from [Link]
-
ResearchGate. (2025). A regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives. Retrieved from [Link]
-
PubMed. (2006). Synthetic studies on erythromycin derivatives: reactivity of the C12-21 alkene. Molecules (Basel, Switzerland), 11(1), 121–129. [Link]
-
PubMed Central (PMC). (2013). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 130–134. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
PubMed. (2019). Impact of uncharged and charged stabilizers on in vitro drug performances of clarithromycin nanocrystals. Asian journal of pharmaceutical sciences, 14(1), 86–95. [Link]
-
PubMed. (2019). Synthesis and structure-bactericidal activity relationships of non-ketolides: 9-Oxime clarithromycin 11,12-cyclic carbonate featured with three-to eight-atom-length spacers at 3-OH. European journal of medicinal chemistry, 171, 359–373. [Link]
-
PubMed Central (PMC). (2013). Troubleshooting carry-over of LC-MS/MS method for rifampicin, clarithromycin and metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 917-918, 1–4. [Link]
-
PubMed. (2013). Interplay of degradation, dissolution and stabilization of clarithromycin and its amorphous solid dispersions. Molecular pharmaceutics, 10(12), 4640–4653. [Link]
-
PubMed. (2013). Troubleshooting carry-over of LC-MS/MS method for rifampicin, clarithromycin and metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 917-918, 1–4. [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Process For The Preparation Of Clarithromycin By Selective [quickcompany.in]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
Technical Support Center: Removal of Unreacted Erythromycin A from Reaction Mixtures
Welcome to the technical support center for the purification of Erythromycin A. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating Erythromycin A from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Erythromycin A: Physicochemical Properties at a Glance
A thorough understanding of Erythromycin A's properties is the foundation of any successful purification strategy. The molecule's basicity and differential solubility are the primary levers we can use to achieve separation.
| Property | Value | Significance for Purification |
| Molecular Formula | C37H67NO13[1][2] | --- |
| Molecular Weight | 733.9 g/mol [1][3] | Important for calculating molar equivalents and for mass spectrometry analysis. |
| pKa | 8.8[3][4] | The dimethylamino group is basic. At pH > 8.8, Erythromycin A is predominantly in its neutral, non-ionized form, making it soluble in organic solvents. At pH < 8.8, it becomes a protonated, water-soluble cation. This is the cornerstone of pH-based liquid-liquid extraction. |
| Water Solubility | Sparingly soluble (~2 mg/mL)[1][5][6] | Its low aqueous solubility in its neutral form allows for precipitation or extraction into an organic phase. Water can be used as an antisolvent.[7][8] |
| Organic Solubility | Freely soluble in acetone, acetonitrile, ethanol, chloroform, ethyl acetate; moderately soluble in ether.[1][5][6][9] | Provides a wide range of solvent options for extraction, chromatography, and crystallization. |
| Stability | Highly sensitive to acidic conditions (pH < 4), leading to rapid degradation.[10][11][12][13] Generally stable at neutral to alkaline pH.[6][14] | Critical: All purification steps should be conducted at neutral or, preferably, slightly alkaline pH (8.0-10.0) to prevent the formation of degradation products like anhydroerythromycin A.[10][13] |
Troubleshooting Guide
This section addresses common issues encountered during the purification of Erythromycin A in a direct question-and-answer format.
Q1: My liquid-liquid extraction is resulting in a persistent emulsion. How can I resolve this?
A1: Emulsion formation is a frequent challenge, especially when extracting from complex matrices like fermentation broths or cell lysates which may contain surfactants, proteins, or polysaccharides.[15][16] An emulsion is a stable mixture of two immiscible liquids, preventing clean phase separation.
Root Causes & Solutions:
-
High Agitation: Shaking the separatory funnel too vigorously increases the surface area between the aqueous and organic phases, promoting emulsion formation.
-
Solution: Use gentle, repeated inversions of the funnel instead of vigorous shaking.
-
-
Matrix Components: Proteins and other macromolecules can act as surfactants, stabilizing the emulsion.
-
Solution 1 (Salting Out): Add a saturated solution of sodium chloride (brine).[16] This increases the ionic strength of the aqueous phase, making Erythromycin A less soluble and disrupting the hydrophilic-lipophilic balance that stabilizes the emulsion.
-
Solution 2 (Centrifugation): Transfer the mixture to centrifuge tubes. The increased gravitational force can break the emulsion and force the layers to separate.[16]
-
Solution 3 (Filtration): Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified layer.[16]
-
Q2: I'm seeing very poor recovery of Erythromycin A after my aqueous workup. What is the likely cause?
A2: Poor recovery is almost always linked to the pH of the aqueous phase during extraction. Because Erythromycin A has a pKa of 8.8, its solubility is highly pH-dependent.[3]
Causality: If the pH of your aqueous layer is neutral or acidic (pH < 8.8), a significant portion of the Erythromycin A will be protonated. This cationic form is polar and preferentially partitions into the aqueous phase, not your organic extraction solvent.
Solution: Before extracting with an organic solvent, ensure the pH of the aqueous mixture is adjusted to be alkaline, ideally between 9.0 and 10.0. This deprotonates the dimethylamino group, rendering the molecule neutral and maximizing its solubility in organic solvents like ethyl acetate, chloroform, or methyl tert-butyl ether (MTBE).[17] You can use a dilute base like sodium bicarbonate or sodium hydroxide for this adjustment.
Q3: My final product shows extra peaks on HPLC/NMR, suggesting it degraded during purification. How can I prevent this?
A3: Erythromycin A is notoriously unstable in acidic conditions, which catalyze its degradation into inactive byproducts such as anhydroerythromycin A and erythromycin A enol ether.[10][11][12]
Preventative Measures:
-
Strict pH Control: Never allow the reaction mixture or any subsequent aqueous solution to become acidic. Maintain a pH range of 8.0-10.5 throughout the process.[6] If your reaction was run under acidic conditions, neutralize it immediately with a suitable base before proceeding with workup.
-
Avoid Acidic Reagents: Do not use acidic chromatography modifiers (like trifluoroacetic acid) unless absolutely necessary and validated. Avoid washing organic layers with acidic solutions (e.g., dilute HCl). If you need to remove a basic impurity, consider alternative methods.
-
Temperature Management: While stable for short periods at elevated temperatures, prolonged exposure can lead to degradation.[18][19] Perform extractions at room temperature and remove solvents under reduced pressure (e.g., rotary evaporation) at temperatures not exceeding 40-50°C.
Q4: I'm struggling to separate Erythromycin A from a very similar byproduct using extraction alone. What should I try next?
A4: Liquid-liquid extraction is a bulk separation technique based on differential solubility and is often insufficient for separating structurally similar molecules. When you need to separate Erythromycin A from its own variants (like Erythromycin B or C) or closely related reaction byproducts, chromatography is the required next step.[20]
Recommended Approach: Flash Column Chromatography
-
Stationary Phase: Normal phase silica gel is effective.
-
Mobile Phase System: A gradient system of a non-polar solvent (e.g., heptane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is typically used. A small amount of a basic modifier, such as ammonium hydroxide or triethylamine (~0.1-1%), should be added to the mobile phase. This prevents peak tailing by deprotonating the silica's acidic silanol groups and keeping the Erythromycin A in its neutral form.
-
Monitoring: Use Thin Layer Chromatography (TLC) to identify the appropriate solvent system and to track the separation during the column run.
Q5: My crystallization attempt is not yielding any product, or the yield is very low. What can I do?
A5: Successful crystallization depends on achieving a state of supersaturation under controlled conditions. Failure to crystallize is often an issue of solvent choice, concentration, or temperature.
Troubleshooting Steps:
-
Confirm Supersaturation: Ensure your Erythromycin A solution is concentrated enough. If the solution is too dilute, crystallization will not occur. Slowly evaporate some of the solvent to increase the concentration.
-
Optimize Solvent/Antisolvent System: Antisolvent crystallization is a highly effective method for Erythromycin A.[7][8] It is freely soluble in solvents like acetone but insoluble in water.[5][7]
-
Procedure: Dissolve the crude Erythromycin A in a minimal amount of a good solvent (e.g., acetone). Then, slowly add a miscible antisolvent (e.g., water) dropwise while stirring. The solution will become cloudy at the point of nucleation, after which crystals should begin to form.[21]
-
-
Induce Nucleation: If a supersaturated solution fails to crystallize, it may require nucleation. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed" crystal of pure Erythromycin A.
-
Consider Cooling Crystallization: In some solvent systems like dichloromethane, Erythromycin A solubility is temperature-dependent. Dissolving the compound at a higher temperature (e.g., 35°C) and then gradually cooling it can induce crystallization.[22]
Decision Workflow for Purification Strategy
The choice of purification method depends on the scale of your reaction and the nature of the impurities. This diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a purification method.
Detailed Protocols
These protocols provide validated, step-by-step methodologies for common purification workflows.
Protocol 1: pH-Based Liquid-Liquid Extraction (LLE)
This protocol is ideal for removing polar impurities and for the initial bulk purification of Erythromycin A from a reaction mixture.
Caption: Workflow for Liquid-Liquid Extraction.
Methodology:
-
Dilution & pH Adjustment: Dilute the crude reaction mixture with deionized water. Slowly add a 1M solution of sodium hydroxide or a saturated solution of sodium bicarbonate while monitoring with a pH meter until the pH is stable between 9.0 and 10.0.
-
Extraction: Transfer the alkaline aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate, MTBE).[17]
-
Mixing: Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure. Vigorous shaking can cause emulsions.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer.
-
Repeat: Repeat the extraction (steps 2-4) on the aqueous layer two more times to ensure complete recovery.
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Add a small volume of brine (saturated NaCl solution), mix gently, and drain the aqueous layer. This removes residual water and helps break any minor emulsions.[16]
-
Drying & Concentration: Drain the washed organic layer into a flask containing a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After a few minutes, filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude Erythromycin A.
Protocol 2: Antisolvent Crystallization
This method is used to obtain solid, crystalline Erythromycin A from a concentrated solution, significantly increasing its purity.
Methodology:
-
Dissolution: Gently warm a minimal amount of a suitable solvent (acetone is an excellent choice) and dissolve the crude Erythromycin A residue obtained from extraction.[7][23] Use just enough solvent to fully dissolve the material.
-
Antisolvent Addition: While stirring the solution at room temperature, add deionized water (the antisolvent) dropwise using a pipette or addition funnel.[7][8]
-
Nucleation: Continue adding water until the solution becomes persistently cloudy (turbid). This is the point of nucleation.
-
Crystal Growth: Stop adding the antisolvent and allow the mixture to stir slowly at room temperature for several hours, or store it in a refrigerator overnight to promote slow crystal growth, which leads to higher purity.
-
Isolation: Collect the resulting crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of cold water or a pre-mixed solution of acetone/water (e.g., 20:80 v/v) to remove any soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product is often the dihydrate form of Erythromycin A.[24][25]
Frequently Asked Questions (FAQs)
-
What is the best way to monitor the purity of my fractions during column chromatography? For real-time analysis, Thin Layer Chromatography (TLC) is the most efficient method. Spot your collected fractions onto a TLC plate alongside a reference standard of Erythromycin A. This allows you to quickly identify which fractions contain your product and assess their purity relative to other components. For precise quantitative analysis of pooled fractions, High-Performance Liquid Chromatography (HPLC) with UV detection at 215 nm is the standard method.[26][27]
-
How do I confirm the identity and purity of my final product? A combination of analytical techniques is recommended. Purity is typically quantified by HPLC, which can separate and measure Erythromycin A relative to known impurities and degradation products.[28] Identity is confirmed by methods like Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
What are the most common impurities I should be aware of? Besides unreacted starting materials or reaction-specific byproducts, you should be aware of compounds structurally related to Erythromycin A. Commercial-grade erythromycin itself is a mixture containing primarily Erythromycin A, with smaller amounts of Erythromycins B and C.[20] Additionally, be vigilant for acid-catalyzed degradation products like anhydroerythromycin A and erythromycin A enol ether, which can form if the pH is not properly controlled.
-
How should I store my purified Erythromycin A? Erythromycin A should be stored in a tightly sealed container at -20°C to ensure long-term stability.[18] It should also be protected from light and moisture.[6][29]
References
- Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process tre
- Optimization of the separation of erythromycin and related substances by high-performance liquid chrom
- Thin-layer chromatography of erythromycins and other macrolides.
- Liquid-Liquid Extraction of Erythromycin
- New Generation Separation and Identification Methods for Erythromycin. Scholars Research Library.
- Solubility of Erythromycin A Dihydrate in Different Pure Solvents and Acetone + Water Binary Mixtures between 293 K and 323 K. American Chemical Society.
- Crystal Structures and the Solvent-Mediated Transformation of Erythromycin Acetone Solvate to Dihydrate during Batch Crystallization.
- Mechanism for the degradation of erythromycin A and erythromycin A 2′-ethyl succinate in acidic aqueous solution. Research Explorer The University of Manchester.
- Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succin
- Mechanism for the Degradation of Erythromycin A and Erythromycin A 2'-Ethyl Succinate in Acidic Aqueous Solution.
- Chemical structure of erythromycin. The molecular weight of...
- PRODUCT INFORM
- Influence of solvents on the variety of crystalline forms of erythromycin. PMC - NIH.
- Purification of Erythromycin by Antisolvent Crystallization or Azeotropic Evaporative Crystalliz
- Erythromycin crystallization procedure.
- Erythromycin tested according to Ph Eur. Sigma-Aldrich.
- Identification of Degradation Products of Erythromycin A Arising from Ozone and Advanced Oxidation Process Tre
- A rapid HPLC-UV method for the quantification of erythromycin in dermatological prepar
- Erythromycin | C37H67NO13 | CID 12560. PubChem - NIH.
- Industrial Catalytic Production Process of Erythromycin. MDPI.
- Erythromycin. Wikipedia.
- Erythromycin =850μgmg. Sigma-Aldrich.
- Physico-chemical properties and biological activities of erythromycin nalidix
- Physicochemical and Biological Evaluation of Erythromycin Nicotinate, a New Derivative. Indian Journal of Pharmaceutical Sciences.
- Process for crystallization of erythromycin.
- Erythromycin. O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 630.
- Preparation and Characterization of Erythromycin Ethylsuccinate Nanoparticles by Solvent/Anti-solvent Precipitation.
- Development of an enhanced separation of erythromycin and its related substances by liquid chromatography.
- Accelerated stability study on the proposed WHO third Intern
- Physiochemical properties of erythromycin tablets formulated with different types and concentration of binders.
- Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gel
- A Researcher's Guide to Assessing the Purity of Erythromycin A N-oxide Standards. Benchchem.
- HPLC Methods for analysis of Erythromycin.
- A Comparative Guide to Validated HPLC Methods for Erythromycin Propion
- Biovailability and stability of erythromycin delayed release tablets. PMC - NIH.
- Technical Support Center: Managing Emulsion Formation in Erythromycin Liquid-Liquid Extraction. Benchchem.
- Erythromycin Formulations—A Journey to Advanced Drug Delivery. PMC - NIH.
- Simple and rapid spectrophotometric method for the analysis of erythromycin in pharmaceutical dosage forms. Journal of Food and Drug Analysis.
- Effect of the dissolution medium pH on the stability of erythromycin.
- Separation and Validation of Comprehensive Impurities in Erythromycin Tablets by using Rp-HPLC method.
- Study of erythromycin A decomposition products in aqueous solution by solid-phase microextraction/liquid chromatography/tandem mass spectrometry. PubMed.
- preventing precipitation of Erythromycin Stear
- Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated
- Erythromycin | 114-07-8. ChemicalBook.
Sources
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin | 114-07-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythromycin [drugfuture.com]
- 5. 红霉素 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Erythromycin =850μgmg 114-07-8 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Industrial Catalytic Production Process of Erythromycin | MDPI [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study of erythromycin A decomposition products in aqueous solution by solid-phase microextraction/liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdn.who.int [cdn.who.int]
- 19. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Erythromycin - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Clarithromycin: From Bench to Industrial Scale
Introduction
Clarithromycin, a second-generation macrolide antibiotic, represents a significant advancement over its precursor, Erythromycin A.[1][2][3] By overcoming the acid instability that plagues Erythromycin A, Clarithromycin offers enhanced oral bioavailability and a favorable pharmacokinetic profile, solidifying its role in treating a wide array of bacterial infections, including those of the respiratory tract and skin.[1][2][4] The key structural modification responsible for these improvements is the methylation of the hydroxyl group at the 6-position (6-O-methylation) of the erythronolide ring.[2][3]
However, the synthesis of Clarithromycin is not a trivial endeavor. The Erythromycin A molecule possesses multiple hydroxyl groups, making the selective methylation of the 6-OH position a formidable challenge.[5] Direct methylation attempts result in a mixture of products with low yields of the desired compound.[6] Consequently, various synthetic strategies have been developed, primarily revolving around the use of protecting groups to shield other reactive sites and direct the methylation to the C-6 position. This guide provides an in-depth comparative analysis of the most significant synthetic routes to Clarithromycin, evaluating them on parameters such as yield, scalability, and efficiency. We will delve into the causality behind the experimental choices, offering insights for researchers, scientists, and drug development professionals.
The Common Starting Point: Erythromycin A
All major synthetic pathways to Clarithromycin begin with Erythromycin A, a readily available fermentation product. The core challenge lies in navigating the multiple reactive sites on the Erythromycin A scaffold to achieve selective 6-O-methylation. The key functional groups that require consideration are the hydroxyl groups at the 2', 4'', 6, 11, and 12 positions, and the ketone at the 9-position.
Route 1: The Oxime Protection and Silylation Strategy
This is one of the most widely adopted and industrially relevant strategies for Clarithromycin synthesis. It involves a multi-step sequence of protection, methylation, and deprotection, with the formation of an oxime at the 9-position being a crucial initial step.[4][5]
Conceptual Workflow
The logic behind this route is to first modify the 9-keto group to prevent unwanted side reactions and then to protect the most reactive hydroxyl groups at the 2' and 4'' positions. This strategic protection scheme leaves the 6-OH group available for selective methylation.
Caption: Workflow for Clarithromycin synthesis via the oxime protection and silylation route.
Detailed Experimental Protocol (Representative)
Step 1: Oximation of Erythromycin A
-
Dissolve Erythromycin A in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate or an organic base) to the solution.
-
Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Cool the reaction mixture and precipitate the Erythromycin A 9-oxime by adding water.
-
Filter, wash, and dry the product.
Step 2: Protection of the 9-Oxime and 2', 4''-Hydroxyl Groups
-
Suspend the Erythromycin A 9-oxime in an aprotic solvent like dichloromethane.[7]
-
Add a protecting agent for the oxime, such as 2-ethoxypropene, often with a catalytic amount of acid (e.g., pyridine hydrobromide).[4]
-
After the oxime protection is complete, add a silylating agent like trimethylchlorosilane (TMSCl) and a base such as imidazole to protect the 2' and 4'' hydroxyl groups.[6][7]
-
Stir the reaction at room temperature until silylation is complete.
-
Quench the reaction with water and extract the protected intermediate with an organic solvent.
Step 3: Selective 6-O-Methylation
-
Dissolve the fully protected intermediate in a mixture of aprotic polar solvents, such as DMSO and THF.[7][8]
-
Cool the solution to a low temperature (e.g., 0-5 °C).
-
Add a strong base, typically powdered potassium hydroxide or sodium hydride, followed by a methylating agent like methyl iodide or dimethyl sulfate.[6][9]
-
Stir the reaction at low temperature, carefully monitoring the progress to minimize side product formation, particularly the 6,11-O-dimethylated impurity.[8][10]
Step 4: Deprotection (Hydrolysis)
-
After completion of the methylation, the crude methylated intermediate is subjected to acidic hydrolysis.
-
A common method involves treating the intermediate with a mixture of ethanol, water, and an acid such as formic acid, often in the presence of sodium bisulfite or sodium metabisulfite to facilitate the deoximation.[7][10]
-
Heat the mixture to reflux for several hours.[7]
-
After deprotection, the crude Clarithromycin is isolated by extraction and purified by crystallization from a suitable solvent system (e.g., ethanol).[4]
Advantages and Disadvantages
-
Advantages: This route is well-established and has been optimized for industrial-scale production.[1] It offers high regioselectivity for the 6-O-methylation, leading to good overall yields, often in the range of 40-60%.[1][7][11]
-
Disadvantages: The process involves multiple protection and deprotection steps, which increases the overall step count and can lead to yield loss at each stage. The use of silylating agents requires careful control of moisture.
Route 2: The Benzyloxycarbonyl Protection Strategy
An earlier approach to Clarithromycin synthesis involved the use of benzyloxycarbonyl (Cbz or Z) groups to protect the 2'-hydroxyl and 3'-amino groups of Erythromycin A.
Conceptual Workflow
This strategy focuses on protecting the reactive sites on the desosamine sugar moiety before proceeding to methylation.
Caption: Workflow for Clarithromycin synthesis using the benzyloxycarbonyl protection strategy.
Key Mechanistic Considerations
The use of benzyl chloroformate for protection is effective but has significant drawbacks. This reagent is highly toxic and irritating, posing handling challenges on a large scale.[6][10] Furthermore, this protection step can lead to undesired N-demethylation at the 3' position, necessitating an additional re-methylation step at the end of the synthesis, which adds complexity and cost.[10] The final deprotection is typically achieved by hydrogenolysis, which requires specialized equipment (hydrogenator) and a catalyst (e.g., Palladium on carbon).
Advantages and Disadvantages
-
Advantages: This was one of the pioneering routes that enabled the synthesis of Clarithromycin.
-
Disadvantages: The process suffers from low overall yields, the use of hazardous reagents (benzyl chloroformate), and an additional step for re-methylation.[1][10] These factors make it less economically viable and environmentally friendly for large-scale production compared to the silylation route.
Route 3: Hydrazone-Based Strategies
More recent developments have explored the use of hydrazone derivatives of the 9-keto group as an alternative to oximes. This approach aims to simplify the protection-deprotection sequence.
Conceptual Workflow
In this route, Erythromycin A is first converted to a 9-hydrazone derivative. This derivative then undergoes protection of the 2' and 4'' hydroxyls (typically by silylation), followed by 6-O-methylation. The final step involves the removal of the protecting groups and conversion of the hydrazone back to the 9-keto group.[6]
Sources
- 1. [Research and development of clarithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Clarithromycin | 81103-11-9 [chemicalbook.com]
- 4. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 5. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1999040097A1 - Process for making clarithromycin - Google Patents [patents.google.com]
- 7. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Quantifying Clarithromycin Intermediates
For researchers, scientists, and drug development professionals vested in the macrolide antibiotic landscape, the analytical integrity of Clarithromycin quantification is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the precision and sensitivity required for resolving Clarithromycin from its synthetic intermediates and potential degradants. However, the reliability of any HPLC method is not inherent; it is established through a rigorous validation process.
This guide provides an in-depth technical comparison of HPLC method validation parameters for Clarithromycin intermediates. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3][4]. Our objective is to equip you with the expertise to not only perform these validations but to critically evaluate and select the most appropriate methods for your research and development needs.
The Central Role of HPLC in Clarithromycin Quality Control
Clarithromycin, a derivative of erythromycin, is a broad-spectrum macrolide antibiotic effective against a variety of bacterial infections. Its synthesis involves multiple steps, each with the potential to introduce impurities or related substances that can impact the final drug product's safety and efficacy. Consequently, robust analytical methods are essential for monitoring the purity of Clarithromycin and quantifying any intermediates. HPLC, particularly in its reverse-phase mode, has proven to be a powerful tool for separating these structurally similar compounds[5][6][7][8].
The choice of detector is a critical first step. While Clarithromycin has a weak UV absorbance, detection at low wavelengths, around 210 nm, is common[7][8][9]. For higher sensitivity, electrochemical detection (ECD) can be employed[9][10]. For the definitive identification of unknown impurities or degradation products, Mass Spectrometry (MS) is the detector of choice[9].
Core Principles of HPLC Method Validation: An In-Depth Look
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The following sections dissect the core validation parameters, offering both the "how" and the "why" from a seasoned practitioner's perspective.
Specificity: Ensuring the Signal Belongs to the Analyte
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[4][11]. For Clarithromycin intermediates, this means the HPLC method must be able to separate the target intermediate from the active pharmaceutical ingredient (API), other known related substances, and any by-products of synthesis or degradation.
Experimental Protocol: Forced Degradation Studies
To establish specificity, forced degradation (or stress testing) studies are indispensable. The goal is to intentionally degrade the Clarithromycin sample to generate potential degradation products and demonstrate that the analytical method can resolve the main peak from these newly formed peaks.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of Clarithromycin at a known concentration (e.g., 100 µg/mL)[10].
-
Expose to Stress Conditions: Subject the stock solution to a variety of stress conditions. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient[9]. Common conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 80°C for 12 hours[10].
-
Alkaline Hydrolysis: 0.1 M NaOH at 80°C for 12 hours[10].
-
Oxidative Degradation: 4% v/v H₂O₂ at 80°C for 12 hours[10].
-
Thermal Degradation: Heat at 80°C for 12 hours[10].
-
Photolytic Degradation: Exposure to UV radiation (e.g., 500 W/m²) for 12 hours[10].
-
-
Neutralization: After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis[9].
-
HPLC Analysis: Analyze the stressed samples using the HPLC method being validated.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold, indicating that the chromatographic peak is spectrally homogeneous and not co-eluting with any impurities.
Causality Behind the Choices: The selection of stress conditions is based on the known chemical liabilities of the Clarithromycin molecule, which is susceptible to hydrolysis of the cladinose sugar under acidic conditions and oxidation[9]. Achieving a target degradation of 5-20% ensures that degradation products are formed in sufficient quantities for detection without completely consuming the parent drug[9].
Diagram: HPLC Method Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method validation.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range[4]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise[4][11].
Experimental Protocol:
-
Prepare a Series of Standards: Prepare a minimum of five concentrations of the Clarithromycin intermediate standard across the desired range[10]. For an impurity, the range might span from the reporting threshold to 120% of the specification limit[1].
-
Inject and Record: Inject each concentration in replicate (e.g., five times) into the HPLC system[10].
-
Construct a Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Perform Linear Regression Analysis: Calculate the correlation coefficient (r or R²), the slope of the regression line, and the y-intercept[10]. An R² value of >0.999 is typically considered indicative of good linearity[6].
Causality Behind the Choices: A five-point calibration curve is generally sufficient to demonstrate linearity as per ICH guidelines[10]. The chosen range must encompass the expected concentrations of the intermediate in the samples to be analyzed, ensuring the method is fit for its intended purpose.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value found and an accepted reference value[4]. It is typically determined by spiking a sample matrix with a known quantity of the analyte and measuring the recovery.
Experimental Protocol:
-
Spike Samples: Prepare samples (e.g., a placebo formulation or a sample of the main API) spiked with the Clarithromycin intermediate at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration)[3].
-
Analyze in Replicate: Analyze a minimum of three replicates at each concentration level[3].
-
Calculate Percent Recovery: The percent recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100.
Causality Behind the Choices: Spiking the actual sample matrix is crucial as it helps to identify any potential interferences from excipients or other components that might affect the accuracy of the measurement. A recovery of 98-102% is generally considered acceptable.
Precision: Measuring the Degree of Scatter
Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[4]. It is assessed at two levels:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment[12].
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the Clarithromycin intermediate at 100% of the test concentration on the same day and under the same conditions[3].
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or using a different instrument.
-
Calculate Relative Standard Deviation (RSD): The precision is expressed as the Relative Standard Deviation (%RSD) of the results. A %RSD of less than 2% is typically required[8][12].
Causality Behind the Choices: Assessing both repeatability and intermediate precision provides a comprehensive understanding of the method's variability. This is critical for ensuring consistent and reliable results over time and between different laboratory personnel.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Method's Sensitivity
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[13].
Experimental Protocol:
These can be determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ[13].
-
Determine the Noise Level: Inject a blank solution and determine the baseline noise.
-
Prepare Dilute Solutions: Prepare and inject progressively more dilute solutions of the Clarithromycin intermediate.
-
Identify LOD and LOQ: The concentration that yields a signal-to-noise ratio of approximately 3 is the LOD, and the concentration that gives a ratio of about 10 is the LOQ.
Causality Behind the Choices: Establishing the LOD and LOQ is essential for impurity analysis, as it defines the lower limits of the method's capabilities. This ensures that even trace amounts of critical intermediates can be reliably detected and quantified.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage[4].
Experimental Protocol:
-
Identify Key Method Parameters: Select critical HPLC parameters to investigate, such as:
-
pH of the mobile phase
-
Mobile phase composition (e.g., percentage of organic solvent)
-
Column temperature
-
Flow rate
-
-
Introduce Small, Deliberate Variations: Vary each parameter one at a time while keeping the others constant.
-
Analyze and Evaluate: Analyze a standard solution under each varied condition and assess the impact on system suitability parameters like retention time, peak tailing, and resolution.
Causality Behind the Choices: By proactively testing the effects of minor changes, you can identify which parameters are most critical to the method's performance and establish appropriate operational controls to ensure its long-term reliability.
Comparative Analysis of Validated HPLC Methods
The following tables summarize typical performance data for validated HPLC methods for Clarithromycin and its related substances, compiled from various studies. This allows for an objective comparison of different approaches.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A | Method B[7][8] | Method C[5][6] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Capcell Pak C18 (150 x 4.6 mm, 5 µm) | Kromasil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer | Acetonitrile:Potassium Dihydrogen Phosphate (0.035M) (55:45, v/v), pH 4.4 | Gradient of Acetonitrile and Potassium Dihydrogen Phosphate solution, pH 4.0 |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.1 mL/min |
| Detection Wavelength | 210 nm | 210 nm | 205 nm |
| Column Temperature | Ambient | Not Specified | 40°C |
Table 2: Comparison of Validation Parameters
| Parameter | Method A | Method B[10] | Method C[6] |
| Linearity (R²) | >0.999 | 0.9997 | 0.9999 |
| Range (µg/mL) | 1-50 | 5-50 | 1.73-17.31 |
| Accuracy (% Recovery) | 98-102% | 98.6-101.2% | Not Specified |
| Precision (%RSD) | <2% | <2% | Not Specified |
| LOD (µg/mL) | ~0.1 | 0.02 | Not Specified |
| LOQ (µg/mL) | ~0.3 | 0.05 | Not Specified |
Diagram: Relationship of Validation Parameters dot digraph "Validation Parameters Interdependence" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=1.5];
// Nodes Linearity [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOD [label="LOD", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method [label="Validated\nMethod", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Linearity -> Range [dir=both]; Linearity -> Accuracy; Linearity -> Precision; Range -> Accuracy; Range -> Precision; Specificity -> Accuracy; Specificity -> Precision; LOD -> LOQ; {Accuracy, Precision, Specificity, LOQ, Robustness} -> Method; }
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Determination of Related Substances in Clarithromycin Extended Release Tablets by HPLC with Gradient Elution [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. rroij.com [rroij.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. ijbar.org [ijbar.org]
- 13. researchgate.net [researchgate.net]
A Side-by-Side Comparison of Protecting Groups for Erythromycin Hydroxyls: A Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, the selective modification of complex natural products like erythromycin is a foundational challenge. The erythromycin A scaffold, with its multiple hydroxyl groups of varying reactivity, presents a classic case study in the strategic application of protecting group chemistry. The success of synthesizing potent derivatives such as clarithromycin and azithromycin hinges on the precise and selective masking of these hydroxyls to prevent unwanted side reactions.
This guide provides an in-depth, side-by-side comparison of common protecting groups for the hydroxyl moieties of erythromycin. Moving beyond a simple catalog of reagents, we will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Differentiating Erythromycin's Hydroxyls
Erythromycin A possesses five hydroxyl groups with distinct steric and electronic environments: the 2'-OH on the desosamine sugar, the 4''-OH on the cladinose sugar, the tertiary 12-OH, and the secondary 6-OH and 11-OH on the macrolactone ring. Their relative reactivities generally follow the order: 2'-OH > 4''-OH > 11-OH > 6-OH, with the 12-OH being the least reactive tertiary alcohol. This inherent reactivity profile is the starting point for any selective protection strategy.
A critical vulnerability of erythromycin is its instability in acidic conditions, which catalyze an intramolecular ketalization between the C-9 ketone and the C-6 and C-12 hydroxyls, leading to the inactive spiroketal anhydroerythromycin A[1]. Therefore, protection of these hydroxyls, particularly the 6-OH, is often a key objective in the synthesis of acid-stable derivatives.
Figure 1. Structure of Erythromycin A highlighting the key hydroxyl groups.
I. Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are among the most versatile and widely used protecting groups in organic synthesis due to their ease of introduction, tunable stability, and mild removal conditions. For erythromycin, trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS or TBS) are the most common choices.
A. Trimethylsilyl (TMS) Group
The TMS group is valued for its small steric footprint, allowing for the rapid and efficient protection of even hindered hydroxyls. However, its lability to acidic conditions and even chromatography on silica gel can be a double-edged sword.
Causality of Experimental Choices: The high reactivity of the 2'-OH, due to its secondary nature and proximity to the basic 3'-dimethylamino group which can act as a proton shuttle, allows for its selective silylation under carefully controlled conditions. The use of a slight excess of the silylating agent and a non-nucleophilic base like triethylamine at low temperatures minimizes side reactions.
Experimental Protocol: Selective 2'-O-Trimethylsilylation
-
Dissolve erythromycin A (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of erythromycin).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of trimethylsilyl chloride (TMSCl) (1.2 eq).
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2'-O-TMS-erythromycin A.
B. Tert-butyldimethylsilyl (TBDMS/TBS) Group
The TBDMS group offers a significant stability advantage over TMS, being roughly 10,000 times more stable towards hydrolysis. This robustness makes it ideal for multi-step syntheses where the protecting group must withstand various reaction conditions.
Causality of Experimental Choices: The increased steric bulk of the TBDMS group enhances the selectivity for the most accessible hydroxyl group, the 2'-OH. The use of a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as imidazole is common. Imidazole acts as a silyl transfer agent, forming a more reactive silylimidazolium intermediate. For the simultaneous protection of the 2'- and 4''-hydroxyls, a stronger silylating agent like TBDMS triflate (TBDMSOTf) or more forcing conditions may be necessary.
Experimental Protocol: Selective 2'-O-TBDMS Protection
-
To a solution of erythromycin A (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain 2'-O-TBDMS-erythromycin A.
C. Deprotection of Silyl Ethers
The differential stability of silyl ethers allows for their selective removal, a cornerstone of orthogonal synthesis.
-
TMS Ethers: Readily cleaved under mildly acidic conditions (e.g., acetic acid in THF/water) or even during chromatography on silica gel.
-
TBDMS Ethers: Typically removed with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF, or under stronger acidic conditions like HF-pyridine.
Experimental Protocol: Deprotection of a TBDMS Ether with TBAF
-
Dissolve the TBDMS-protected erythromycin derivative (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 eq) at room temperature.
-
Stir the reaction and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Figure 2. General workflow for silyl ether protection and deprotection.
II. Acyl Groups: Acetyl and Benzoyl Esters
Esterification of the hydroxyl groups is another common protection strategy. Acetyl (Ac) and benzoyl (Bz) groups are the most frequently used acyl protecting groups. They are generally stable to acidic and neutral conditions but are readily cleaved by base-catalyzed hydrolysis.
A. Acetyl (Ac) Group
The acetyl group is a small, readily introduced protecting group. In the context of erythromycin, it is most often used to protect the highly reactive 2'-OH. 2'-O-Acetyl erythromycin is also a prodrug that is hydrolyzed in vivo to the active erythromycin.
Causality of Experimental Choices: Selective acetylation of the 2'-OH can be achieved with high efficiency using acetic anhydride in a non-polar solvent like dichloromethane at low temperatures. The high nucleophilicity of the 2'-OH drives the reaction, and the low temperature helps to minimize acetylation of other hydroxyl groups.
Experimental Protocol: Selective 2'-O-Acetylation
-
Dissolve erythromycin A (1.0 eq) in CH₂Cl₂ and cool to 0 °C.
-
Add acetic anhydride (Ac₂O) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield 2'-O-acetylerythromycin A, which can often be recrystallized.[2]
B. Benzoyl (Bz) Group
The benzoyl group is sterically more demanding and electronically different from the acetyl group. It is generally more stable to hydrolysis than the acetyl group and can offer different selectivity profiles. While less common than acetylation for erythromycin, benzoylation is a valuable tool, especially in orthogonal protection schemes.
Causality of Experimental Choices: Regioselective benzoylation of polyols can often be achieved by catalyst control. For instance, in carbohydrate chemistry, organobases like DBU have been shown to catalyze the selective benzoylation of primary hydroxyls. While specific protocols for the selective benzoylation of erythromycin's hydroxyls are less common in the literature, the principles of steric hindrance and catalyst-controlled acylation would apply.
C. Deprotection of Acyl Groups
Acyl groups are typically removed by base-catalyzed hydrolysis (saponification). The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a standard and mild procedure.
Experimental Protocol: Zemplén Deacetylation
-
Dissolve the acetylated erythromycin derivative in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within an hour.
-
Neutralize the reaction with a weak acid, such as Amberlite IR-120 (H⁺ form) resin, until the pH is neutral.
-
Filter the resin and concentrate the filtrate to obtain the deprotected erythromycin derivative.
III. Cyclic Protecting Groups for Diols: The 11,12-Carbonate
Erythromycin possesses a cis-11,12-diol, which can be protected as a cyclic derivative. This strategy not only masks two hydroxyl groups simultaneously but also conformationally constrains the macrolide ring, which can influence the reactivity of other functional groups. The cyclic carbonate is a particularly useful protecting group for this diol.
Causality of Experimental Choices: The formation of a cyclic carbonate is achieved by reacting erythromycin with a carbonylating agent. Ethylene carbonate is a common and effective reagent for this transformation, often in the presence of a base like potassium carbonate. The reaction is driven by the formation of the stable five-membered cyclic carbonate.
Experimental Protocol: Formation of Erythromycin A 11,12-Cyclic Carbonate
-
Dissolve erythromycin A in a suitable solvent such as toluene or diisopropyl ether.
-
Add ethylene carbonate (1.5 eq) and a base such as potassium carbonate or cesium carbonate (0.5-1.0 eq).
-
Stir the mixture at room temperature for several hours to overnight, monitoring by TLC.
-
Filter the inorganic salts and wash the filtrate with water.
-
Dry the organic layer and concentrate under reduced pressure.
Deprotection of Cyclic Carbonates: Cyclic carbonates are stable to acidic conditions but are readily cleaved by basic hydrolysis, for example, with aqueous sodium hydroxide or potassium carbonate in methanol.
Side-by-Side Comparison of Protecting Groups
| Protecting Group | Target Hydroxyl(s) | Reagents for Protection | Stability | Reagents for Deprotection | Yield (Typical) |
| TMS | 2'-OH, 4''-OH | TMSCl, Et₃N or Imidazole | Low (acid-labile, silica-labile) | Mild acid (e.g., AcOH), K₂CO₃/MeOH | >90% |
| TBDMS | 2'-OH, 4''-OH | TBDMSCl, Imidazole, DMF | High (stable to mild acid/base) | TBAF/THF, HF-Pyridine | 80-95% |
| Acetyl (Ac) | 2'-OH | Ac₂O, Pyridine or Et₃N | Stable to acid, labile to base | NaOMe/MeOH (Zemplén), aq. NaOH | >90% |
| Benzoyl (Bz) | 2'-OH, 4''-OH | BzCl, Pyridine | More stable than Acyl to hydrolysis | Stronger base than for Acetyl | Variable |
| Cyclic Carbonate | 11,12-diol | Ethylene carbonate, K₂CO₃ | Stable to acid, labile to base | aq. NaOH, K₂CO₃/MeOH | 68-83%[4] |
Orthogonal Protection Strategy: The Synthesis of Clarithromycin
The synthesis of clarithromycin (6-O-methylerythromycin A) is a prime example of a sophisticated orthogonal protecting group strategy. The goal is to selectively methylate the 6-OH group, which is one of the less reactive hydroxyls. This requires the protection of the more reactive 2'-, 4''-, and 9-keto (as an oxime) positions.
Figure 3. Orthogonal protection workflow in the synthesis of Clarithromycin.
This multi-step process illustrates the power of orthogonal protecting groups:
-
Oximation: The C-9 ketone is protected as an oxime.
-
Oxime Protection: The oxime hydroxyl is further protected, often as a silyl or benzyl ether, to prevent its methylation.
-
Silylation: The 2'- and 4''-hydroxyls are protected as silyl ethers (e.g., TMS).
-
Methylation: With the more reactive positions blocked, the 6-OH can be selectively methylated.
-
Deprotection: The silyl ethers and the oxime protecting group are removed under conditions that do not affect the newly installed 6-O-methyl group, yielding clarithromycin.
Conclusion
The choice of a protecting group for the hydroxyls of erythromycin is a critical decision that profoundly impacts the outcome of a synthetic sequence. Silyl ethers offer tunable stability, with TMS serving as a labile, easily removed group and TBDMS providing robust protection for multi-step syntheses. Acyl groups, such as acetyl, are excellent for protecting the highly reactive 2'-OH and are readily cleaved under basic conditions. For the cis-11,12-diol, a cyclic carbonate provides efficient and stable protection that is orthogonal to many other protecting groups.
By understanding the inherent reactivity of the erythromycin scaffold and the specific properties of each class of protecting groups, researchers can devise elegant and efficient strategies to access a wide array of novel and potent macrolide antibiotics. The experimental protocols and comparative data presented in this guide serve as a foundation for the rational design of these synthetic endeavors.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004. [Link]
-
Master, H.; Dharmendra, S. A regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives. J. Serb. Chem. Soc.2005 , 70 (10), 1147–1153. [Link]
-
Watanabe, Y.; et al. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin. J. Antibiot.1993 , 46 (4), 647-60. [Link]
-
Lewis, C. A.; Miller, S. J. Catalytic site-selective synthesis and evaluation of a series of erythromycin analogs. Angew. Chem. Int. Ed.2006 , 45, 5616-5619. [Link]
-
Gelest, Inc. Deprotection of Silyl Ethers. [Link]
-
Imamura, A. De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). 2021 . [Link]
-
Eiland, L. S.; et al. Erythromycin and Benzoyl Peroxide Topical Gel USP. DailyMed. [Link]
-
Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. Molecules2020 , 25(17), 3893. [Link]
- Process for producing erythromycin a 11,12-cyclic carbon
-
L-aspartate of erythromycin A cyclic 11,12-carbonate, a new semisynthetic erythromycin derivative. J. Antibiot.1976 , 29(9), 907-14. [Link]
-
Concellón, J. M.; del Solar, V.; García-Granda, S.; Díaz, M. R. Reaction of Chiral 1-Aminoalkylepoxides with CO2: Synthesis of Enantiopure Cyclic Carbonates and Diols. J. Org. Chem.2007 , 72(19), 7567-7568. [Link]
- Erythromycin A silylated compounds and method of use. US4640910A.
-
Hydrolysis of 2'-esters of erythromycin. J. Antimicrob. Chemother.1988 , 21 Suppl D, 1-7. [Link]
- Process for producing erythromycin a 11,12-cyclic carbon
-
Synthesis of 2'-O-Acetyl-erythromycin A. PrepChem. [Link]
-
Pharmaceutical chemistry. AL-Mustaqbal university College of pharmacy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Erythromycin and Benzoyl Peroxide Topical Gel USP [dailymed.nlm.nih.gov]
- 3. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. On the Macrocyclization of the Erythromycin Core: Preorganization is Not Required - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Macrolide Intermediates
This guide provides an in-depth comparison of analytical methodologies for the quality control of macrolide intermediates, focusing on the critical process of inter-laboratory validation. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods. By delving into the causality behind experimental choices and grounding protocols in authoritative guidelines, this document aims to be a trusted resource for ensuring the consistency and reliability of analytical data across different laboratory settings.
The Imperative for Validated Analytical Methods in Macrolide Synthesis
Macrolides are a critical class of antibiotics characterized by a large macrocyclic lactone ring. The synthesis of these complex molecules involves numerous intermediate steps, and the purity of these intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical methods are required to monitor the quality of these intermediates, identify and quantify impurities, and ensure batch-to-batch consistency.
Inter-laboratory validation is the ultimate test of an analytical method's reproducibility, demonstrating that the method is transferable and will produce comparable results in different laboratories, with different analysts, and on different equipment. This is a cornerstone of method standardization and is essential for regulatory submissions and ensuring product quality throughout the supply chain.
Foundational Principles of Analytical Method Validation
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures. The ICH Q2(R1) guideline, and its recent revision, outlines the key performance characteristics that must be evaluated to ensure a method is suitable for its intended purpose.[1][2][3][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or different equipment.
-
Reproducibility: Precision between laboratories (inter-laboratory studies).[5]
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Key Analytical Techniques for Macrolide Intermediates
The two most prevalent techniques for the analysis of macrolide intermediates are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometric detection (LC-MS).
HPLC-UV is a widely used and robust technique for routine quality control. Its relative simplicity, cost-effectiveness, and reliability make it a workhorse in many pharmaceutical laboratories.
Causality Behind Experimental Choices: Macrolide intermediates often possess chromophores that allow for detection by UV-Vis spectrophotometry. The choice of a C18 reversed-phase column is common due to the non-polar nature of many macrolide structures. The mobile phase composition is optimized to achieve adequate separation of the main component from its impurities.
Experimental Protocol: Inter-laboratory Validation of an HPLC-UV Method
Objective: To validate an HPLC-UV method for the quantification of a macrolide intermediate and its key process impurity across three independent laboratories.
Step 1: Method Development and Single-Laboratory Validation
-
Chromatographic Conditions:
-
Validation Parameters (Single Laboratory): Perform a full validation according to ICH Q2(R1) guidelines, establishing linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, LOD, and LOQ.
Step 2: Inter-laboratory Study Design
-
Participating Laboratories: Three independent laboratories.
-
Samples: A single, homogeneous batch of the macrolide intermediate is prepared and distributed to each laboratory. Spiked samples at different concentration levels are also provided for accuracy assessment.
-
Protocol: A detailed, unambiguous analytical procedure is provided to all participating laboratories.
-
Data to be Reported: Each laboratory will report the assay of the main component and the concentration of the key impurity for six replicate preparations.
Step 3: Data Analysis and Interpretation
-
The data from all laboratories is collected and statistically analyzed according to ISO 5725 guidelines to determine the repeatability (within-laboratory variability) and reproducibility (between-laboratory variability).[8][9]
-
Cochran's and Grubbs' tests can be used to identify and handle any statistical outliers.[8]
Data Presentation: HPLC-UV Inter-laboratory Validation Results
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall Mean | Repeatability (RSDr) | Reproducibility (RSDR) |
| Assay of Main Component (%) | 99.2 | 99.5 | 99.1 | 99.27 | 0.2% | 0.4% |
| Key Impurity (%) | 0.45 | 0.48 | 0.46 | 0.46 | 2.1% | 4.3% |
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly valuable for impurity profiling and the identification of unknown impurities.[10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the elucidation of impurity structures.[11]
Causality Behind Experimental Choices: The use of LC-MS is often driven by the need to detect and identify impurities at very low levels, which may not be possible with UV detection. The choice of ionization source (e.g., electrospray ionization - ESI) and mass analyzer (e.g., quadrupole time-of-flight - Q-TOF) depends on the specific analytical requirements. The mobile phase must be volatile and compatible with the MS interface.
Experimental Protocol: Inter-laboratory Validation of an LC-MS Method for Impurity Profiling
Objective: To validate an LC-MS method for the identification and semi-quantification of known and unknown impurities in a macrolide intermediate across two specialized laboratories.
Step 1: Method Development and Single-Laboratory Validation
-
Chromatographic and MS Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: ESI in positive ion mode.
-
Mass Analyzer: Q-TOF for accurate mass measurements.
-
-
Validation Parameters (Single Laboratory): Focus on specificity, LOD, LOQ, and linearity for known impurities. For unknown impurities, the validation will focus on the reproducibility of their detection and relative abundance.
Step 2: Inter-laboratory Study Design
-
Participating Laboratories: Two laboratories equipped with comparable LC-MS instrumentation.
-
Samples: A single, homogeneous batch of the macrolide intermediate.
-
Protocol: A detailed protocol is provided, including system suitability tests to ensure comparable instrument performance.
-
Data to be Reported: Each laboratory will report the accurate mass, retention time, and peak area of all detected impurities above a specified threshold.
Step 3: Data Analysis and Interpretation
-
The data from both laboratories are compared to assess the reproducibility of impurity detection and their relative levels.
-
Mass accuracy and retention time reproducibility are key metrics for evaluating the method's performance.
Data Presentation: LC-MS Inter-laboratory Validation Results
| Impurity | Lab 1 (Mean Peak Area) | Lab 2 (Mean Peak Area) | % Difference | Lab 1 (Mean m/z) | Lab 2 (Mean m/z) | Mass Accuracy (ppm) |
| Known Impurity 1 | 1.25E+05 | 1.29E+05 | 3.2% | 748.4567 | 748.4569 | 0.27 |
| Known Impurity 2 | 8.76E+04 | 8.54E+04 | -2.5% | 764.4516 | 764.4518 | 0.26 |
| Unknown Impurity A | 2.34E+04 | 2.41E+04 | 3.0% | 780.4465 | 780.4463 | -0.26 |
Logical Flow for Inter-laboratory Validation
Caption: Logical flow for inter-laboratory validation.
Conclusion: Selecting the Appropriate Validated Method
The choice between HPLC-UV and LC-MS for the analysis of macrolide intermediates depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for the routine quantification of the main component and known impurities, provided they have a suitable chromophore. Its validation is straightforward and well-established.
-
LC-MS , particularly with high-resolution capabilities, is indispensable for comprehensive impurity profiling, the identification of unknown impurities, and the analysis of trace-level components.[12][13][14] While the instrumentation is more complex and expensive, the level of information it provides is unparalleled.
For a comprehensive quality control strategy, a combination of both techniques is often employed. HPLC-UV can be used for routine release testing, while LC-MS is utilized for in-depth characterization, stability studies, and the investigation of out-of-specification results. In all cases, a thorough inter-laboratory validation is essential to ensure the generation of consistent and reliable data, which is fundamental to the production of safe and effective macrolide antibiotics.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. ResearchGate. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods. ANSI Webstore. [Link]
-
Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods. CYS eShop. [Link]
-
Identification of impurities in macrolides by liquid chromatography–mass spectrometric detection and prediction of retention times of impurities by constructing quantitative structure–retention relationship (QSRR). ResearchGate. [Link]
-
Analysis of macrolide antibiotics. CORE. [Link]
-
Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. MDPI. [Link]
-
Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). Research and Reviews. [Link]
-
Validation protocol of analytical methods. International Organisation of Vine and Wine. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolve Mass. [Link]
-
(PDF) Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. ResearchGate. [Link]
-
Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Irish National Accreditation Board. [Link]
-
ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. ISO. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. NIH. [Link]
-
Antibiotics—Microbial Assays. USP. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Available analytical method for macrolide antibiotic. ResearchGate. [Link]
-
Antibiotic Potency Testing USP. CPT Labs. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rroij.com [rroij.com]
- 7. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to the Comparative Study of Methylating Agents for 6-O-Methylation
For researchers, synthetic chemists, and drug development professionals, the precise modification of carbohydrates is a cornerstone of innovation. Among these modifications, the regioselective methylation of the primary 6-hydroxyl group of hexopyranosides, such as glucose derivatives, is a frequent and critical transformation. This guide provides an in-depth comparative analysis of common methylating agents for 6-O-methylation, moving beyond a simple recitation of protocols to explain the underlying principles and provide actionable, data-driven insights.
The Challenge of Regioselectivity in Carbohydrate Methylation
Carbohydrates present a unique synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity.[1][2] In the case of a typical hexopyranoside like methyl α-D-glucopyranoside, there are four secondary hydroxyl groups (at C-2, C-3, C-4) and one primary hydroxyl group (at C-6). The primary C-6 hydroxyl is generally more sterically accessible and inherently more nucleophilic, making it a favorable site for reaction.[3] However, achieving exclusive methylation at this position without resorting to extensive protecting group strategies is a significant endeavor.[3][4]
This guide will explore both direct methylation approaches on unprotected or minimally protected sugars and strategies that employ temporary protecting groups to achieve high regioselectivity for 6-O-methylation.
Comparative Analysis of Methylating Agents for 6-O-Methylation
The choice of methylating agent is paramount and is dictated by factors such as reactivity, selectivity, cost, safety, and the nature of the substrate. Below is a comparative summary of commonly employed methylating agents for the 6-O-methylation of glucose derivatives.
| Methylating Agent | Typical Base/Promoter | Solvent(s) | Typical Temp. | Typical Yield (6-O-methylation) | Selectivity | Key Considerations & Safety Notes |
| Methyl Iodide (MeI) | Silver(I) Oxide (Ag₂O) | DMF | Room Temp. | Good to Excellent | High for C-6 OH | The Purdie methylation is a classic method; Ag₂O acts as a mild base and halide scavenger.[5][6] MeI is toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.[7] |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp. | Good to Excellent | Good, but can lead to over-methylation | NaH is a strong, flammable base; requires anhydrous conditions.[8] | |
| Dimethyl Sulfate (DMS) | Sodium Hydroxide (NaOH) | Water, Dioxane | Varies | Moderate to Good | Moderate | The Haworth methylation is a cost-effective method but can be less selective.[7] DMS is extremely toxic, corrosive, and a known carcinogen; requires stringent safety protocols.[7][9] |
| Phase Transfer Catalyst (e.g., TBAB) / NaOH | Dichloromethane/Water | Room Temp. | Good | Good | PTC can improve selectivity and yield in biphasic systems. | |
| Diazomethane (CH₂N₂) | (Catalytic) | Ether, Dichloromethane | 0 °C | High | High for acidic OH, can methylate alcohols | Highly effective but extremely toxic and explosive, making it unsuitable for large-scale synthesis.[10][11] Generated in situ for safety.[12] |
| Dimethyl Carbonate (DMC) | Potassium Carbonate (K₂CO₃) | DMF, or neat | High Temp. (>100 °C) | Moderate | Good | Considered a "green" methylating agent due to lower toxicity.[13] Requires higher temperatures and longer reaction times.[9] |
In-Depth Look at Key Methodologies & Experimental Protocols
The Purdie Methylation: A Classic and Selective Approach
The use of methyl iodide with silver(I) oxide is a long-established and reliable method for the methylation of carbohydrates.[5][6] The silver oxide acts as a mild, heterogeneous base, which helps to minimize side reactions such as elimination and epimerization.
Causality of Experimental Choices:
-
Methyl Iodide (MeI): A highly reactive Sₙ2 substrate.
-
Silver(I) Oxide (Ag₂O): Serves as a mild base to deprotonate the most acidic hydroxyl group (preferentially the anomeric OH, but also activates other hydroxyls) and as a scavenger for the iodide byproduct, driving the reaction to completion.
-
DMF: A polar aprotic solvent that effectively dissolves the carbohydrate and reagents.
Experimental Protocol: 6-O-Methylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This protocol utilizes a common starting material where the 4- and 6-hydroxyl groups are protected as a benzylidene acetal, leaving the 2- and 3-hydroxyls free. While not a direct 6-O-methylation of an unprotected sugar, it illustrates the principle. For a true 6-O-methylation, one would start with a substrate where only the C-6 hydroxyl is unprotected.
-
Preparation: To a solution of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF), add silver(I) oxide.[14]
-
Reaction: Add methyl iodide to the suspension.[14]
-
Stirring: Stir the mixture vigorously at room temperature in the dark to prevent the light-induced decomposition of silver salts.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 3-O-methylated product.[14]
DOT Script for Purdie Methylation Workflow
Caption: Workflow for Purdie Methylation.
Stannylene Acetal-Mediated Regioselective Methylation
A powerful strategy for achieving high regioselectivity for the 6-O-position without the need for multiple protecting group manipulations involves the use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate.[1] This intermediate selectively activates the C-6 hydroxyl group towards electrophiles.
Mechanism of Regioselectivity: The reaction of a glucopyranoside with dibutyltin oxide in a nonpolar solvent like toluene or benzene leads to the formation of a dimeric dibutylstannylene acetal. While acetal formation can occur between vicinal diols (e.g., C-2 and C-3, or C-3 and C-4), the most reactive intermediate for substitution is the one that activates the primary C-6 hydroxyl group.[1] This enhanced reactivity is attributed to the increased nucleophilicity of the oxygen atom coordinated to the tin.
Experimental Protocol: One-Pot 6-O-Methylation of Methyl β-D-galactopyranoside via a Stannylene Acetal
-
Acetal Formation: A mixture of methyl β-D-galactopyranoside and dibutyltin oxide in anhydrous methanol is refluxed until a clear solution is obtained. The solvent is then evaporated under reduced pressure.[1]
-
Azeotropic Removal of Water: The residue is co-evaporated with anhydrous toluene to ensure the complete removal of water.
-
Methylation: The resulting solid is suspended in anhydrous DMF, and methyl iodide is added.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 80 °C) until the reaction is complete as monitored by TLC.
-
Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the 6-O-methylated product.
DOT Script for Stannylene Acetal-Mediated Methylation
Caption: Stannylene Acetal-Mediated 6-O-Methylation.
Safety Considerations: A Critical Aspect of Methylating Agent Selection
It is imperative to underscore the significant hazards associated with many traditional methylating agents.
-
Dimethyl Sulfate (DMS): Extremely toxic, a potent alkylating agent for biological macromolecules, and a confirmed human carcinogen.[7][9] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Anhydrous ammonia should be readily available to neutralize spills.
-
Methyl Iodide (MeI): A toxic and volatile liquid, and a suspected carcinogen.[7] It should be handled with the same level of precaution as DMS.
-
Diazomethane (CH₂N₂): Highly toxic and explosive. It should only be generated and used in situ by experienced personnel with specialized equipment.[10][12]
For laboratories where safety is a primary concern or for large-scale applications, the use of "greener" alternatives like dimethyl carbonate (DMC) is encouraged, despite its lower reactivity.[13]
Conclusion
The selective 6-O-methylation of carbohydrates is a nuanced yet essential transformation in synthetic organic chemistry. While classic reagents like methyl iodide and dimethyl sulfate offer high reactivity, their significant toxicity necessitates stringent safety protocols. Modern methods, particularly the use of stannylene acetal intermediates, provide a highly regioselective and efficient route to the desired 6-O-methylated products, often with reduced reliance on extensive protecting group manipulations. The choice of the optimal methylating agent and strategy will ultimately depend on the specific substrate, the scale of the reaction, available resources, and the paramount importance of laboratory safety. This guide provides the foundational knowledge and comparative data to empower researchers to make informed and effective decisions in their synthetic endeavors.
References
- Jäger, M., & Minnaard, A. J. (2016). Regioselective modification of unprotected glycosides.
- Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Opportunities and challenges in synthetic carbohydrate chemistry.
- Moitessier, N., Englebienne, P., & Chapleur, Y. (2005). Directing-protecting groups for carbohydrates.
- Deng, L., & El-Kaderi, H. M. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4165-4183.
- van der Vorm, S., Hansen, T., & van der Marel, G. A. (2017). Protecting Groups in Carbohydrate Chemistry.
- Helferich, B., & Schäfer, W. (1926). Methyl α-D-glucopyranoside. Organic Syntheses, 6, 64.
- Jeanloz, R. W., & Stoffyn, P. J. (1958). Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and Its Benzyl Alpha-Glycoside. Journal of the American Chemical Society, 80(21), 5682-5685.
- Srivastava, H. C., & Bindra, J. S. (1966). A convenient methylation procedure. Canadian Journal of Chemistry, 44(23), 2743-2745.
- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
- Ciucanu, I., & Kerek, F. (1984). Elimination of oxidative degradation during the per-O-methylation of carbohydrates.
- Taylor, M. S., & Chan, L. (2011). Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative. Organic Letters, 13(12), 3090-3093.
- Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716.
- Tundo, P., Perosa, A., & Selva, M. (2005). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 7(9), 645-650.
- Gembus, V., & Gademann, K. (2019). A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.
- Schmid, P. C., & Schmid, H. H. (1994). Reactions of diazomethane with glycerolipids in the presence of serum or inorganic salts. Lipids, 29(12), 883-887.
- Ciucanu, I. (2006). Per-O-methylation reaction for structural analysis of carbohydrates by mass spectrometry. Analytica Chimica Acta, 576(2), 147-155.
- BenchChem. (2025).
- Jopp, S., & Schnegas, I. (2021). 1-(Methyl-α-d-glucopyranosid-6-yl)-3-vinylimidazolium iodide dimethylformamide monosolvate.
- BenchChem. (2025).
- van Boeckel, C. A. A., & Petitou, M. (1993). The unique antithrombin III binding domain of heparin: a lead to new synthetic antithrombotics. Angewandte Chemie International Edition in English, 32(12), 1671-1690.
- Reddit. (2021). How does methyl iodide and silver oxide together react with aldoses?. r/OrganicChemistry.
- Roberts, J. D., & Caserio, M. C. (2021). 20.5: Derivatives of Glucose. In Basic Principles of Organic Chemistry (2nd ed.). LibreTexts.
- Gilla, G., & Vankar, Y. D. (2000). Stannylene acetal-mediated regioselective open glycosylation of methyl β-d-galactopyranoside and methyl α-l-rhamnopyranoside. Tetrahedron Letters, 41(30), 5701-5705.
- Romano, P. N., & de Souza, R. O. M. A. (2018). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts.
- Kim, J. S., Lee, M. S., & Kim, Y. H. (2012). The Catalytic Conversion of D-Glucose to 5-Hydroxymethylfurfural in DMSO Using Metal Salts.
- Zhang, W., & Gridley, J. J. (2000). Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Reactions of diazomethane with glycerolipids in the presence of serum or inorganic salts / Lipids, 1994 [sci-hub.box]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl -D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl alpha-glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Step: A Head-to-Head Comparison of Purification Methods for Clarithromycin Intermediates
In the intricate synthesis of Clarithromycin, a widely prescribed macrolide antibiotic, the purity of its intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Among these, 6-O-methylerythromycin A stands out as a key precursor. The journey from a crude reaction mixture to a highly purified intermediate is a critical, yet often challenging, phase in the manufacturing process. This guide provides an in-depth, head-to-head comparison of the two primary purification methodologies for Clarithromycin intermediates: crystallization and column chromatography. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data to empower researchers and drug development professionals in their process optimization endeavors.
The Central Challenge: Purity of 6-O-methylerythromycin A
The synthesis of Clarithromycin from its parent compound, Erythromycin A, involves a series of chemical modifications. A pivotal step is the methylation of the hydroxyl group at the C-6 position of the erythronolide A ring, yielding 6-O-methylerythromycin A. This reaction, while foundational, is seldom perfectly selective, leading to a mixture of the desired product, unreacted starting material, and various by-products. The subsequent purification of this intermediate is not merely a matter of removing impurities; it is a critical control point that dictates the quality of the final Clarithromycin product. The presence of closely related structural analogues can compromise the drug's safety profile and therapeutic window.
This guide will focus on the practical application and comparative effectiveness of crystallization and silica gel column chromatography for the purification of 6-O-methylerythromycin A.
Crystallization: The Power of the Lattice
Crystallization is a robust and scalable purification technique that leverages the principles of solubility and lattice energy. The process involves dissolving the crude intermediate in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce the formation of a crystalline solid. The underlying principle is that the molecules of the desired compound will preferentially arrange themselves into a highly ordered crystal lattice, excluding impurities which remain in the mother liquor.
Causality Behind Experimental Choices in Crystallization
The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent should exhibit high solubility for the crude product at elevated temperatures and low solubility at lower temperatures, thus maximizing the yield upon cooling. Furthermore, the solvent system can be a single solvent or a mixture of a solvent and an anti-solvent. The anti-solvent is a liquid in which the desired compound is poorly soluble and is added to the solution to induce precipitation.
The rate of cooling also plays a crucial role. Rapid cooling can lead to the formation of smaller, less pure crystals and may trap impurities within the crystal lattice. In contrast, slow, controlled cooling allows for the growth of larger, more perfect crystals with higher purity.
Experimental Protocol: Recrystallization of 6-O-methylerythromycin A
This protocol is a representative example of a crystallization procedure for purifying crude 6-O-methylerythromycin A.
Materials:
-
Crude 6-O-methylerythromycin A
-
95% Ethanol
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude 6-O-methylerythromycin A in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol to the flask, enough to form a slurry.
-
Gently heat the mixture with stirring. Continue to add 95% ethanol portion-wise until the solid completely dissolves.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
Performance Metrics for Crystallization
| Parameter | Typical Value | Source |
| Purity (HPLC) | >92.5% | [1] |
| Yield | 70-85% (highly dependent on crude purity and solvent choice) | [1] |
| Solvent Consumption | Moderate to High | General Knowledge |
| Scalability | Excellent | General Knowledge |
| Time | Moderate (includes heating, cooling, and drying time) | General Knowledge |
Diagram: Crystallization Workflow
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Clarithromycin Intermediates
This guide provides essential safety and logistical information for the proper handling and disposal of clarithromycin intermediates. As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe stewardship of chemical compounds. Improper disposal of antibiotic intermediates poses significant environmental risks, including aquatic toxicity and the proliferation of antimicrobial resistance. This document outlines a self-validating protocol designed to ensure safety, environmental protection, and regulatory compliance.
Part 1: The Core Principle: Hazard Containment and Environmental Responsibility
Clarithromycin, a macrolide antibiotic, and its active metabolites are known to be potent, persistent in aquatic environments, and toxic to microorganisms like cyanobacteria.[1][2] Studies have shown that wastewater treatment plants are often incapable of fully removing these compounds, leading to their release into surface waters.[3][4] Therefore, any intermediate in the synthesis of clarithromycin must be treated with, at minimum, the same level of caution as the final active pharmaceutical ingredient (API). The foundational principle of this guide is that no clarithromycin intermediate, in any form, should enter the sanitary sewer system or be disposed of as general waste .[5][6] The primary and only acceptable method of disposal for this chemical waste is high-temperature incineration through a licensed hazardous waste management service.[2][5][7]
Part 2: Waste Characterization and Segregation: A Step-by-Step Protocol
Proper disposal begins at the point of generation. The following protocol ensures that waste streams are correctly identified, segregated, and contained to prevent accidental exposure and environmental release.
Experimental Protocol 1: Point-of-Generation Waste Segregation
-
Don Personal Protective Equipment (PPE): Before handling any clarithromycin intermediate, consult the Safety Data Sheet (SDS) and don the appropriate PPE.[8][9] (See Table 1 for a general guideline).
-
Establish a Designated Waste Area: In your fume hood or designated workspace, prepare labeled, dedicated waste containers.
-
Segregate Waste by Physical Form:
-
Solid Waste: Collect unused or expired solid clarithromycin intermediates, contaminated weigh boats, and wipes used for cleaning up powders directly into a designated solid waste container.[10]
-
Liquid Waste: Collect all solutions containing clarithromycin intermediates, including stock solutions, reaction mixtures, and instrument rinsates, into a dedicated liquid waste container.[7] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps and Contaminated Labware: Needles, syringes, and contaminated glassware (pipettes, vials) must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.[10]
-
Data Presentation: Personal Protective Equipment (PPE) Guidelines
Table 1: Recommended PPE for Handling Clarithromycin Intermediates
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Tightly fitting safety goggles[8] | Nitrile or other chemically resistant gloves | Lab coat | Required if dust is generated or if not in a fume hood |
| Preparing/Handling Solutions | Tightly fitting safety goggles[8] | Nitrile or other chemically resistant gloves | Lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty, chemically resistant gloves | Impervious clothing or apron | Full-face respirator may be required for large spills[8] |
| Waste Packaging | Tightly fitting safety goggles | Nitrile or other chemically resistant gloves | Lab coat | Not typically required if containers are sealed |
Part 3: Containment and Labeling for Disposal
Once segregated, the waste must be correctly containerized and labeled to await pickup by a certified hazardous waste disposal service.
-
Select Appropriate Containers: Use only UN-rated, leak-proof containers made of a material chemically compatible with the waste. For liquid waste, ensure the container is properly sealed.[7]
-
Label Containers Clearly: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste" or "Pharmaceutical Waste for Incineration".[7][11]
-
The full chemical name(s) of the contents (e.g., "Clarithromycin Intermediate Waste," listing solvents if present).
-
The date of first accumulation.
-
Applicable hazard pictograms (e.g., "Acute Toxicity," "Hazardous to the Environment").[7]
-
-
Store Securely: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel or a licensed waste contractor.
Mandatory Visualization: Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of Clarithromycin intermediates.
Part 4: Managing Spills and Decontamination
Accidents happen, but a prepared response minimizes risk.
Experimental Protocol 2: Small-Scale Spill Response
-
Alert and Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in Table 1.
-
Contain the Spill:
-
For liquids, cover with a chemically compatible absorbent material (e.g., vermiculite or a commercial spill pad).
-
For solids, gently cover with a damp paper towel to prevent dust from becoming airborne. Do not dry sweep.
-
-
Collect Waste: Carefully collect all contaminated materials using scoops or forceps and place them into your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.
Mandatory Visualization: Spill Response Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nccid.ca [nccid.ca]
- 4. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. echemi.com [echemi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. sandiegocounty.gov [sandiegocounty.gov]
Navigating the Synthesis of Clarithromycin: A Guide to Personal Protective Equipment for Intermediate Handling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Clarithromycin, a crucial macrolide antibiotic, from Erythromycin A is a multi-step process involving potent chemical reagents and producing a series of intermediates with distinct hazard profiles. This guide provides essential safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) at each critical stage of the synthesis. Understanding the causality behind each procedural choice is paramount to ensuring a safe and efficient laboratory environment.
The Synthetic Pathway: A Hazard-Based Approach to PPE Selection
The transformation of Erythromycin A to Clarithromycin typically proceeds through three key stages, each with its own set of chemical hazards that dictate the required level of personal protection. The following sections break down the synthesis, outlining the specific PPE requirements and the scientific rationale behind them.
Stage 1: Oximation of Erythromycin A
The initial step involves the conversion of Erythromycin A to Erythromycin A 9-oxime. This reaction mitigates the reactivity of the C9 ketone and sets the stage for selective methylation.
-
Intermediate: Erythromycin A 9-oxime
-
Primary Hazards: While Erythromycin A itself can cause skin and eye irritation and potential allergic reactions, its oxime derivative is noted for being toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Handling the powdered form poses an inhalation risk.
Table 1: Recommended PPE for Stage 1: Oximation
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | Provides a barrier against skin contact with Erythromycin A and its oxime derivative[2]. |
| Eye Protection | Safety goggles with side shields | Protects against splashes of reagents and airborne powder particles[6]. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing[6]. |
| Respiratory Protection | N95 or FFP2 respirator | Recommended when handling the powdered forms of Erythromycin A or its oxime to prevent inhalation[6]. |
Stage 2: Silylation - Protecting the Hydroxyl Groups
To ensure the selective methylation of the 6-hydroxyl group in the subsequent step, the 2'- and 4''-hydroxyl groups are protected using a silylating agent, a common choice being Hexamethyldisilazane (HMDS). This step yields the intermediate 2',4''-bis-O-trimethylsilyl-erythromycin A 9-oxime.
-
Intermediate: 2',4''-bis-O-trimethylsilyl-erythromycin A 9-oxime
-
Key Reagent: Hexamethyldisilazane (HMDS)
-
Primary Hazards: HMDS is a flammable, moisture-sensitive liquid that can cause skin and eye irritation. Its vapors can also be harmful if inhaled[1][3]. The silylated intermediate itself is generally considered less hazardous, but should still be handled with care to avoid creating dust.
Table 2: Recommended PPE for Stage 2: Silylation
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | Offers protection from skin contact with the irritant HMDS[1]. |
| Eye Protection | Chemical splash goggles | Essential for protecting eyes from splashes of HMDS and other solvents[1]. |
| Lab Coat | Chemical-resistant lab coat | Provides a more robust barrier against potential splashes of flammable and irritating liquids. |
| Respiratory Protection | Work in a certified fume hood | Due to the volatility and inhalation hazard of HMDS, this entire procedure should be conducted within a fume hood to minimize vapor exposure[1]. |
Stage 3: Methylation and Deprotection
This is a critical and hazardous step where the 6-hydroxyl group is methylated, typically using a reactive methylating agent like Methyl Iodide. Following methylation, the silyl protecting groups are removed (deprotection) to yield the final product, Clarithromycin.
-
Key Reagent: Methyl Iodide (CH₃I)
-
Primary Hazards: Methyl Iodide is a highly toxic and reactive chemical. It is a known carcinogen and can cause severe health effects upon inhalation, skin contact, or ingestion[2][7][8][9]. It is also a volatile liquid.
Table 3: Recommended PPE for Stage 3: Methylation and Deprotection
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile or neoprene gloves | Provides an extra layer of protection against highly toxic Methyl Iodide. The outer glove should be removed immediately after handling the reagent[2][8]. |
| Eye Protection | Chemical splash goggles and a face shield | Offers maximum protection for the eyes and face from splashes of corrosive and toxic reagents[8]. |
| Lab Coat | Chemical-resistant, flame-retardant lab coat | Protects against splashes of hazardous chemicals and potential fire risks[2]. |
| Respiratory Protection | Work in a certified fume hood and consider a respirator with an appropriate organic vapor cartridge | A fume hood is mandatory. For added safety, especially when handling larger quantities, a respirator provides an additional layer of protection against inhaling toxic Methyl Iodide vapors[2][7]. |
Procedural Guidance: Donning, Doffing, and Disposal
A self-validating system of protocols is essential for ensuring safety. The following step-by-step procedures for PPE usage and waste disposal are designed to minimize exposure and prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing Sequence
A consistent and correct sequence for putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on the appropriate lab coat for the task.
-
Respirator (if required): Perform a fit check.
-
Eye Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer glove cuff goes over the sleeve of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it outwards and away from your body.
-
Eye Protection: Remove eye protection from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plan
Proper waste segregation and disposal are crucial, not only for laboratory safety but also for environmental protection.
Waste Stream Management:
-
Solid Waste:
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated solid materials must be collected in a designated, clearly labeled hazardous waste container.
-
Chemical Powders: Unused or waste powders of Erythromycin, its intermediates, and Clarithromycin should be disposed of as chemical waste according to institutional guidelines.
-
-
Liquid Waste:
-
Silylating Agent Waste: Waste containing HMDS should be collected in a dedicated, sealed container. Some protocols suggest controlled hydrolysis for disposal, but this should only be done by trained personnel following a specific institutional protocol[10].
-
Methylating Agent Waste: Waste containing Methyl Iodide is highly hazardous and must be collected in a dedicated, sealed, and clearly labeled container for hazardous waste. Never mix it with other waste streams[11]. The first rinse of any container that held a highly toxic chemical like Methyl Iodide must also be collected as hazardous waste[12].
-
Solvent Waste: Collect all other organic solvent waste in appropriately labeled containers.
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of powdered material, carefully clean with a damp paper towel to avoid creating dust.
-
For liquid spills, especially of hazardous reagents like Methyl Iodide, use an appropriate spill kit and follow your institution's emergency procedures. Always wear the full recommended PPE during cleanup[2][8].
Visualizing the Workflow
To further clarify the safety procedures, the following diagram illustrates the logical flow for selecting and using PPE throughout the Clarithromycin synthesis process.
Caption: PPE Workflow for Clarithromycin Synthesis.
By adhering to these guidelines, researchers can mitigate the risks associated with the synthesis of Clarithromycin and its intermediates, fostering a culture of safety and scientific integrity in the laboratory.
References
-
Alpha Chemika. "METHYL IODIDE For Synthesis." Safety Data Sheet. [Link]
- Allevi, P., Longo, A., & Anastasia, M. (1999). A new convenient transformation of erythromycin A into clarithromycin. Bioorganic & medicinal chemistry, 7(12), 2749–2752.
- Google Patents. "Method of preparing clarithromycin." US20100280230A1.
- Google Patents. "Method of preparing clarithromycin." US8288514B2.
- Google Patents. "Process for the preparation of clarithromycin." US20090054634A1.
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Methyl Iodide." [Link]
-
Paul's Rubbish Removal. "How to Dispose of Methylated Spirits." [Link]
-
OXFORD LAB FINE CHEM LLP. "METHYL IODIDE - (For Synthesis) MSDS." [Link]
-
ResearchGate. "An improvement for the synthesis of clarithromycin." [Link]
-
Reddit. "Working safe with methyliodide (MeI), precautions, deactivation, safety equipment." [Link]
-
Reddit. "How to dispose of methylated spirits." [Link]
- Google Patents. "Removal of silylated compounds from solvent and gas waste streams." US6013821A.
- Google Patents. "Industrial process of clarithromycin associated with controlled level of side products." WO2006064299A1.
-
Quora. "How to dispose of waste methyl methacrylate." [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. "How to Dispose of Waste Methyl Methacrylate?" [Link]
-
Regis Technologies. "Silylation Reagents." [Link]
-
Farmalabor. "ERYTHROMYCIN." Safety Data Sheet. [Link]
-
Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS ERYTHROMYCIN OXIME." [Link]
- Google Patents. "Process for making clarithromycin." WO1999040097A1.
-
ResearchGate. "Synthesis of clarithromycin." [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. "Modeling the selective methylation in the synthesis of clarithromycin." [Link]
-
ResearchGate. "(PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." [Link]
-
ResearchGate. "Progress in synthesis of clarithromycin." [Link]
-
Dartmouth College. "Hazardous Waste Disposal Guide." [Link]
-
PubMed. "Solvent effect on the synthesis of clarithromycin: a molecular dynamics study." [Link]
-
Lafayette College. "Disposal of Solid Chemicals in the Normal Trash." [Link]
-
National Institutes of Health. "A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity." [Link]
-
U.S. Environmental Protection Agency. "Guide to the Disposal of Chemically Stabilized and Solidified Waste." [Link]
-
PubChem. "Clarithromycin." [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. calibrechem.com [calibrechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 8. nj.gov [nj.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. paulsrubbish.com.au [paulsrubbish.com.au]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
